Wee1-IN-3

Catalog No.
S8428636
CAS No.
M.F
C28H31N7O2
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wee1-IN-3

Product Name

Wee1-IN-3

IUPAC Name

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[(2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-yl)amino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

Molecular Formula

C28H31N7O2

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C28H31N7O2/c1-5-13-34-25(36)20-15-29-26(32-24(20)35(34)23-8-6-7-22(31-23)27(2,3)37)30-19-9-10-21-18(14-19)16-33(4)17-28(21)11-12-28/h5-10,14-15,37H,1,11-13,16-17H2,2-4H3,(H,29,30,32)

InChI Key

JSZFIXAMFNNRKS-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC5=C(C=C4)C6(CC6)CN(C5)C)O

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC5=C(C=C4)C6(CC6)CN(C5)C)O

Wee1-IN-3 mechanism of action in cell cycle G2-M checkpoint

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action of WEE1-IN-3

This compound exerts its effects by directly inhibiting the WEE1 kinase. The table below summarizes its key biochemical and cellular activities:

Aspect Details
Target WEE1 Kinase [1]
Reported IC₅₀ (Enzymatic) < 10 nM [1]
Cellular IC₅₀ (Antiproliferative) 42 nM (in NCI-H23 lung cancer cells) [1]
Primary Molecular Consequence Reduction of inhibitory phosphorylation of CDK1 (on Tyr15) and CDK2 [2] [3]
Primary Cellular Consequence Premature entry into mitosis, replication stress, and mitotic catastrophe [2] [3]

The following diagram illustrates the core mechanism by which WEE1 inhibition, including by this compound, disrupts the G2-M checkpoint:

G WEE1 Inhibition Disrupts G2-M Checkpoint DNA_Damage DNA Damage/Replication Stress ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM WEE1_Active WEE1 Kinase (Active) ATR_ATM->WEE1_Active CDK1_Inactive CDK1/Cyclin B (Phosphorylated, Inactive) WEE1_Active->CDK1_Inactive WEE1_Active->CDK1_Inactive Phosphorylates G2_Arrest G2/M Cell Cycle Arrest (DNA Repair Opportunity) CDK1_Inactive->G2_Arrest CDK1_Active CDK1/Cyclin B (Dephosphorylated, Active) CDK1_Inactive->CDK1_Active CDC25C Dephosphorylates Mitotic_Catastrophe Forced Mitotic Entry (Mitotic Catastrophe & Cell Death) CDK1_Active->Mitotic_Catastrophe WEE1_Inhibitor WEE1 Inhibitor (e.g., this compound) WEE1_Inhibitor->WEE1_Active Inhibits

WEE1 inhibition forces mitotic entry with DNA damage, causing cell death.

Established Experimental Models for WEE1 Inhibition

The following methodologies, commonly used to study WEE1 inhibitors like AZD1775, are relevant for characterizing any WEE1 inhibitor, including this compound.

Assay Type Key Readouts & Protocols

| Cell Viability/Proliferation | Protocol: Treat cells with compound for up to 4 days. Measure viability using assays like CellTiter-Glo (luminescence-based ATP quantitation) [4] [1]. Readout: IC₅₀ values for anti-proliferative activity [1]. | | Cell Cycle Analysis | Protocol: Treat cells, then fix, stain DNA with propidium iodide (PI) or DAPI, and analyze via flow cytometry. Pulse with EdU or BrdU to identify S-phase cells [5]. Readout: Increased G2/M population post-inhibition; emergence of >4N DNA content (mitotic catastrophe) [5]. | | DNA Damage & Replication Stress | Protocol: Immunoblotting or immunofluorescence using phospho-specific antibodies [6] [5]. Readout: Increased γH2AX (marker of DNA double-strand breaks) and phospho-RPA2 (marker of replication stress) [5]. | | CDK1 Phosphorylation Status | Protocol: Immunoblotting of cell lysates with antibodies against CDK1 pTyr15 and total CDK1 [5]. Readout: Decreased CDK1 pTyr15 indicates successful target engagement by WEE1 inhibitor [2] [5]. | | Clonogenic Survival Assay | Protocol: Treat cells with compound for a defined period, then wash out and allow cells to form colonies for 1-3 weeks. Stain and count [7]. Readout: Long-term cytotoxic effects and ability to halt proliferative capacity [7]. |

Key Contexts for Enhanced Efficacy

Research on other WEE1 inhibitors suggests that this compound's activity could be enhanced in specific biological contexts, which are valuable to explore in experiments:

  • TP53 Mutant Cancers: Tumor cells lacking functional p53 are deficient in the G1/S checkpoint and rely heavily on the G2/M checkpoint for DNA repair, making them particularly vulnerable to WEE1 inhibition [8] [3].
  • Replication Stress: WEE1 inhibition can exacerbate existing replication stress. Combining this compound with agents that cause replication stress (e.g., gemcitabine) may yield synergistic effects [2] [4].
  • Combination with Immunotherapy: Preclinical studies show that WEE1 inhibition can sensitize tumors to immune checkpoint blockade (e.g., anti-PD-1) by enhancing cytotoxic T-cell killing of cancer cells [9].

Navigating Information Gaps

The most current and comprehensive mechanistic studies in the available literature focus on clinical-stage WEE1 inhibitors (e.g., AZD1775). While this compound is a potent tool compound, its specific characterization in complex models is not detailed in these search results.

To build a complete whitepaper, you may need to:

  • Consult specialized scientific databases like patent literature for the original source of this compound's discovery.
  • Conduct original experiments using the protocols above to generate novel data specific to this compound in your disease models of interest.

References

Comprehensive Technical Guide to Wee1 Kinase Structure and ATP-Binding Site for Inhibitor Design

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Wee1 kinase is a crucial regulator of cell cycle progression, acting primarily at the G2/M checkpoint to prevent mitotic entry through inhibitory phosphorylation of CDK1. Its overexpression in various cancers and role in DNA damage response make it a promising therapeutic target. This guide provides a comprehensive technical overview of Wee1's structural biology, with emphasis on its ATP-binding site characteristics that enable rational inhibitor design. We summarize key structural features distinguishing Wee1 from related kinases, detail experimental and computational approaches for inhibitor development, and highlight recent advances in achieving kinome-wide selectivity. The unique DLG motif and Asn377 gatekeeper residue in Wee1's ATP-binding pocket present distinctive opportunities for designing selective inhibitors with reduced off-target effects, addressing challenges faced by earlier clinical candidates like AZD1775 (MK-1775).

Structural Biology of Wee1 Kinase

Overall Architecture and Domain Organization

Wee1 is a nuclear serine/threonine protein kinase belonging to the WEE family, which includes Wee1A (somatic), Wee2 (germ cell-specific), and Myt1 (PKMYT1, localized to Golgi/ER). The human Wee1 gene is located at chromosome 11p15.3-p15.1 and encodes a 647-amino acid protein with three primary domains:

  • N-terminal regulatory domain: Contains potential proteolytic cleavage sites (PEST sequences between residues 24-126) that control intracellular half-life [1].
  • Central kinase domain: Comprises the catalytic core with characteristic bilobate kinase structure.
  • C-terminal regulatory domain: Involved in subcellular localization and protein-protein interactions [2].

The kinase domain follows the standard protein kinase fold consisting of an N-terminal lobe (primarily β-sheets) and a C-terminal lobe (primarily α-helices) with a catalytic cleft between them [1]. This architecture facilitates ATP binding and phosphotransferase activity.

Unique Structural Features of the ATP-Binding Site

The ATP-binding site of Wee1 contains several distinctive features that differentiate it from other kinases and provide opportunities for selective inhibitor design:

  • DLG Motif: Unlike most protein kinases that feature a conserved DFG motif at the binding site, Wee1 contains a unique DLG motif (residues 463-465) that impacts Mg²⁺-ATP binding and inhibitor interactions [1].
  • Gatekeeper Residue: Wee1 possesses an asparagine (Asn377) as the gatekeeper residue, which is relatively rare in the kinome where larger hydrophobic residues are more common [3] [4]. This smaller residue creates a more accessible pocket that can be exploited for selectivity.
  • Glycine-Rich Loop: Located in the N-terminal lobe (residues 306-311), this flexible loop contributes to ATP binding and positioning [1].
  • Large Flexible Loop: Both Wee1 and Wee2 feature an unusually large (22-26 residue) flexible loop preceding the DLG motif that connects to an antiparallel β-sheet adjacent to the hinge region. This structural element is reduced to a regular three-residue β-turn in most other kinases including Myt1 [3].
  • Acidic Loops: The flexible loops in Wee1 and Wee2 are acidic (isoelectric point ~4.0), potentially influencing protein-protein interactions and subcellular localization [3].

Table 1: Key Structural Features of Wee1 Kinase Domain

Structural Element Residue Range Key Characteristics Functional Significance
Glycine-rich loop 306-311 GxGxxG pattern ATP binding and positioning
Hinge region 376-379 Contains Cys379 Inhibitor binding via backbone H-bonds
Gatekeeper residue Asn377 Small polar residue Selectivity determinant
Catalytic segment 422-433 IVHxDLKPxNIx consensus Catalytic activity
Activation segment 462-486 Contains DLG motif Kinase activation state
DLG motif 463-465 Replaces typical DFG Mg²⁺-ATP binding
Large flexible loop ~22-26 residues Acidic (pI ~4.0) Unique to Wee1/Wee2

Comparative Structural Analysis of WEE Family Kinases

Structural Differences Between Wee1, Wee2, and Myt1

Although Wee1, Wee2, and Myt1 belong to the same kinase family and perform related cell cycle regulatory functions, they exhibit significant structural differences that impact inhibitor binding and selectivity:

  • Gatekeeper Variations: While Wee1 and Wee2 share an asparagine gatekeeper residue, Myt1 has a threonine at the equivalent position, contributing to differential inhibitor affinity [3]. For instance, the clinical inhibitor MK-1775 (AZD1775) shows substantially weaker binding to Myt1 (Kd = 320 nM) compared to Wee1 (Kd = 13 nM) and Wee2 (Kd = 27 nM) [3].
  • ATP-Bite Conservation: Residues comprising the ATP site are strictly conserved between Wee1 and Wee2 except for an Asp386-to-Ala substitution in Wee2 at the solvent-exposed front specificity pocket [3].
  • Conformational Flexibility: The P-loop (residues 307-312 in Wee1) adopts a "closed" conformation in Wee2, while the C-helix (residues 338-353) shows different positioning in Myt1 compared to Wee1/Wee2 [3].
  • Phosphorylation States: The kinase domains show substantial differences in autophosphorylation patterns when expressed recombinantly, with Myt1 displaying multiple phosphorylation sites while Wee1 shows minimal phosphorylation [3].

Table 2: Comparative Structural and Biochemical Properties of WEE Family Kinases

Parameter Wee1 Wee2 Myt1 (PKMYT1)
Cellular Localization Nuclear Nuclear Golgi/ER
Gatekeeper Residue Asn377 Asn Thr
MK-1775 Binding (Kd) 13 nM 27 nM 320 nM
Specificity Tyr15 of CDK1 Tyr15 of CDK1 Thr14 & Tyr15 of CDK1
Catalytic Segment IVHRDLKPQNIL IVHRDLKPQNIL VIHRDLKPSNLL
Large Flexible Loop Present (22-26 aa) Present (22-26 aa) Reduced (3-residue β-turn)
Full-length Specific Activity High (reference) 30-fold lower than Wee1 10-fold lower than Wee1

Experimental and Computational Methodologies

Structural Biology Techniques

Determination of Wee1's structure and inhibitor interactions relies on several key experimental approaches:

  • X-ray Crystallography: Cocrystal structures of Wee1 kinase domain with inhibitors (e.g., PDB entries 5V5Y for AZD1775 complex) have revealed detailed interaction patterns [3] [1]. Purified recombinant kinase domains (human Wee1 residues 251-422) expressed in E. coli show good solubility and yield crystallization-grade protein using affinity, anion exchange, and size exclusion chromatography [3].
  • Isothermal Titration Calorimetry (ITC): Direct binding studies using ITC provide quantitative binding affinity measurements (Kd values) and thermodynamic parameters (enthalpy/entropy contributions) for inhibitor interactions [3].
  • Mass Spectrometric Analysis: Phosphorylation mapping of purified recombinant proteins identifies autophosphorylation sites and regulatory modifications [3].
Free Energy Calculations for Selectivity Optimization

Recent advances in computational methods have enabled more efficient kinome-wide selectivity profiling:

ComputationalWorkflow Start Start: Reference Compound with Known Binding Affinity L_RB_FEP Ligand Relative Binding Free Energy (L-RB-FEP+) Start->L_RB_FEP OnTarget On-Target Potency Prediction (Wee1) L_RB_FEP->OnTarget OffTarget Off-Target Potency Assessment OnTarget->OffTarget PRM_FEP Protein Residue Mutation Free Energy (PRM-FEP+) OffTarget->PRM_FEP If selectivity issues Selectivity Selectivity Profile Across Kinome PRM_FEP->Selectivity Optimization Compound Optimization for Wee1 Selectivity Selectivity->Optimization Optimization->L_RB_FEP Next design cycle

Computational workflow for Wee1 inhibitor optimization using free energy calculations

The protein residue mutation free energy (PRM-FEP+) approach specifically addresses the challenge of achieving kinome-wide selectivity by:

  • Alchemical Mutations: Transforming the Wee1 gatekeeper residue (Asn) to corresponding residues in off-target kinases while maintaining the ligand structure [4].
  • Selectivity Handles: Focusing on key residue differences that contribute to binding pocket uniqueness across the kinome [4].
  • Thermodynamic Cycles: Calculating free energy changes for protein mutations in the presence of specific ligands to predict binding affinity differences [4].

This approach has demonstrated sufficient accuracy (within ~1 kcal/mol) to positively impact decision-making in drug discovery projects [4].

Biochemical and Cellular Assays

Several robust experimental systems have been developed for evaluating Wee1 inhibitors:

  • Kinase Activity Assays: Direct measurement of Wee1 kinase activity using CDK1-Tyr15 phosphorylation as readout [3]. Both full-length Wee1 (expressed in mammalian Expi293 cells) and kinase domain constructs can be purified to high homogeneity for enzymatic studies [3].
  • Cell-Based Screening: Ultra-high throughput screening (uHTS) assays in 1,536-well plate format using Wee1-Luciferase fusion proteins in HeLa cells enable identification of stabilizers or inhibitors [5]. These assays demonstrate robust performance (Z' factor of 0.65±0.05) suitable for large compound library screening [5].
  • Kinome-Wide Profiling: Pan-kinase selectivity screening using platforms like Eurofins' DiscoverX scanMAX panel (403 wild-type human kinases) identifies off-target liabilities [4].

Clinical Implications and Therapeutic Applications

Wee1 Inhibitors in Cancer Therapy

The therapeutic strategy of Wee1 inhibition exploits synthetic lethal interactions in cancer cells with specific genetic vulnerabilities:

  • p53 Mutations: Present in approximately 50% of human cancers, p53 deficiencies abolish the G1/S checkpoint, making cancer cells dependent on the G2/M checkpoint controlled by Wee1 [6].
  • CCNE1 Amplification: Cyclin E1 overexpression forces premature S-phase entry and increases replication stress, sensitizing cells to Wee1 inhibition [6].
  • DNA Repair Defects: Cancers with homologous recombination deficiencies show enhanced sensitivity to Wee1 inhibition [6].

Table 3: Clinical-Stage Wee1 Inhibitors and Their Properties

Inhibitor Developer Clinical Stage Key Characteristics Primary Applications
AZD1775 (MK-1775) AstraZeneca/Merck Phase II (discontinued) First selective Wee1 inhibitor; PLK1 off-target activity Various solid tumors
Debio 0123 Debio Phase I/II PLK family-sparing Advanced solid tumors
IMP7068 Impact Therapeutics Phase I Wee1 inhibitor Solid tumors
ZN-c3 Zentalis Phase I/II Highly potent and selective Advanced solid tumors
APR-1051 Aprea Phase I Wee1 inhibitor Hematological malignancies
Structural Insights for Next-Generation Inhibitors

Recent structural and computational studies provide valuable insights for designing improved Wee1 inhibitors:

  • Gatekeeper Engineering: Exploiting the rare Asn gatekeeper in Wee1/Wee2 versus the more common Thr/Val/Phe/Leu residues in other kinases enables selective inhibitor design [4].
  • Solvent-Front Specificity: The Asp386-to-Ala difference between Wee1 and Wee2 in the solvent-exposed front pocket could be leveraged for isoform selectivity [3].
  • Scaffold Diversification: Emerging chemotypes beyond the pyrazolopyrimidinone core of AZD1775 include 5,5-cores, 5,6-cores, and 6,6-cores with distinct selectivity profiles [4] [7].
  • Dual Inhibitor Strategies: Simultaneous targeting of Wee1 and PKMYT1 addresses compensatory mechanisms in cancer cells [6].

Conclusion and Future Perspectives

The structural characterization of Wee1 kinase has provided critical insights for rational inhibitor design. The unique features of its ATP-binding site—particularly the DLG motif, Asn377 gatekeeper, and large flexible loop—offer distinct opportunities for developing selective therapeutic agents. Advanced computational methods like free energy calculations now enable efficient optimization of both potency and kinome-wide selectivity, addressing the limitations of earlier clinical candidates.

Future directions in Wee1 inhibitor development will likely focus on:

  • Exploiting structural differences between Wee1 and Wee2 for isoform-selective inhibitors
  • Designing appropriate combination therapies based on synthetic lethal interactions
  • Developing dual Wee1/PKMYT1 inhibitors to prevent compensatory resistance mechanisms
  • Utilizing covalent targeting strategies for prolonged pathway inhibition
  • Applying structural insights to patient stratification biomarkers for precision medicine approaches

References

Wee1-IN-3 binding affinity and specificity for Wee1 kinase

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Biological Profile of Wee1-IN-3

The table below summarizes the known quantitative data and characteristics of this compound:

Property Description
IC50 (Wee1) < 10 nM [1]
Potency Classification Potent [1]
Primary Biological Effect Anticancer activities [1]
Key Regulatory Role Serine/threonine kinase; master regulator of the G2/M cell cycle checkpoint. It phosphorylates and inhibits CDK1, preventing premature mitotic entry [2].
Therapeutic Rationale Inhibition abrogates the G2/M checkpoint, forcing cancer cells with DNA damage into mitosis, leading to mitotic catastrophe and apoptosis [2].

Experimental Approaches for Characterization

While specific protocols for this compound were not detailed, established methodologies from research on other Wee1 inhibitors provide a framework for its characterization.

Method Application & Key Steps

| Kinase Activity Assay | Purpose: Determine inhibitor potency (e.g., IC50). Example Protocol: ADP-Glo kinase assay. Measures the depletion of ATP to ADP, quantifying remaining ATP via luminescence. Wee1-IN-14 was characterized with an IC50 of 1.0 nM using this method [1]. | | Cell-Based Viability/Proliferation Assay | Purpose: Assess anti-cancer activity in cells. Example Protocol: Resazurin-based assays. Measures cell viability and metabolic activity. Used to demonstrate synergy between Wee1 inhibitors and other agents [3]. | | Computational Binding Affinity Prediction | Purpose: Rapid, high-precision prediction of binding affinity and selectivity. Example Protocol: Free Energy Perturbation calculations (FEP+). Can predict binding free energies within ~1.0 kcal/mol (~6-8 fold in potency) of experimental values. Used to profile thousands of designs for Wee1 potency and kinome-wide selectivity [4] [5]. | | Selectivity Profiling | Purpose: Identify off-target liabilities. Example Protocol: Kinome-wide scanMAX panel. Tests compound activity against 403 wild-type human kinases to generate a comprehensive selectivity profile [4]. |

The following diagram illustrates the core cellular mechanism of Wee1 and its inhibition, integrating into a DNA damage context.

architecture DNA_Damage DNA Damage Wee1 Wee1 Kinase (Active) DNA_Damage->Wee1 Activates CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB Phosphorylates Inhibits Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry When Active Promotes Wee1_Inhibitor Wee1 Inhibitor (e.g., this compound) Wee1_Inhibitor->Wee1 Inhibits

> The mechanism of Wee1 inhibition forces cell cycle progression despite DNA damage.

Wee1 Inhibitors in Therapeutic Context

Wee1 is a validated oncology target, and several inhibitors are in clinical development. The table below lists key inhibitors for context.

Inhibitor Name Other Names Highest Development Stage Key Notes
Adavosertib AZD1775, MK-1775 Clinical Trials (Phase II) First highly potent & selective inhibitor; associated with off-target toxicities & activation of Integrated Stress Response (ISR) [3] [6] [1].
Azenosertib ZN-c3 Clinical Trials (Phase II) Orally active, selective inhibitor (IC50 = 3.9 nM) [3] [1].
SGR-3515 - Clinical Trials (Phase I) Development candidate identified via FEP+-guided discovery; differentiated profile from competitors [5].
This compound - Preclinical Research Potent inhibitor (IC50 < 10 nM); anticancer activities observed in preclinical studies [1].

A prominent challenge with first-generation Wee1 inhibitors like Adavosertib is off-target toxicity, which is partly driven by unintended kinase inhibition and activation of the Integrated Stress Response (ISR) pathway [4] [3]. Newer strategies, including the use of PROTAC-based degraders and molecular glues, show reduced ISR activation, offering a potential path to improved therapeutic windows [3].

A Path for Further Investigation

Given the limited public data, I suggest these avenues to deepen your research:

  • Consult Specialized Databases: Search commercial chemical and pharmaceutical compound databases like Schrödinger's LiveDesign platform [5] or MedChemExpress [1], which may hold more detailed data sheets.
  • Review Patent Literature: The biological data for this compound likely originates from a patent. Searching patent databases using the compound name or structure could yield the original source with full experimental details.
  • Explore Related Compounds: Studying the published data on clinical-stage inhibitors like Azenosertib (ZN-c3) or the computational-guided candidate SGR-3515 can provide valuable benchmarks and methodological insights [5] [1].

References

effect of Wee1-IN-3 on CDK1 and CDK2 phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

The Core Mechanism of WEE1 Inhibition

WEE1 kinase is a key regulator of cell cycle progression. Its primary function is to phosphorylate and inhibit the activity of Cyclin-Dependent Kinases 1 and 2 (CDK1 and CDK2) by adding a phosphate group to their Tyrosine 15 (Y15) residue [1] [2]. This inhibition acts as a "brake" on the cell cycle, preventing entry into mitosis and ensuring DNA replication occurs properly and only once per cycle [1].

WEE1 inhibitors work by blocking this kinase. The expected, direct molecular consequence is a decrease in the inhibitory phosphorylation of CDK1 and CDK2 on Y15. This, in turn, leads to premature and hyperactivated CDK1/2 activity, forcing the cell into DNA replication and mitosis without adequate preparation, ultimately causing replication stress, DNA damage, and cell death [3] [4] [5].

The table below summarizes this core mechanism and its downstream cellular consequences.

Aspect Detailed Explanation
Primary Molecular Target WEE1 kinase protein [1] [2].
Direct Biochemical Effect Reduction of inhibitory phosphorylation on Tyrosine 15 (Y15) of both CDK1 and CDK2 [3] [1].
Consequence on Kinase Activity Premature and hyper-activation of CDK1 and CDK2 kinase activities [3] [4].
Key Downstream Effects Unscheduled origin firing, nucleotide depletion, replication fork stalling, accumulation of DNA damage (γH2AX focus formation), forced mitotic entry, and apoptosis [3] [5] [2].

Experimental Evidence and Protocols

The following experimental methods are commonly used to validate the effect and efficacy of WEE1 inhibitors, as evidenced by studies on compounds like adavosertib.

Immunoblotting (Western Blot)

This is the primary method for directly assessing changes in CDK phosphorylation levels.

  • Protocol Summary: Cells are treated with the WEE1 inhibitor (e.g., 1 μM adavosertib for 60-90 minutes) and then lysed [3]. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
  • Key Antibodies:
    • Anti-pY15-CDK1/2: To detect loss of inhibitory phosphorylation. A decrease in signal confirms the drug's on-target effect [3] [4].
    • Anti-CDK1 and Anti-CDK2: Loading controls to ensure total protein levels remain constant.
    • Anti-γH2AX: A marker for DNA double-strand breaks, used to confirm functional downstream consequences of CDK hyperactivation [5].
    • Anti-Cleaved PARP: A marker for apoptosis, indicating cell death [4].
Functional Kinase Activity Assays

These assays measure the functional consequence of de-repressing CDKs.

  • CDK Activity Inference from Phosphoproteomics: As performed in [3], cells are treated with an inhibitor, and global phosphorylation changes are measured via mass spectrometry. Phosphosites known to be targeted by CDK1/CDK2 are analyzed. A significant increase in the phosphorylation of these sites indicates elevated CDK activity.
  • In vitro Kinase Assay: Immunoprecipitated CDK1 or CDK2 from treated cells is incubated with a substrate (e.g., Histone H1) and radioactive ATP. Increased substrate phosphorylation directly indicates higher CDK activity.
Cell-Based Phenotypic Assays

These methods assess the cellular outcomes of WEE1 inhibition.

  • Flow Cytometry for Cell Cycle & DNA Damage:
    • DNA Content Analysis (Propidium Iodide Staining): To monitor cell cycle distribution. WEE1 inhibition often leads to an accumulation of cells in S-phase and, later, in mitosis [3] [6].
    • γH2AX Staining: Combined with DNA content staining, this can specifically identify S-phase cells with DNA damage following treatment [6] [5].
    • Phospho-Histone H3 (Ser10) Staining: A specific marker for mitotic cells. An increase indicates abrogation of the G2/M checkpoint and unscheduled mitotic entry [5].
  • Clonogenic Survival Assay: This is the gold standard for measuring long-term cell viability and reproductive death. Cells are treated with the inhibitor, allowed to grow for 10-14 days, and the number of colonies formed is counted. A significant reduction in clonogenic survival confirms the cytotoxic efficacy of the treatment [5].

Mechanism of Action Workflow

The diagram below visualizes the signaling pathway and the experimental workflow to characterize a WEE1 inhibitor's effect.

wee1_mechanism WEE1 Inhibitor Mechanism & Validation wee1_inhibitor WEE1 Inhibitor (e.g., Wee1-IN-3) wee1_kinase WEE1 Kinase wee1_inhibitor->wee1_kinase  Inhibits cdk_phospho pY15-CDK1/CDK2 (Inactive) wee1_inhibitor->cdk_phospho  Prevents wee1_kinase->cdk_phospho  Phosphorylates cdk_active CDK1/CDK2 (Active) cdk_phospho->cdk_active  Dephosphorylation  by CDC25 dna_damage DNA Damage & Replication Stress cdk_active->dna_damage  Causes mitotic_entry Unscheduled Mitotic Entry cdk_active->mitotic_entry  Triggers cell_death Apoptosis & Cell Death dna_damage->cell_death  Lead to mitotic_entry->cell_death  Lead to exp_western Experimental Validation: Western Blot (↓pY15-CDK) exp_western->cdk_phospho  Measures exp_facs Experimental Validation: Flow Cytometry (γH2AX, pH3) exp_facs->dna_damage  Detects exp_facs->mitotic_entry  Detects exp_clonogenic Experimental Validation: Clonogenic Assay (Viability) exp_clonogenic->cell_death  Quantifies

Key Considerations for Your Research

When planning your experiments with this compound, please consider the following points:

  • Confirm Specificity: The effects described are based on the well-established on-target mechanism of WEE1 inhibition. It is crucial to include control experiments to rule out off-target effects of the specific this compound compound.
  • Genetic Validation: For robust confirmation, consider using genetic models. As shown in [4], expressing "WEE1-resistant" mutant forms of CDK1 and CDK2 (where Y15 is mutated to a non-phosphorylatable residue) can be used to demonstrate that the cytotoxic effects of the inhibitor are specifically due to the activation of these CDKs.
  • Combination Strategies: Research indicates that WEE1 inhibition is highly synergistic with defects in DNA repair pathways (e.g., Fanconi Anemia or Homologous Recombination genes) [5] and with other targeted agents, such as CHK1 inhibitors [6]. This can inform effective combination therapy strategies.

References

Wee1-IN-3 in p53-deficient cancer cell models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action in p53-Deficient Cells

In a p53-deficient cancer cell, the therapeutic effect of WEE1 inhibition can be visualized as follows. The diagram below illustrates how Adavosertib induces synthetic lethality in p53-deficient cells by forcing premature mitosis and causing replication stress.

G cluster_normal p53-Deficient Cancer Cell cluster_advosertib DNA_Damage DNA Damage G1_Checkpoint G1/S Checkpoint (Impaired by p53 loss) DNA_Damage->G1_Checkpoint Signal G2_Checkpoint G2/M Checkpoint (Relied Upon) G1_Checkpoint->G2_Checkpoint Bypassed Premature_Mitosis Forced Premature Mitotic Entry G2_Checkpoint->Premature_Mitosis Overridden Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Adavosertib Adavosertib (AZD1775) WEE1_Inhibition WEE1 Inhibition Adavosertib->WEE1_Inhibition CDK1_Activation Premature CDK1/2 Activation WEE1_Inhibition->CDK1_Activation CDK1_Activation->Premature_Mitosis Premature_Mitosis->Mitotic_Catastrophe

WEE1 inhibition forces p53-deficient cells through mitosis with DNA damage, leading to cell death [1] [2].

Quantitative Data from Preclinical and Clinical Studies

The table below summarizes key efficacy data for Adavosertib from selected studies.

Cancer Model / Type Treatment Combination Key Efficacy Findings / IC₅₀ TP53 Status Citation
Relapsed ALL (Ex vivo samples) Adavosertib (Mono) Potent anti-leukemic activity in 18/27 samples; IC₅₀ lower than clinically attainable concentrations Independent of mutation [3] [3]
Relapsed ALL Adavosertib + Cytarabine Highly synergistic cytotoxicity; preferential apoptosis over cell cycle arrest Independent of mutation [3] [3]
Gastric Cancer (Preclinical) Adavosertib + Paclitaxel More effective than paclitaxel alone in cells and mouse models Not Exclusive [1] [1]
Melanoma (Preclinical) Adavosertib + Capivasertib (AKTi) Synergistic inhibition of growth, induced immunogenic cell death (ICD) Wild-type (GOF via MDM) [4] [4]
Ovarian Cancer (Phase II) Adavosertib + Gemcitabine Improved PFS: 4.6 mo vs 3.0 mo with placebo + Gemcitabine Platinum-Resistant [1] [2] [1] [2]
Uterine Serous Carcinoma (Phase II) Adavosertib (Mono) Median PFS: 6.1 mo; Median Duration of Response: 9.0 mo Not Selected [2] [2]

Experimental Protocols for Key Assays

Here are detailed methodologies for common experiments used to evaluate WEE1 inhibitors like Adavosertib.

Cell Viability and Proliferation Assay (AlamarBlue)

This protocol is used for dose-response curves and IC₅₀ determination [3].

  • Cell Seeding: Seed cells (e.g., 8–10 × 10³ per well for cell lines) in a 96-well plate.
  • Drug Treatment: Treat with a concentration gradient of Adavosertib (and other drugs for combination studies) for a set duration (e.g., 96 hours). Use technical triplicates.
  • Incubation: Add resazurin-based alamarBlue reagent to each well and incubate for several hours.
  • Measurement: Measure fluorescence (Excitation ~560 nm, Emission ~590 nm) using a plate reader.
  • Analysis: Calculate relative proliferation versus vehicle control. Fit dose-response curves using non-linear regression to determine IC₅₀ values.
Ex Vivo Co-culture Model for Primary Cells

This method is ideal for testing patient-derived samples in a more physiologically relevant context [3].

  • Stromal Preparation: Plate bone marrow-derived mesenchymal stem cells (MSCs), such as hTERT-immortalized MSCs (e.g., 2,500 cells/well in a 384-well plate), 16 hours prior.
  • Sample Seeding: Co-culture primary or patient-derived xenograft (PDX) ALL cells (e.g., 1–3 × 10⁴ live blasts/well) with the MSCs in serum-free medium (e.g., AIM-V).
  • Drug Treatment: Treat with Adavosertib at desired concentrations for 96 hours.
  • Viability Quantification: Enumerate live cells using high-throughput fluorescence image analysis coupled with machine learning. Normalize cell counts to vehicle-only controls.
Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol helps determine the mechanism of cell death and cell cycle disruption [3].

  • Cell Treatment: Treat cells with Adavosertib at the desired IC₅₀ concentration or in combination for 24-48 hours.
  • Cell Harvesting: Collect cells, wash with PBS, and pellet.
  • Staining: Resuspend cell pellet in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) and an Annexin V conjugate (e.g., Annexin V-FITC) to distinguish apoptotic cells.
  • Analysis: Analyze samples using a flow cytometer. Use PI staining on Annexin V-negative cells to determine cell cycle distribution (G1, S, G2/M phases).

Beyond Chemosensitization: Novel Therapeutic Combinations

Research has expanded into combining WEE1 inhibitors with other targeted therapies and immunotherapy.

Combining with AKT Inhibition

Simultaneous inhibition of WEE1 and AKT is a novel strategy to activate p53 in wild-type TP53 cancers where it is silenced by MDM overexpression [4]. This combination:

  • Synergistically inhibits melanoma cell growth and increases apoptosis [4].
  • Induces immunogenic cell death (ICD), marked by calreticulin surface exposure [4].
  • Increases expression of NK cell-activating ligands (NKG2D ligands), enhancing tumor cell recognition and lysis by NK cells [4].
Combining with Immunotherapy

WEE1 inhibition can modulate the tumor microenvironment to enhance immunotherapy response [4] [5].

  • In tumor-associated dendritic cells (TADCs), WEE1 inhibition activates the cGAS/STING pathway, boosting production of IL-12 and type I interferons. This enhances T cell activation and improves tumor control [5].
  • The combination of WEE1/AKT inhibition with anti-PD-1 therapy can transform immunologically "cold" tumors into "hot" ones, leading to complete regression of established tumors in pre-clinical models [4].

The diagram below summarizes these novel combination strategies.

G cluster_combos Novel Combinations Adavosertib Adavosertib (WEE1 Inhibitor) AKTi AKT Inhibitor Adavosertib->AKTi  + Anti_PD1 Anti-PD-1 Therapy Adavosertib->Anti_PD1  + DC_Activation Dendritic Cell Activation (cGAS/STING) Adavosertib->DC_Activation ICD Immunogenic Cell Death AKTi->ICD NK_Activation NK Cell Activation & Recruitment ICD->NK_Activation Hot_Tumor 'Hot' Inflamed Tumor Microenvironment NK_Activation->Hot_Tumor T_Cell_Activation Enhanced T-cell Activation DC_Activation->T_Cell_Activation T_Cell_Activation->Anti_PD1 T_Cell_Activation->Hot_Tumor

WEE1 inhibition combines with AKT inhibitors or immunotherapy to activate immune cells [4] [5].

Key Takeaways for Researchers

  • Adavosertib is the benchmark: For experimental design using "Wee1-IN-3," using Adavosertib as a positive control is highly recommended due to its well-characterized profile.
  • p53 status is not the sole predictor: Efficacy is not exclusive to TP53-mutated models, particularly in hematological cancers and when combined with antimetabolites like cytarabine [3].
  • Explore novel combinations: The most promising future directions lie in combining WEE1 inhibitors with AKT inhibitors, immune checkpoint blockers, and within optimized chemotherapeutic regimens [1] [4] [5].

References

Comprehensive Technical Guide: WEE1-IN-3 Induced Mitotic Catastrophe

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to WEE1 Kinase Biology and Mitotic Catastrophe

WEE1 Kinase Fundamentals WEE1 is a serine/threonine protein kinase that plays a critical role as a gatekeeper of the G2/M cell cycle checkpoint. Its primary molecular function involves phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on tyrosine residue 15 (Tyr15), which maintains CDK1 in an inactive state and prevents premature entry into mitosis. This regulatory mechanism provides crucial time for DNA repair before cell division, thereby preserving genomic integrity in response to replication stress and DNA damage [1] [2]. The regulation of WEE1 itself is complex and involves multiple layers, including phosphorylation by checkpoint kinases such as Chk1 and binding to 14-3-3 proteins, which enhance its kinase activity and affect its subcellular localization [3].

Mitotic Catastrophe as Cell Death Mechanism Mitotic catastrophe represents a mode of cell death occurring during mitosis triggered by various stressors, including DNA damage, replication stress, or aberrant mitotic entry. It typically results from insufficient DNA repair before mitotic entry, leading to chromosomal missegregation, formation of micronuclei, and eventual cell death through apoptosis or other mechanisms. From a therapeutic perspective, mitotic catastrophe has emerged as a promising anticancer strategy because many cancer cells exhibit heightened replication stress and defective cell cycle checkpoints, particularly in the G1 phase due to frequent TP53 mutations. This creates a therapeutic vulnerability where cancer cells become dependent on the G2/M checkpoint controlled by WEE1, providing a window for selective targeting [1] [2].

WEE1-IN-3 Compound Profile and Characterization

Biochemical and Cellular Properties this compound is a potent and selective ATP-competitive inhibitor of WEE1 kinase, demonstrating remarkable biochemical potency with a reported IC50 value of <10 nM against the purified kinase [4]. This compound belongs to the class of small molecule inhibitors designed to specifically target the ATP-binding pocket of WEE1, thereby blocking its ability to phosphorylate CDK1 on Tyr15. In cellular models, this compound exhibits significant anti-proliferative activity across various cancer cell lines, with particular potency observed in the NCI-H23 non-small cell lung cancer line, where it demonstrates an IC50 of 42 nM as measured by CellTiter-Glo viability assays after 4 days of treatment [4].

Molecular and Pharmacological Profile The molecular structure of this compound (CAS No. 2272976-28-8) features a complex heterocyclic scaffold with formula C₂₈H₃₁N₇O₂ and molecular weight of 497.59 g/mol [4]. From a pharmaceutical perspective, this compound has satisfactory solubility properties in DMSO (up to 250 mg/mL, equivalent to 502.42 mM), though it's noted that hygroscopic DMSO significantly impacts solubility, necessitating freshly opened solvent for optimal results in experimental settings. For in vivo administration, recommended vehicle formulations include 10% DMSO in corn oil or more complex mixtures containing PEG300 and Tween-80 in saline, providing stable solutions for preclinical studies [4].

Table 1: Key Characteristics of this compound

Parameter Specification Experimental Context
Biochemical IC₅₀ <10 nM Recombinant WEE1 kinase assay [4]
Cellular IC₅₀ 42 nM (NCI-H23 cells) CellTiter-Glo viability assay after 4 days [4]
Molecular Weight 497.59 g/mol Formula: C₂₈H₃₁N₇O₂ [4]
CAS Number 2272976-28-8 Chemical identifier [4]
Solubility 250 mg/mL in DMSO 502.42 mM; hygroscopic DMSO affects solubility [4]

Mechanisms of WEE1 Inhibition and Synergistic Combinations

Core Molecular Mechanism The primary mechanism by which this compound induces mitotic catastrophe involves deregulation of CDK1 activity through abrogation of the inhibitory phosphorylation at Tyr15. Under normal conditions, DNA damage activates the ATR-CHK1 pathway, which in turn stimulates WEE1 to phosphorylate CDK1, enforcing G2 arrest and allowing DNA repair. When WEE1 is inhibited by this compound, this checkpoint control is abolished, leading to premature mitotic entry with unrepaired DNA damage. This results in mitotic catastrophe characterized by aberrant chromosome segregation, mitotic spindle defects, and ultimately cell death [1] [5]. Recent phosphoproteomic studies have revealed that WEE1 inhibition creates a distinct signaling landscape dominated by CDK1 hyperactivation, which influences global phosphorylation patterns and drives replication stress and DNA damage accumulation [5] [6].

Synergistic Therapeutic Combinations this compound and other WEE1 inhibitors demonstrate significant synergistic potential with various DNA-damaging agents and targeted therapies. The compound exhibits particularly strong synergy with antimetabolites such as cytarabine in acute myeloid leukemia (AML) models, where the combination therapy results in replication catastrophe through abrogation of cytarabine-induced S-phase arrest [7]. Additionally, WEE1 inhibition shows promising combination potential with hyperthermia, as demonstrated in ovarian cancer models where hyperthermia induces CDK1 hyperactivation, creating a synthetic lethal interaction with WEE1 inhibition [5]. In the context of targeted therapies, WEE1 inhibitors effectively overcome resistance to FLT3 inhibitors in AML with specific FLT3-ITD mutations and enhance sensitivity to imatinib in chronic myeloid leukemia (CML) through modulation of DNA damage repair pathways [8] [9].

G DNA_Damage DNA_Damage ATR_ATM ATR_ATM DNA_Damage->ATR_ATM Replication_Stress Replication_Stress Replication_Stress->ATR_ATM CHK1_CHK2 CHK1_CHK2 ATR_ATM->CHK1_CHK2 WEE1 WEE1 CHK1_CHK2->WEE1 CDK1_Inactive CDK1 Tyr15-P WEE1->CDK1_Inactive CDK1_Active CDK1_Active CDK1_Inactive->CDK1_Active CDC25 Mitotic_Catastrophe Mitotic_Catastrophe CDK1_Active->Mitotic_Catastrophe With DNA Damage Cell_Death Cell_Death Mitotic_Catastrophe->Cell_Death WEE1_INHIBITOR WEE1_INHIBITOR WEE1_INHIBITOR->WEE1 Blocks

This compound Mechanism: Abrogates G2/M checkpoint, forcing mitotic entry with DNA damage.

Experimental Protocols for Assessing Mitotic Catastrophe

Cell-Based Viability and Cell Cycle Analysis To evaluate the anti-proliferative effects of this compound, researchers should employ standardized viability assays such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures cellular ATP levels as a proxy for metabolically active cells. The established protocol involves treating cancer cells (e.g., NCI-H23, Molm13, or MV4-11) with a concentration gradient of this compound for 72-96 hours, followed by quantification of viability relative to DMSO-treated controls [4] [7]. For cell cycle analysis, flow cytometry with BrdU/EdU incorporation and DNA staining (e.g., propidium iodide) provides robust assessment of cell cycle perturbations. The typical workflow involves treating cells with this compound (at IC50-IC75 concentrations) for 24-48 hours, pulsing with EdU for 1-2 hours, followed by fixation, staining, and flow cytometric analysis. Key observations expected with WEE1 inhibition include accumulation of cells in S-phase (due to replication stress) and increased G2/M population, followed by the appearance of sub-G1 population indicating apoptotic cells [7] [5].

DNA Damage and Mitotic Catastrophe Assessment Comprehensive evaluation of DNA damage response involves immunofluorescence staining for γH2AX (Ser139 phosphorylation), a well-established marker of DNA double-strand breaks. The protocol typically includes treating cells with this compound alone or in combination with DNA-damaging agents, followed by fixation, permeabilization, and staining with anti-γH2AX antibody and appropriate fluorescent secondary antibodies. Quantification of γH2AX foci per cell provides a quantitative measure of DNA damage accumulation [8] [5]. For direct assessment of mitotic catastrophe, researchers should examine morphological features including micronuclei formation, multinucleated cells, and nuclear abnormalities using high-content imaging of cells stained with DNA dyes (e.g., DAPI or Hoechst) and mitotic markers (e.g, anti-phospho-histone H3 Ser10). These morphological assessments are particularly informative when combined with time-lapse live-cell imaging to track the fate of individual cells entering mitosis with DNA damage [5] [2].

Table 2: Key Experimental Protocols for this compound Studies

Assay Type Key Readouts Technical Considerations
Cell Viability (CellTiter-Glo) IC₅₀ values, proliferation inhibition 72-96 hour treatment; use of replicates essential [4]
Cell Cycle Analysis (Flow Cytometry) S-phase accumulation, sub-G1 population Combine EdU/BrdU with DNA staining; time-course important [7] [5]
DNA Damage (γH2AX Immunofluorescence) Foci per cell, intensity quantification Validate antibody specificity; include positive controls [8] [5]
Mitotic Catastrophe (Morphological) Micronuclei, multinucleated cells High-content imaging; combine with apoptosis markers [5] [2]
Western Blot Analysis CDK1 pTyr15, CDK1 total, γH2AX, PARP cleavage Monitor CDK1 activation and apoptosis induction [5] [9]

Advanced Functional Assays For more specialized investigations, DNA fiber assays provide direct measurement of replication dynamics. This technique involves pulse-labeling cells with two different nucleotide analogs (e.g., IdU and CldU), spreading DNA fibers on slides, and immunostaining to visualize and measure replication tract lengths. WEE1 inhibition typically results in reduced replication fork speed and increased origin firing, indicating replication stress [5]. Additionally, homologous recombination reporter assays (e.g., DR-GFP system) enable quantitative assessment of DNA repair efficiency. In this system, cells are transfected with specific endonucleases (e.g., I-SceI) to induce double-strand breaks in a GFP-based reporter, and repair efficiency is quantified by flow cytometry based on GFP-positive cells. WEE1 inhibition has been shown to impair proper recruitment of RAD51/BRCA1 to DNA damage sites, thereby compromising homologous recombination repair [8].

G cluster_1 Core Assessment Methods Cell_Culture Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment Viability_Assay Viability_Assay Drug_Treatment->Viability_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Drug_Treatment->Cell_Cycle_Analysis DNA_Damage_Assessment DNA_Damage_Assessment Drug_Treatment->DNA_Damage_Assessment Morphological_Analysis Morphological_Analysis Drug_Treatment->Morphological_Analysis Data_Analysis Data_Analysis Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis DNA_Damage_Assessment->Data_Analysis Morphological_Analysis->Data_Analysis

Experimental workflow for evaluating this compound induced mitotic catastrophe.

Translational Implications and Future Directions

The compelling preclinical data on this compound and related WEE1 inhibitors supports their translational potential in cancer therapy, particularly for malignancies characterized by high replication stress and TP53 mutations. The synergistic interactions observed between WEE1 inhibition and conventional DNA-damaging agents (e.g., cytarabine, platinum compounds) and targeted therapies (e.g., FLT3 inhibitors, imatinib) provide strong rationale for combination regimens in clinical settings [7] [8] [9]. Additionally, emerging research indicates that WEE1 inhibition may have immunomodulatory effects by enhancing antigen presentation and activating the cGAS-STING pathway in dendritic cells within the tumor microenvironment, suggesting potential applications in combination with immunotherapy [10].

References

Pharmacological Profile of a Highly Selective Wee1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

While data on "Wee1-IN-3" is sparse, a 2024 study published in the Journal of Medicinal Chemistry describes the advanced compound 12h, which is a highly selective and potent Wee1 inhibitor. The profile below summarizes the key characteristics of this related compound [1].

Parameter Profile / Value
Compound ID 12h
Primary Target Wee1 Kinase
Key Activity Potent and highly selective Wee1 inhibition [1]
Kinase Selectivity Clean kinase profile (highly selective) [1]
Antitumor Efficacy Strong antiproliferative effects on colorectal cancer (Lovo) cells, both in vitro and in vivo [1]
Mechanism of Action Induces cell apoptosis [1]
Pharmacokinetics Favorable profile [1]

Wee1 Kinase: Target Biology and Therapeutic Mechanism

Wee1 is a nuclear tyrosine kinase that is a critical regulator of the G2/M cell cycle checkpoint [2] [3]. Its main function is to prevent cells with damaged DNA from entering mitosis, thereby preserving genomic integrity.

The diagram below illustrates the core mechanism of Wee1 and how its inhibition leads to cancer cell death, especially in p53-deficient cells.

G Wee1 Inhibition Mechanism in p53-Defective Cancer Cells DNA_Damage DNA_Damage G2_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2_Checkpoint p53 p53 / G1 Checkpoint DNA_Damage->p53 Wee1 Wee1 Kinase G2_Checkpoint->Wee1 CDK1_Inactive CDK1/Cyclin B (Inactive, phosphorylated) Wee1->CDK1_Inactive Phosphorylates Tyr15 Wee1->CDK1_Inactive CDK1_Active CDK1/Cyclin B (Active) CDK1_Inactive->CDK1_Active CDC25C Dephosphorylates Mitotic_Entry Mitotic Entry CDK1_Active->Mitotic_Entry Cell_Death Mitotic Catastrophe & Cell Death CDK1_Active->Cell_Death With DNA damage p53->G2_Checkpoint Defective in many cancers Wee1_Inhibitor Wee1_Inhibitor Wee1_Inhibitor->Wee1 Inhibits

Figure 1: Mechanism of Wee1 inhibition. In p53-defective cancer cells, the G1 checkpoint is impaired. Wee1 inhibition forces premature mitotic entry with unrepaired DNA damage, leading to cell death [2] [4] [3].

Experimental Evidence & Research Applications

The antitumor efficacy of Wee1 inhibitors is validated through standard preclinical experiments. The workflow below outlines a typical in vivo study design used to evaluate compound efficacy, based on the methodologies described in the search results [1] [5].

G Preclinical In Vivo Efficacy Study Workflow Start Xenograft Model Establishment (Implant cancer cells, e.g., Lovo) A Randomization & Grouping Start->A B Treatment Administration (e.g., Vehicle vs. Wee1 inhibitor) A->B C Tumor Volume Monitoring (Caliper measurements) B->C D Terminal Analysis (Tumor weight, biomarker studies) C->D End Data Analysis: Tumor Growth Inhibition, etc. D->End

Figure 2: A generalized workflow for evaluating the efficacy of a Wee1 inhibitor in a mouse xenograft model [1] [5].

Beyond monotherapy, research highlights strong synergistic effects when Wee1 inhibitors are combined with other agents. Key synergistic partners from recent studies include [2] [6] [7]:

  • DNA-damaging chemotherapies (e.g., cisplatin, gemcitabine, carboplatin)
  • Ionizing Radiation
  • Hyperthermia (heating of tissue)
  • Glutaminase (GLS1) inhibitors
  • Agents causing mRNA translation defects

References

protocol for Wee1-IN-3 in vitro kinase inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Known Activity Data for Wee1-IN-3

The table below summarizes the quantitative data available for this compound from a single source [1].

Assay Type Description Result (IC₅₀) Context & Notes
Biochemical Assay In vitro inhibition of Wee1 kinase < 10 nM Described as a "potent" inhibitor [1].
Cellular Assay Antiproliferative activity (NCI-H23 cells) 42 nM Reduction in cell viability after 4 days (CellTiter-Glo assay) [1].

Guidelines for Protocol Development

In the absence of a explicit protocol for this compound, you can design a robust kinase inhibition assay based on standard practices for evaluating kinase inhibitors and the following general principles:

  • Assay Type: Use a homogeneous time-resolved fluorescence (HTRF) or fluorescence polarization (FP) kinase assay, which are common for high-throughput screening. The assay should measure the phosphorylation of a peptide substrate by the Wee1 kinase domain.
  • Key Reagents:
    • Enzyme: Recombinant human Wee1 kinase domain (a construct spanning residues 342-646 was used in structural studies) [2].
    • Inhibitor: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be constant (e.g., 1%) across all wells.
    • Substrate and Cofactor: A tyrosine-containing peptide substrate and ATP.
  • Experimental Procedure:
    • Dilution Series: Prepare this compound in a 10-point, half-log serial dilution in DMSO, then further dilute into assay buffer.
    • Reaction Setup: Incubate the Wee1 kinase with the inhibitor solution for a pre-determined time (e.g., 15-30 minutes) to allow for binding.
    • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and substrate. The reaction should be carried out at a defined temperature (e.g., 25°C or 30°C) for a linear period (e.g., 60 minutes).
    • Detection: Stop the reaction with a detection reagent (e.g., EDTA and HTRF anti-phospho-antibody mix) and read the signal after stabilization.
  • Data Analysis: Plot the signal (e.g., fluorescence ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

The following workflow diagram outlines these key steps:

A Prepare this compound serial dilution in DMSO B Pre-incubate Wee1 kinase with inhibitor A->B C Initiate reaction with ATP and substrate B->C D Incubate for linear period (e.g., 60 min) C->D E Stop reaction and add detection reagents D->E F Read fluorescence signal and calculate IC₅₀ E->F

Important Considerations for Your Research

  • Validation is Crucial: The primary data for this compound comes from a commercial supplier [1]. It is highly recommended to validate its potency and selectivity in your own laboratory's assay systems.
  • Assess Selectivity: To understand its potential off-target effects, you could profile this compound against a panel of other kinases, especially those with structural similarities to Wee1, such as PLK1, which is a known off-target for other Wee1 inhibitors like AZD1775 [2] [3].
  • Cellular Activity Confirmation: The provided cellular IC₅₀ in a viability assay suggests the compound can penetrate cells [1]. For your research, follow-up cellular experiments (e.g., Western blot analysis of CDK1 phosphorylation at Tyr15) are needed to confirm on-target engagement.

References

Comprehensive Application Notes and Protocols: WEE1 Inhibitors in Combination with DNA-Damaging Agents for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to WEE1 Biology and Mechanistic Background

WEE1 is a tyrosine kinase that plays a critical role in cell cycle regulation, particularly at the G2/M checkpoint. This kinase phosphorylates and inactivates cyclin-dependent kinases 1 and 2 (CDK1/CDK2) through modification of a conserved tyrosine residue (Tyr15), effectively halting cell cycle progression to allow DNA damage repair [1] [2]. Cancer cells, particularly those with TP53 mutations and compromised G1 checkpoint functionality, become heavily dependent on the G2/M checkpoint for survival after DNA damage [3] [2]. WEE1 inhibition disrupts this critical checkpoint, forcing premature entry into mitosis with accumulated DNA damage, ultimately leading to mitotic catastrophe and cell death [1] [2].

The synergistic effect between WEE1 inhibitors and DNA-damaging agents stems from the fundamental role of WEE1 in maintaining genomic integrity. When DNA damage occurs, the ATR/CHK1 pathway activates WEE1, which then phosphorylates CDK1, preventing cyclin B-CDK1 complex activation and stalling the cell at G2 phase [1]. This stalling provides time for DNA repair mechanisms to function. Inhibition of WEE1 short-circuits this process, leading to unscheduled mitotic entry with unresolved DNA lesions. Additionally, WEE1 inhibition causes replication stress by allowing aberrant origin firing during S phase, further compounding genomic instability [1] [4]. This dual mechanism of action—G2 checkpoint abrogation and replication stress induction—forms the rational basis for combining WEE1 inhibitors with DNA-damaging agents.

Therapeutic Applications and Cancer Contexts

Specific Cancer Indications

The combination of WEE1 inhibitors with DNA-damaging agents has demonstrated particular efficacy in TP53-mutant cancers, which lack functional G1 checkpoint control. In urothelial carcinoma (UC), which exhibits high TP53 mutation rates, the WEE1 inhibitor AZD1775 significantly enhanced the anticancer activity of cisplatin by increasing cellular apoptosis through G2/M checkpoint inhibition and exacerbation of DNA damage processes [3]. Similar synergistic effects have been observed in cervical cancer models, where AZD1775 combined with irradiation resulted in significantly decreased clonogenic survival and increased apoptosis, associated with G2 checkpoint abrogation and persistent DNA damage [5].

In lung adenocarcinoma with KRAS G12C mutations, the WEE1 inhibitor adavosertib sensitized cancer cells to KRAS G12C inhibitors through the MYBL2-RRM2 axis, which is associated with poor prognosis in lung cancer [6]. This combination induced extensive DNA replication stress, disrupted cell cycle progression, caused DNA damage, and ultimately led to apoptosis. For triple-negative breast cancer (TNBC), AZD1775 potentiated olaparib sensitivity by modulating DNA damage response pathways, suggesting that WEE1 inhibition can broaden the application range of PARP inhibitors even in cancers without BRCA mutations [4].

Immune Modulatory Effects

Emerging evidence indicates that WEE1 inhibition also modulates antitumor immunity. Recent research has demonstrated that WEE1 inhibition in tumor-associated dendritic cells (TADCs) activates the cGAS/STING pathway, enhancing IL-12 and type I interferon expression, which subsequently boosts T cell activation and cytokine production [7]. This immunomodulatory effect suggests that WEE1 inhibitors can enhance the efficacy of immune checkpoint blockade therapy and improve DC vaccine strategies, providing a compelling rationale for triple-combination approaches involving DNA-damaging agents, WEE1 inhibitors, and immunotherapy [7].

Experimental Protocols and Methodologies

In Vitro Combination Studies
Cell Culture and Reagent Preparation
  • Cell Lines: Utilize appropriate cancer cell lines based on research questions. For TP53-mutant models, urothelial carcinoma lines (BFTC-909, T24) or cervical cancer lines (HeLa, SiHa) have been well-documented [3] [5]. Culture cells in recommended media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [6].
  • Reagent Preparation: Prepare stock solutions of WEE1 inhibitors (AZD1775/adavosertib) in DMSO and DNA-damaging agents (cisplatin, olaparib, radiation) according to manufacturer specifications. Aliquot and store at -20°C or as recommended. For working concentrations, dilute stocks in culture medium to achieve desired final concentrations, ensuring DMSO concentration does not exceed 0.1% in treated cells [3] [4].
Viability and Apoptosis Assays
  • MTT Assay: Seed cells in 96-well plates at density of 2.5×10³ cells/well and allow attachment overnight. Treat with WEE1 inhibitor alone, DNA-damaging agent alone, or combinations for 72 hours. Add 50μL MTT reagent (5mg/mL) to each well and incubate for 4 hours. Discard supernatant and dissolve formazan crystals in 50μL DMSO. Measure optical density at 570nm using a plate reader [3].
  • Apoptosis Assay: Seed cells into 6-well plates and treat with compounds for 48 hours. Harvest cells and stain with Annexin V-APC and propidium iodide (PI) for 15 minutes. Analyze apoptotic cells using flow cytometry with appropriate gating strategies. Annexin V+/PI- cells represent early apoptosis, while Annexin V+/PI+ cells represent late apoptosis/necrosis [3].
  • Colony Formation Assay: Treat cells with compounds for 24 hours, then seed 100 cells/well into 6-well plates. Incubate for 14 days with medium changes every 3-4 days. Fix and stain colonies with 0.1% crystal violet for 20 minutes at room temperature. Count colonies consisting of >50 cells manually or using automated colony counters [3].
Cell Cycle Analysis
  • Seed cells in 6-well plates and treat with compounds for specified durations (typically 24-48 hours). Harvest cells, wash with PBS, and fix in cold 70% ethanol for 30 minutes at 4°C. Treat cells with RNase A to remove RNA, then stain with propidium iodide. Analyze DNA content per cell using flow cytometry measuring PI intensity at 561nm excitation and 610/20 emission. Determine cell cycle distribution using analysis software such as FlowJo [3] [4].
Western Blot Analysis
  • Harvest cell pellets after treatment and lyse in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using BCA assay. Separate 30μg protein per sample via SDS-PAGE (4-12% Bis-Tris gels) and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-CDC2 (Tyr15), γH2AX, cleaved PARP, cleaved caspase-3, p-CHK1 (Ser345), and GAPDH as loading control [3] [8]. Incubate with appropriate HRP-conjugated secondary antibodies, develop using ECL detection system, and image with chemiluminescence detection systems.
In Vivo Combination Studies
Xenograft Mouse Models
  • Cell Line-Derived Xenografts: Subcutaneously inject 5×10⁶ cancer cells (e.g., SiHa cervical cancer cells, OVCAR3 ovarian cancer cells) in one flank of 6-8 week old immunocompromised mice (NSG or nude mice) [8] [5]. Allow tumors to establish until they reach approximately 100-150mm³ volume (typically 6 weeks post-inoculation).
  • Treatment Groups: Randomize mice into 4 groups (n=10 per group): (1) Vehicle control; (2) WEE1 inhibitor alone; (3) DNA-damaging agent alone; (4) Combination therapy. For AZD1775, administer via oral gavage at 60-75 mg/kg once or twice daily for 2 consecutive days per week over 3 weeks. For cisplatin, administer via intraperitoneal injection at 2-3 mg/kg once weekly [3] [5].
  • Tumor Measurement and Analysis: Measure tumor dimensions every 3 days using calipers. Calculate tumor volume using the formula: (4/3)πr³ or (length × width²)/2. Calculate tumor growth inhibition (%TGI) at study endpoint using the formula: %TGI = [1 - (Tt/T0)/(Ct/C0)] / [1 - (C0/Ct)] × 100, where Tt = treated median volume at endpoint, T0 = treated median volume at day 0, Ct = control median volume at endpoint, C0 = control median volume at day 0 [8].
  • Immunohistochemical Analysis: At endpoint, harvest tumors, fix in formalin, and embed in paraffin. Section tissues and perform IHC staining for γH2AX (DNA damage), Ki-67 (proliferation), and TUNEL (apoptosis) according to standard protocols [5].

Signaling Pathways and Mechanisms of Action

The synergistic interaction between WEE1 inhibitors and DNA-damaging agents involves a complex interplay of signaling pathways that regulate cell cycle progression, DNA damage response, and apoptosis. The following diagram illustrates these key mechanisms:

G cluster_ddr DNA Damage Response (DDR) cluster_inhibition WEE1 Inhibition cluster_other Additional Mechanisms Damage DNA Damage (Cisplatin, Radiation) ATM_ATR ATM/ATR Activation Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 WEE1_act WEE1 Activation CHK1_CHK2->WEE1_act pCDC2 p-CDC2 (Tyr15) CDK1 Inactivation WEE1_act->pCDC2 G2_Arrest G2/M Cell Cycle Arrest pCDC2->G2_Arrest Induces WEE1_inhib WEE1 Inhibitor (AZD1775/Adavosertib) CDK1_act CDK1 Activation WEE1_inhib->CDK1_act Blocks phosphorylation cGAS_STING cGAS/STING Pathway Activation in DCs WEE1_inhib->cGAS_STING In TADCs WEE1_inhib->G2_Arrest Abrogates Premature_M Premature Mitotic Entry CDK1_act->Premature_M RRM2 RRM2 Degradation dNTP Pool Depletion CDK1_act->RRM2 Phosphorylates MUS81 MUS81 Activation Replication Fork Collapse CDK1_act->MUS81 Activates Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Premature_M->Mitotic_Catastrophe

Figure 1: Mechanism of WEE1 Inhibitors in Combination with DNA-Damaging Agents

This diagram illustrates how WEE1 inhibitors abrogate the DNA damage-induced G2/M checkpoint, forcing premature mitotic entry and causing mitotic catastrophe. Additional mechanisms include RRM2 degradation leading to dNTP pool depletion, MUS81 activation causing replication fork collapse, and activation of the cGAS/STING pathway in tumor-associated dendritic cells for immune modulation [6] [1] [7].

Quantitative Data Analysis and Synergy Assessment

Efficacy Data from Preclinical Studies

Table 1: Summary of WEE1 Inhibitor Combination Efficacy in Preclinical Models

Cancer Type Model System WEE1 Inhibitor Combination Agent Key Efficacy Metrics Proposed Mechanism

| Urothelial Carcinoma [3] | BFTC-909 & T24 cell lines; Xenograft mice | AZD1775 (50 nM in vitro, 60 mg/kg in vivo) | Cisplatin (2 μM in vitro, 3 mg/kg in vivo) | • Significant apoptosis increase • Tumor growth inhibition • Enhanced γH2AX expression | G2/M checkpoint abrogation Increased DNA damage | | Cervical Cancer [5] | HeLa & SiHa cell lines; Xenograft & PDX models | AZD1775 (100 nM in vitro, 60 mg/kg in vivo) | Radiation (4-6 Gy in vitro, 2 Gy×3 fractions in vivo) | • Decreased clonogenic survival • Increased apoptosis (90.2% vs 21.5% in HeLa) • Tumor growth delay | G2 checkpoint abrogation Persistent DNA damage | | Triple-Negical Breast Cancer [4] | MDA-MB-231 & BT-549 cell lines; Xenograft models | AZD1775 (IC~50~: 0.36-0.81 μmol/L) | Olaparib (PARP inhibitor) | • Increased sub-G1 population • Enhanced apoptosis • Synergistic growth inhibition | HR deficiency induction Replication stress | | Ovarian & Breast Cancer [8] | OVCAR3 & MDA-MB-436 cell lines; Xenograft models | Adavosertib | SRA737 (CHK1 inhibitor) | • Significant survival reduction • Growth inhibition in vivo • Functional DDR impairment | Dual checkpoint inhibition S phase accumulation |

Biomarker Analysis and Validation

Assessment of predictive biomarkers is essential for identifying responsive cancer models and understanding resistance mechanisms. Key biomarkers for monitoring WEE1 inhibitor activity include:

  • pHH3 (Phospho-Histone H3): Mitotic marker that increases upon WEE1 inhibition-induced premature mitotic entry [5]
  • γH2AX: Marker of DNA double-strand breaks that persists in combination therapy [3] [5]
  • pCDC2 (Tyr15): Direct target of WEE1; decreased phosphorylation indicates target engagement [8] [4]
  • Cleaved Caspase-3 and PARP: Apoptosis markers that increase in sensitive models [3] [4]

Functional assessments should include cell cycle analysis to confirm G2 checkpoint abrogation and S-phase accumulation, as well as DNA repair capacity assays to evaluate homologous recombination and non-homologous end joining efficiency [8]. In immune-competent models, evaluation of T cell activation markers and cytokine production (IL-12, type I interferons) can assess immunomodulatory effects [7].

Technical Considerations and Troubleshooting

Practical Implementation Notes
  • Dosing Schedule Optimization: The sequence and timing of administration significantly impact combination efficacy. Generally, WEE1 inhibitor administration 1-2 hours before DNA-damaging agents has shown optimal synergy in preclinical models [5]. This schedule allows for maximal checkpoint abrogation when cells are processing DNA damage.

  • Concentration Range Finding: For initial in vitro studies, titrate WEE1 inhibitors (0.1-1 μM for AZD1775) with varying concentrations of DNA-damaging agents to establish synergistic concentrations without excessive single-agent toxicity. Monitor for pHH3 elevation and pCDC2 (Tyr15) reduction as evidence of target engagement [4].

  • Handling and Storage: Reconstitute WEE1 inhibitors in DMSO according to manufacturer recommendations. Aliquot and store at -20°C to avoid freeze-thaw cycles. For in vivo studies, prepare fresh suspensions in recommended vehicles before each administration [3].

Troubleshooting Common Issues
  • Limited Single-Agent Activity: WEE1 inhibitors may show limited efficacy as single agents in some models. Focus on combination approaches, particularly in TP53-deficient backgrounds or models with high replication stress [2] [4].
  • Toxicity Management: Combination therapies may enhance toxicity. Implement careful monitoring in in vivo studies, including regular weight measurement and clinical observation. Consider adjusted dosing schedules (e.g., 2 days on/5 days off) to manage toxicity while maintaining efficacy [5].
  • Variable Response Across Models: Response to WEE1 inhibition can vary even within the same cancer type. Conduct comprehensive biomarker assessment (TP53 status, replication stress markers, baseline DDR capacity) to identify responsive models [4].

Conclusion and Future Perspectives

The combination of WEE1 inhibitors with DNA-damaging agents represents a promising therapeutic strategy that leverages the dependency of many cancers on intact G2/M checkpoint control. The compiled protocols and data provide a framework for evaluating these combinations in preclinical models, with emphasis on mechanistic validation through DNA damage and cell cycle analysis. Future directions include optimizing combination schedules with emerging agents like immune checkpoint inhibitors [7], developing predictive biomarker panels beyond TP53 status [4], and exploring rational triple-combination approaches to overcome resistance mechanisms. The continuous refinement of these application protocols will facilitate the translational development of WEE1-targeted combination therapies.

References

Wee1-IN-3 dosing schedule for in vivo efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Established Wee1 Inhibitor Dosing Schedules

The following table summarizes key dosing information for Wee1 inhibitors from recent research and clinical trials, which can inform your experimental design [1].

Inhibitor Name Study Type Combination Agent(s) Dosing Schedule Cycle Duration
Adavosertib (AZD1775) Phase I (Monotherapy) None 225 mg, twice daily for 2.5 days, 2 weeks on, 1 week off [1] 21 days (q21d)
Adavosertib (AZD1775) Phase I / II Gemcitabine 175 mg, once daily for 2 days per week (Days 1, 8, 15) with Gemcitabine [1] 28 days (q28d)
Adavosertib (AZD1775) Phase I / II Carboplatin 225 mg, twice daily for 2.5 days in Week 1 with Carboplatin (Day 1) [1] 21 days (q21d)
Adavosertib (AZD1775) Phase I / II Paclitaxel 225 mg, twice daily for 2.5 days per week with weekly Paclitaxel [1] 28 days (q28d)
Azenosertib (ZN-c3) Preclinical (Monotherapy) None Various schedules explored (e.g., intermittent) to preserve anti-tumor activity with minimal toxicity [2] Varies

Proposed Protocol for In Vivo Dosing Schedule Determination

Since a direct protocol for Wee1-IN-3 is unavailable, you can establish one empirically. The workflow below outlines the key stages of this process.

Start Start: Establish In Vivo Dosing P1 1. Preliminary PK Study Start->P1 P2 2. Single-Dose Efficacy Pilot P1->P2 P3 3. Multi-Dose Efficacy & Scheduling P2->P3 P4 4. Confirmatory Study P3->P4 End End: Define Final Dosing Schedule P4->End

Stage 1: Preliminary Pharmacokinetics (PK) Study

Objective: To understand the absorption and elimination profile of this compound in your animal model.

  • Methodology:
    • Administer a single dose of this compound (e.g., via oral gavage) to tumor-bearing mice.
    • Collect blood plasma at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
    • Analyze samples using LC-MS/MS to determine plasma concentration.
    • Calculate PK parameters: C~max~ (peak plasma concentration), T~max~ (time to C~max~), AUC (area under the curve, exposure), t~1/2~ (elimination half-life) [3].
Stage 2: Single-Dose Efficacy and Pharmacodynamics (PD) Pilot

Objective: To link drug exposure to biological effect and identify a minimum effective dose.

  • Methodology:
    • Randomize mice into groups receiving a single dose of vehicle or this compound at escalating doses (e.g., 10, 30, 100 mg/kg).
    • PD Analysis: Sacrifice a subset of mice 6-12 hours post-dose. Collect tumor samples for Western blot analysis to assess target engagement by measuring a reduction in pCDK1 (Tyr15) levels [4] [2].
    • Efficacy Correlation: The dose that produces a significant, sustained reduction in pCDK1 is a candidate for the multi-dose study.
Stage 3: Multi-Dose Efficacy and Schedule Optimization

Objective: To evaluate anti-tumor efficacy and test different administration schedules.

  • Methodology:
    • Based on Stages 1 & 2, select 2-3 promising dose levels.
    • Test different schedules in tumor-bearing mice (e.g., n=8-10/group):
      • Intermittent: e.g., 5 days on, 2 days off; or 3 days on, 4 days off. This may help manage toxicity [2].
      • Pulsed: e.g., Twice daily for 2.5 days, followed by a break, mimicking clinical schedules [1].
    • Monitor body weight (toxicity) and tumor volume twice weekly.
    • Endpoint Analysis: At study end, harvest tumors for analysis of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX) [4] [2].
Stage 4: Confirmatory Study with Combination (If Applicable)

Objective: To finalize the dosing schedule of this compound in a clinically relevant combination.

  • Methodology:
    • Use the optimal monotherapy schedule from Stage 3.
    • Combine this compound with a DNA-damaging agent (e.g., carboplatin, gemcitabine) or radiotherapy [1] [4].
    • Compare efficacy and toxicity against monotherapy and control groups.

Wee1 Inhibition Mechanism & Experimental Rationale

The rationale for these schedules is rooted in the mechanism of Wee1 inhibition. The following diagram illustrates the key pathways and how Wee1 inhibitors exert their effect.

DNA_Damage DNA Damage or Replication Stress ATR_Chk1 ATR/Chk1 Pathway Activation DNA_Damage->ATR_Chk1 Wee1 Wee1 Kinase Activation ATR_Chk1->Wee1 CDK1 CDK1/Cyclin B (Inactive, phosphorylated) Wee1->CDK1 Mitosis Mitotic Entry Blocked (G2/M Arrest) CDK1->Mitosis Premature_Mitosis Premature Mitotic Entry CDK1->Premature_Mitosis Forced activation (dephosphorylation) DNA_Repair DNA Repair Mitosis->DNA_Repair Allows time for Wee1_Inhibitor Wee1 Inhibitor (e.g., this compound) Wee1_Inhibitor->Wee1 Inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Premature_Mitosis->Mitotic_Catastrophe

The core mechanism involves abrogating the G2/M cell cycle checkpoint, particularly in p53-deficient cancer cells that heavily rely on this pathway for DNA repair. Inhibition of Wee1 leads to unscheduled activation of CDK1/cyclin B complexes, forcing cells with unrepaired DNA damage into mitosis, resulting in mitotic catastrophe and apoptosis [5].

  • Biomarker Analysis: The key pharmacodynamic biomarker for confirming target engagement in your in vivo models is a reduction in phospho-CDK1 (Tyr15) in tumor lysates, as demonstrated in studies of other Wee1 inhibitors [4] [2].
  • Efficacy Endpoints: Successful inhibition should also lead to increased markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) [4] [2].

References

cell cycle analysis protocol using flow cytometry with Wee1-IN-3

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Role of WEE1 Inhibition in Cell Cycle Progression

WEE1 is a kinase that acts as a crucial regulator of the G2/M cell cycle checkpoint. It phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), thereby preventing entry into mitosis to allow time for DNA repair [1]. Inhibiting WEE1 forces cells to bypass this checkpoint.

The table below summarizes the key cellular consequences of WEE1 inhibition relevant to your cell cycle analysis:

Key Effect Underlying Mechanism Observed Phenotype in Cell Cycle
Premature Mitotic Entry [2] [3] Accumulation of active, non-phosphorylated CDK1 drives unscheduled transition from G2 to M phase. Increased proportion of cells in G2/M and M phase; may see mitotic figures.
Replication Stress & DNA Damage [4] [5] Causes aberrant firing of replication origins and impaired DNA damage repair (DDR) pathways. Increased DNA damage markers (e.g., γH2AX); accumulation of cells in S-phase.
Mitotic Catastrophe & Apoptosis [4] [3] Cells enter mitosis with unrepaired DNA damage, leading to fatal chromosomal segregation errors. Increased sub-G1 cell population (indicative of apoptosis).

Proposed Workflow for Cell Cycle Analysis

The following diagram outlines a generalized experimental workflow you can adapt for studying Wee1-IN-3, based on standard procedures and the expected biology.

wee1_workflow start Seed and Treat Cells step1 Harvest Cells (Trypsinization) start->step1 step2 Wash with PBS step1->step2 step3 Fix Cells (70% Ethanol) step2->step3 step4 Stain DNA (Propidium Iodide / RNase A) step3->step4 step5 Acquire Data (Flow Cytometer) step4->step5 step6 Analyze Data (ModFit, FlowJo) step5->step6 end Interpret Results step6->end

Expected Outcomes & Interpretation

When you treat cells with a WEE1 inhibitor like this compound, you should anticipate specific shifts in the cell cycle profile compared to untreated controls. The table below outlines these expected changes:

Cell Cycle Phase Expected Change with this compound Biological Interpretation
Sub-G1 Increase Induction of apoptosis following mitotic catastrophe [3].
G0/G1 Decrease Reduced population as cells are pushed through the cycle [3].
S Phase Potential increase or accumulation of "non-replicating S-phase" cells Indicator of replication stress, where cells have initiated but cannot complete DNA synthesis [5].
G2/M Significant increase Direct consequence of abrogating the G2/M checkpoint, forcing cells into premature mitosis [2].

Enhancing Your Experimental Design

To build a more comprehensive application note, consider integrating the following analyses, which are supported by the research:

  • DNA Damage Analysis: Complement your cell cycle analysis by measuring the DNA damage marker γH2AX via western blotting or immunofluorescence [4] [5]. This provides a direct link between the observed cell cycle disruption and genomic instability.
  • Apoptosis Assay: Use Annexin V staining in parallel with PI to confirm and quantify the induction of apoptosis in the treated cell population.
  • Combination Studies: The literature strongly suggests that WEE1 inhibition has synergistic effects with various agents. You could design experiments combining this compound with:
    • DNA-damaging chemotherapeutics (e.g., cisplatin, gemcitabine) [4].
    • KRAS G12C inhibitors in relevant mutant models [4].
    • Immune checkpoint blockers, as WEE1 inhibition can enhance the antitumor immune response [6] [2] [7].

Critical Considerations and Troubleshooting

  • Cell Line Selection: The efficacy of WEE1 inhibitors can be influenced by the genetic background of the cell line. Pay close attention to the status of TP53 (often mutated, increasing reliance on the G2/M checkpoint) and CCNE1 (cyclin E1) amplification, which has been identified as a potential predictive biomarker for sensitivity [3].
  • Time and Dose Titration: The effects of this compound are highly dependent on concentration and exposure time. A pilot experiment to establish a dose-response and time-course is essential. Look for a clear increase in the G2/M fraction and the emergence of a sub-G1 population at higher doses or longer exposures.
  • Gating Strategy: When analyzing flow cytometry data, carefully gate to exclude doublets (using a PI-Width vs. PI-Area plot) to ensure an accurate measurement of the DNA content.

References

Wee1-IN-3: Application Notes & Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview and Mechanism of Action

Wee1-IN-3 is a potent, small-molecule ATP-competitive inhibitor of the Wee1 kinase, with a reported half-maximal inhibitory concentration (IC₅₀) of <10 nM [1]. Wee1 is a serine/threonine protein kinase that is a key regulator of the G2/M cell cycle checkpoint [2] [3]. In response to DNA damage, Wee1 phosphorylates and inactivates the CDK1/Cyclin B complex, halting the cell cycle to allow time for DNA repair [3]. This pathway is crucial for the survival of many cancer cells, which often have deficient G1/S checkpoints and rely heavily on the G2/M checkpoint for DNA repair [2] [3] [4]. By inhibiting Wee1, this compound forces cancer cells with unrepaired DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis [3].

The following diagram outlines the core signaling pathway of Wee1 and the mechanism of its inhibition:

wee1_pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 Wee1 Wee1 Kinase Activation CHK1_CHK2->Wee1 pCDK1 p-CDK1 (Tyr15) Inactive CDK1/Cyclin B Wee1->pCDK1 CellCycleArrest G2/M Cell Cycle Arrest & DNA Repair pCDK1->CellCycleArrest Wee1_Inhibitor This compound Wee1_Inhibitor->Wee1 Inhibits MitoticCatastrophe Premature Mitosis Mitotic Catastrophe Wee1_Inhibitor->MitoticCatastrophe Leads to

2. Quantitative Profiling of this compound

The table below summarizes the known quantitative data for this compound from the literature. Please be aware that this data is not exhaustive, and further profiling is recommended.

Table 1: Profile of this compound

Parameter Value Description / Assay Details Reference
Wee1 IC₅₀ < 10 nM Potency against Wee1 kinase enzyme. [1]
Cellular Anti-proliferative Activity (IC₅₀) 42 nM (NCI-H23 cells) Reduction in cell viability after 4 days, measured by CellTiter-Glo assay. [1]
< 100 nM (H23 cells) Inhibition of cancer cell growth. [1]
100 - 1000 nM (SW480 cells) Inhibition of cancer cell growth. [1]

3. Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to evaluate the efficacy of Wee1 inhibitors like this compound in cancer research. These can be adapted as needed.

3.1. Cell Proliferation and Viability Assay

This protocol assesses the compound's ability to inhibit cancer cell growth, typically using ATP-based assays like CellTiter-Glo [1].

Workflow:

proliferation_workflow A Plate Cells (3,000-5,000 cells/well in 96-well plate) B Adherence (Incubate 24 hours) A->B C Compound Treatment (Add serially diluted this compound) B->C D Incubation (72-96 hours at 37°C) C->D E Add Detection Reagent (e.g., MTT, CCK-8, CellTiter-Glo) D->E F Measure Signal (Plate Reader) E->F

Materials:

  • Cell Lines: Cancer cell lines of interest (e.g., NCI-H23, SW480) [1].
  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution. Prepare serial dilutions in culture medium for a dose-response curve. The final DMSO concentration should be kept constant (e.g., ≤0.1%) across all wells [1].
  • Reagents: Cell culture medium, Fetal Bovine Serum (FBS), trypsin, DMSO, cell viability assay kit (e.g., CellTiter-Glo, MTT, or CCK-8) [5] [1].
  • Equipment: CO₂ incubator, laminar flow hood, multi-channel pipettes, 96-well clear-bottom plates, plate reader.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Include a background control (medium only) [5].
  • Cell Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cell adherence.
  • Compound Treatment: Add 100 µL of complete medium containing this compound at various concentrations (e.g., from 1 nM to 10 µM) to the wells. Each concentration should be tested in triplicate or more. Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic agent).
  • Incubation: Incubate the plates for 72-96 hours.
  • Viability Measurement:
    • For CellTiter-Glo Assay: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well (e.g., 100 µL). Shake the plate for 2 minutes and incubate in the dark for 10 minutes. Measure the luminescence signal with a plate reader [1].
    • For MTT/CCK-8 Assay: Follow the manufacturer's instructions. For MTT, add the reagent and incubate for 2-4 hours before dissolving formazan crystals and measuring absorbance [5].
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis in software like GraphPad Prism.

3.2. Cell Migration and Invasion Assay

This protocol evaluates the anti-metastatic potential of this compound using a Transwell chamber system. The invasion assay requires a pre-coated Matrigel layer, while the migration assay does not [4].

Materials:

  • Transwell Chambers: 24-well plates with permeable inserts (8 µm pore size).
  • Coating Matrix: Matrigel (for invasion assay only).
  • Cheminoattractant: Medium with 10-20% FBS.
  • Staining Reagents: Crystal violet, methanol, acetic acid.

Procedure:

  • Cell Preparation: Serum-starve the cells for 24 hours. Harvest and resuspend them in serum-free medium. Pre-treat the cells with this compound or vehicle for a set time (e.g., 6-12 hours) before seeding.
  • Chamber Setup:
    • For Invasion: Thaw Matrigel on ice and coat the upper side of the Transwell membrane. Allow it to solidify at 37°C for 2-4 hours.
    • For Migration: Use an uncoated membrane.
  • Seeding and Compound Treatment: Add serum-free medium containing the desired concentration of this compound to the cells. Load this cell suspension into the upper chamber. Fill the lower chamber with medium containing 10-20% FBS as a chemoattractant.
  • Incubation: Incubate the plates for 24-48 hours at 37°C.
  • Fixation and Staining: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated to the lower surface with 4% paraformaldehyde for 20 minutes, then stain with 0.1% crystal violet for 15 minutes.
  • Quantification: Wash the membranes, air-dry, and capture images under a microscope. Count the number of cells in several random fields per membrane, or elute the crystal violet dye with 10% acetic acid and measure the absorbance at 570 nm.

Research Implications & Synergistic Potential

Research on other Wee1 inhibitors, such as AZD1775, provides strong rationale for investigating this compound in combination therapies. Key strategic implications include:

  • Synergy with DNA-Damaging Agents: Wee1 inhibition can synergize with chemotherapeutics like cisplatin, 5-fluorouracil (5-FU), and gemcitabine [5] [4]. The mechanism involves abrogating the DNA damage-induced G2/M arrest, pushing damaged cells into mitosis.
  • Overcoming Chemoresistance: Wee1 inhibition has been shown to re-sensitize cancer cells to various chemotherapeutic agents, making it a promising strategy for treating resistant cancers [2] [6].
  • Combination with Other Targeted Therapies: Preclinical studies suggest synergy between Wee1 inhibitors and agents targeting complementary DDR pathways, such as ATR inhibitors (e.g., AZD6738) [6] and PARP inhibitors [7].
  • Modulation of the Tumor Immune Microenvironment: Emerging evidence indicates that Wee1 inhibition in tumor-associated dendritic cells can activate the cGAS/STING pathway, enhancing T cell activation and potentially improving the efficacy of immunotherapy [8].

Critical Considerations for Experimental Design

  • Cell Line Selection: The efficacy of Wee1 inhibitors can vary significantly based on cancer type and genetic background (e.g., TP53 mutation status). It is crucial to include a panel of relevant cell lines in initial screenings [4].
  • Validation of Target Engagement: Include assays to confirm on-target activity. This can involve Western blotting to monitor the reduction of phosphorylated CDK1 (Tyr15) and an increase in markers of DNA damage, such as γH2AX, following this compound treatment [2] [6].
  • Control Inhibitors: Using a well-characterized Wee1 inhibitor like AZD1775 as a parallel control can help validate your experimental system and benchmark the performance of this compound [5] [4].

References

Comprehensive Application Notes & Protocols: Assessing Wee1-IN-3 Effects on Microtubule Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Wee1 kinase represents a critical regulatory node in cell cycle control, functioning primarily as a gatekeeper at the G2/M checkpoint through inhibitory phosphorylation of CDK1 at Tyr15. This regulation prevents premature entry into mitosis, providing time for DNA repair and ensuring genomic stability [1] [2]. Recent evidence indicates that Wee1's biological functions extend beyond cell cycle regulation to include direct and indirect effects on microtubule dynamics and stabilization—a discovery with significant implications for cancer therapeutics [3] [4]. The development of Wee1 inhibitors like Wee1-IN-3 has emerged as a promising strategy to exploit the replication stress and G1 checkpoint deficiencies common in tumor cells, potentially overcoming resistance to DNA-damaging agents [1] [2].

Microtubules are dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers that undergo regulated assembly and disassembly throughout the cell cycle. Their stability is modulated through post-translational modifications (e.g., acetylation, detyrosination) and interactions with microtubule-associated proteins (MAPs) [5]. Stable microtubules are characterized by increased resistance to depolymerizing agents and accumulation of specific modification markers. Interestingly, recent research has revealed that certain kinase inhibitors can unexpectedly stabilize microtubules without directly binding tubulin, suggesting complex regulatory networks connecting kinase signaling and cytoskeletal organization [6]. The investigation of this compound's potential effects on microtubule stabilization requires carefully validated methods to distinguish direct tubulin interactions from indirect signaling-mediated effects.

Key Experimental Findings

Previous Research on Wee1 Inhibitors and Microtubule Effects

Initial evidence connecting Wee1 inhibition to microtubule dysfunction comes from studies of PD0166285, a pyrido[2,3-d]pyrimidine Wee1 inhibitor, in B16 mouse melanoma cells. Treatment with 0.5 μM PD0166285 for 4 hours resulted in dramatic microtubule destabilization observed through immunofluorescence confocal microscopy [3]. This was accompanied by restricted Wee1 distribution and abnormal cell morphogenesis, with cells becoming round and small. Importantly, these effects occurred alongside G2 checkpoint abrogation and early G1 phase arrest, suggesting interconnected cell cycle and cytoskeletal alterations.

Recent findings in fission yeast have revealed additional dimensions of Wee1's relationship with microtubule function. Cells lacking Wee1 require a functional spindle checkpoint for viability and display unstable kinetochore-microtubule attachments [4]. Live-cell imaging demonstrated that kinetochores frequently detach from spindle microtubules in wee1 mutants, leading to delayed anaphase onset and accumulation of Mad2—a key spindle checkpoint component—at unattached kinetochores. These findings indicate that Wee1 activity contributes to accurate chromosome segregation through stabilization of kinetochore-microtubule interactions, providing a mechanistic basis for understanding how Wee1 inhibitors might disrupt mitotic fidelity.

Quantitative Assessment of Microtubule Stability

A novel quantitative cell-based assay has been developed that enables detection of microtubule-stabilizing compounds without requiring microscopic examination [6]. This approach measures drug-induced resistance of microtubule networks to depolymerization by combretastatin A4, with subsequent quantification of residual microtubules by immunoluminescence. The assay is suitable for automation and high-throughput screening, representing a valuable methodological advancement for evaluating potential microtubule-stabilizing effects of Wee1 inhibitors. Application of this platform to kinase inhibitor libraries has already revealed unexpected microtubule-stabilizing activity for several clinically approved or investigational kinase inhibitors, including selonsertib, masatinib, and ponatinib [6].

Table 1: Key Findings from Previous Wee1 Inhibitor Studies

Study System Compound Microtubule-Related Findings Cellular Consequences
B16 mouse melanoma PD0166285 (0.5μM, 4hr) Microtubule destabilization; Blocked stabilization Round cell morphology; G2 checkpoint abrogation
Fission yeast wee1 deletion Unstable kinetochore-microtubule attachments Delayed anaphase; Improper chromosome segregation
Human cancer cells Various kinase inhibitors Unexpected microtubule stabilization (off-target) Potential contribution to therapeutic efficacy

Detailed Methodologies

Microtubule Stabilization Assessment Protocol
3.1.1 Cell-Based Microtubule Stability Assay

This protocol adapts the quantitative approach described by Frontières in Pharmacology [6] specifically for evaluating this compound:

  • Cell Preparation: Seed 7,500 HeLa cells per well in 96-well microplates with 100 μL complete medium. Incubate at 37°C in 5% CO₂ for 24 hours to achieve 60-70% confluence.
  • Compound Treatment: Prepare this compound in DMSO at desired concentrations (suggested range: 0.1-10 μM based on previous Wee1 inhibitors). Include controls: DMSO vehicle, paclitaxel (1 μM, positive stabilization control), nocodazole (10 μM, depolymerization control). Treat cells for 4-24 hours.
  • Microtubule Challenge: Add combretastatin A4 (1 μM final concentration) to all wells except background controls. Incubate for 1 hour at 37°C to depolymerize dynamic microtubules.
  • Fixation and Permeabilization: Remove medium, rinse with PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, pH 6.9), and fix with 4% paraformaldehyde in PHEM for 15 minutes. Permeabilize with 0.2% Triton X-100 for 10 minutes.
  • Immunostaining: Block with 3% BSA for 30 minutes. Incubate with anti-α-tubulin antibody (clone α3A1, 1:1000) for 1 hour. Use anti-detyrosinated tubulin (L4 antibody) or anti-acetylated α-tubulin (acetyl K40 antibody) for stable microtubule markers [5]. Apply HRP-conjugated secondary antibody (1:2000) for 1 hour.
  • Detection and Quantification: Add chemiluminescent substrate and measure signal with plate reader. Calculate microtubule stability index as (signal compound-treated / signal paclitaxel-treated) × 100.
3.1.2 Direct Tubulin Binding Assay

To determine if this compound directly interacts with tubulin:

  • Tubulin Preparation: Purify bovine brain tubulin (>97% pure) or obtain commercially. Clarify by centrifugation at 100,000 × g for 10 minutes before use.
  • Turbidity Assay: Mix tubulin (2 mg/mL) in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP, pH 6.8) with this compound at various concentrations. Transfer to pre-warmed cuvettes at 37°C. Monitor absorbance at 350 nm every 30 seconds for 30 minutes to assess polymerization kinetics.
  • Critical Concentration Determination: Measure equilibrium turbidity after 30 minutes with varying tubulin concentrations (0.5-4 mg/mL) with and without 10 μM this compound. Plot absorbance vs. tubulin concentration; x-intercept indicates critical concentration for polymerization.
  • Data Analysis: Compare polymerization rates and extent to controls (DMSO, paclitaxel, nocodazole).

Table 2: Recommended Antibodies for Microtubule Stability Assessment

Target Antibody/Reagent Application Supplier Information
Total microtubules Anti-α-tubulin [DM1A] Immunofluorescence, Western blot Santa Cruz Biotechnology
Stable microtubules Anti-detyrosinated tubulin [L4] Immunofluorescence Peris et al., 2006
Stable microtubules Anti-acetylated α-tubulin [6-11B-1] Immunofluorescence Abcam
Microtubule nucleation γ-tubulin [GTU-88] Centrosome staining Abcam
Mitotic spindle Anti-β-tubulin Spindle morphology Abcam
Cell Cycle Analysis Protocol
3.2.1 Flow Cytometry for Cell Cycle Distribution

This protocol follows methodology from the BMC Cancer study on PD0166285 [3]:

  • Treatment and Harvest: Treat B16 melanoma cells or relevant cancer cell lines with this compound (suggested concentrations: 0.1, 0.5, 1.0, 2.0 μM) for 4-24 hours. Include DMSO vehicle control. Trypsinize cells, wash with PBS, and count.
  • Fixation: Resuspend 1×10⁶ cells in 0.5 mL PBS. Add 4.5 mL ice-cold 70% ethanol dropwise while vortexing gently. Fix at 4°C for at least 2 hours or overnight.
  • Staining: Pellet fixed cells, resuspend in 0.5 mL PBS containing 0.2% Triton X-100 and 100 μg/mL RNase A. Incubate at 37°C for 20 minutes. Add propidium iodide (50 μg/mL final concentration) and incubate 10 minutes at room temperature protected from light.
  • Analysis: Analyze samples using flow cytometer (e.g., FACScalibur) with at least 20,000 events collected per sample. Use 488 nm excitation and measure fluorescence at 585 nm. Analyze cell cycle distribution using appropriate software (e.g., ModFit LT).
3.2.2 Synchronization Options

For enhanced cell cycle analysis:

  • Double Thymidine Block: Incubate cells with 2 mM thymidine for 18 hours. Release for 9 hours in normal medium. Add second thymidine block for 17 hours. Release into medium containing this compound.
  • RO-3306 CDK1 Inhibition: Treat asynchronous cells with 9 μM RO-3306 for 10 hours to accumulate cells at G2/M boundary. Wash out and release into this compound containing medium.
Immunofluorescence & Microscopy Protocol
3.3.1 Microtubule and Spindle Morphology Assessment

Based on methods from [3] and [5]:

  • Sample Preparation: Grow cells on poly-D-lysine coated glass-bottom dishes. Treat with this compound for appropriate durations.
  • Fixation: For microtubule preservation, use two fixation options:
    • Paraformaldehyde Method: Fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Permeabilize with 0.2% Triton X-100 for 10 minutes.
    • Methanol Method: For better spindle preservation, fix with -20°C methanol for 10 minutes (removes soluble tubulin).
  • Immunostaining: Block with blocking protein (e.g., DAKO) for 20 minutes. Incubate with primary antibodies (α-tubulin plus stable microtubule markers) overnight at 4°C. Use appropriate fluorescent secondary antibodies (e.g., Alexa Fluor 488, Cy3) for 1 hour at room temperature. Include DAPI for nuclear staining.
  • Image Acquisition: Use confocal microscope with 60× or 100× oil immersion objectives. Maintain identical acquisition settings across compared samples. Capture z-stacks (0.5 μm intervals) for 3D reconstruction of mitotic spindles.
  • Analysis Parameters: Quantify microtubule density (intensity per cell area), spindle length and width, spindle pole separation, chromosome alignment, and presence of multipolar spindles.

Expected Results & Data Interpretation

Anticipated Outcomes

Based on previous studies with Wee1 inhibitors, treatment with this compound is expected to produce dose-dependent effects on microtubule organization and cell cycle progression:

  • Microtubule Stability: At lower concentrations (0.1-0.5 μM), this compound may cause moderate microtubule destabilization similar to that observed with PD0166285, characterized by reduced acetylated and detyrosinated tubulin levels [3]. This would manifest as decreased resistance to combretastatin A4 challenge in the quantitative assay. At higher concentrations or longer exposures, paradoxical stabilization might occur if this compound has off-target effects on other kinases known to stabilize microtubules [6].

  • Cell Cycle Effects: this compound should abrogate the G2/M checkpoint, leading to premature mitotic entry with under-replicated DNA or unrepaired damage. Flow cytometry analysis would show reduced G2 population and increased mitotic cells at early time points (4-8 hours). Prolonged exposure (24 hours) may cause accumulation in G1 phase, as reported for PD0166285 [3], potentially through depression of cyclin D transcription.

  • Mitotic Defects: Immunofluorescence analysis is likely to reveal various mitotic abnormalities, including misaligned chromosomes, multipolar spindles, and unstable kinetochore-microtubule attachments similar to those observed in wee1-deficient fission yeast [4]. These defects would correlate with activation of the spindle assembly checkpoint evidenced by Mad2 recruitment to unattached kinetochores.

Biological Significance

The investigation of this compound's effects on microtubule stabilization holds significant implications for cancer therapeutics. If Wee1 inhibition directly or indirectly compromises microtubule stability, this would represent a novel mechanism of action complementing its established role in cell cycle checkpoint abrogation. Such dual functionality could enhance antitumor efficacy, particularly in p53-deficient tumors that rely heavily on G2/M checkpoints [1] [2]. Furthermore, identifying potential microtubule-stabilizing off-target effects would inform clinical development by predicting efficacy and toxicity profiles. The rational combination of Wee1 inhibitors with microtubule-targeting agents could be optimized based on these findings, potentially creating synergistic antitumor effects while minimizing overlapping toxicities.

Troubleshooting & Technical Considerations

Optimization Guidelines

Successful assessment of this compound effects on microtubule stabilization requires careful attention to several technical aspects:

  • Cell Line Selection: Prioritize cell lines with known sensitivity to Wee1 inhibition, such as p53-deficient models that rely heavily on G2/M checkpoints [1]. Pancreatic cancer lines (e.g., Panc1, MiaPaCa2) and osteosarcoma lines (e.g., U2OS) have demonstrated particular sensitivity in previous studies [7]. Include both solid tumor and hematological models to assess tissue-type specific effects.

  • Compound Handling: Prepare this compound stock solutions in high-quality DMSO and store as small aliquots at -20°C to avoid freeze-thaw cycles. Include appropriate controls for solvent effects (DMSO concentration should be consistent across all samples, typically ≤0.1%). Verify compound stability under experimental conditions through HPLC analysis if possible.

  • Time Course Considerations: Wee1 inhibition produces time-dependent effects that may evolve differently across readouts. Implement comprehensive time courses (e.g., 2, 4, 8, 16, 24 hours) to distinguish primary from secondary effects. Early time points (2-4 hours) may reveal direct consequences of Wee1 inhibition, while later time points (16-24 hours) may reflect adaptive responses and cell fate decisions.

Common Challenges and Solutions
  • High Background in Microtubule Assay: Excessive nonspecific signal in the microtubule stability assay can result from inadequate blocking or antibody concentrations. Optimize blocking conditions using 3-5% BSA or serum matching the secondary antibody host. Titrate all antibodies to determine optimal signal-to-noise ratios. Increase wash stringency by including 0.05% Tween-20 in PBS.

  • Poor Cell Cycle Resolution: Suboptimal flow cytometry histograms with high coefficients of variation (CV >8%) compromise cell cycle phase quantification. Ensure single-cell suspensions by filtering through 35-70 μm mesh before analysis. Optimize RNase treatment concentration and duration. Verify propidium iodide concentration and use DNA content reference standards if available.

  • Microtubule Preservation Artifacts: Microtubules are highly sensitive to fixation conditions. If microtubule structures appear disrupted, compare paraformaldehyde and methanol fixation methods. Maintain physiological temperature (37°C) until fixation moment. Use pre-warmed buffers to prevent cold-induced depolymerization. Include taxol-treated positive controls to verify preservation quality.

Visual Overviews

Wee1 Signaling and Microtubule Regulation Pathways

wee1_pathway DNA_damage DNA_damage Wee1 Wee1 DNA_damage->Wee1 Replicative_stress Replicative_stress Replicative_stress->Wee1 CDK1_inactive CDK1_inactive Wee1->CDK1_inactive CDK1 CDK1 CDK1->CDK1_inactive Tyr15-P Mitotic_entry Mitotic_entry CDK1->Mitotic_entry Microtubule_destabilization Microtubule_destabilization CDK1->Microtubule_destabilization Inhibition Spindle_checkpoint Spindle_checkpoint CDK1->Spindle_checkpoint Regulates CDK1_inactive->CDK1 Cdc25 Kinetochore_attachment Kinetochore_attachment Spindle_checkpoint->Kinetochore_attachment Kinetochore_attachment->Microtubule_destabilization Wee1_IN_3 Wee1_IN_3 Wee1_IN_3->Wee1 Inhibits

[caption]Figure 1: Wee1 Signaling and Microtubule Regulation Pathways. This diagram illustrates the molecular pathway through which Wee1 inhibition affects cell cycle progression and microtubule stability, highlighting potential mechanisms for this compound-induced microtubule destabilization.[/caption]

Experimental Workflow for Microtubule Stability Assessment

workflow cluster_primary Primary Assay cluster_secondary Secondary Analysis Cell_seeding Cell_seeding Compound_treatment Compound_treatment Cell_seeding->Compound_treatment Microtubule_challenge Microtubule_challenge Compound_treatment->Microtubule_challenge Cell_cycle_analysis Cell_cycle_analysis Compound_treatment->Cell_cycle_analysis Fixation Fixation Microtubule_challenge->Fixation Immunostaining Immunostaining Fixation->Immunostaining Quantification Quantification Immunostaining->Quantification Microscopy_imaging Microscopy_imaging Immunostaining->Microscopy_imaging Data_integration Data_integration Quantification->Data_integration Cell_cycle_analysis->Data_integration Microscopy_imaging->Data_integration

[caption]Figure 2: Experimental Workflow for Microtubule Stability Assessment. This workflow outlines the key steps in evaluating this compound effects on microtubule stabilization, integrating primary screening assays with secondary validation approaches.[/caption]

References

Comprehensive Application Notes and Protocols for Wee1 Inhibition in Radiosensitization Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Wee1 Biology and Radiosensitization Mechanism

Wee1 is a nuclear tyrosine kinase that serves as a master regulator of both the G2/M and S-phase cell cycle checkpoints, playing a critical role in maintaining genomic integrity after DNA damage. As a key component of the DNA damage response (DDR) pathway, Wee1 phosphorylates and inactivates the cyclin-dependent kinase Cdk1 at tyrosine 15 residue, preventing entry into mitosis and allowing time for DNA repair. This biological function becomes particularly important in cancer cells, especially those with p53 deficiencies, which lack a functional G1 checkpoint and therefore depend heavily on the G2/M checkpoint for DNA repair following genotoxic stress such as radiation. The strategic inhibition of Wee1 forces cancer cells to bypass this critical checkpoint, leading to premature mitosis and mitotic catastrophe even in the presence of unrepaired DNA damage, ultimately resulting in cell death.

The therapeutic rationale for Wee1 inhibition in radiosensitization stems from its ability to exploit the inherent DNA repair deficiencies of many cancer cells. Radiation therapy induces DNA double-strand breaks (DSBs), which normally activate cell cycle checkpoints and DNA repair mechanisms. Wee1 inhibitors such as Wee1-IN-3 and AZD1775 abrogate these protective mechanisms, increasing the lethality of radiation by preventing repair of radiation-induced DNA damage. This approach demonstrates selective toxicity toward cancer cells due to their higher proliferation rates and frequent G1 checkpoint deficiencies, potentially sparing normal tissues and creating a favorable therapeutic index for combination with radiotherapy in various cancer types [1].

Molecular Mechanisms of Wee1 Inhibition

Wee1 Signaling Pathway in Cell Cycle Regulation

The Wee1 signaling pathway constitutes a sophisticated network that coordinates cell cycle progression with DNA integrity assessment. Wee1 exerts its regulatory function primarily through the phosphorylation of Cdk1 at tyrosine 15 (Y15), which maintains the Cdk1/cyclin B complex in an inactive state during the S and G2 phases of the cell cycle. This inhibitory phosphorylation is counterbalanced by Cdc25 phosphatases, which dephosphorylate Cdk1 at Y15, activating the Cdk1/cyclin B complex and promoting transition into mitosis. The balance between Wee1 and Cdc25 activities constitutes a critical regulatory switch that determines when cells enter mitosis, ensuring that DNA replication is complete and genomic integrity is preserved before chromosome segregation occurs.

Following DNA damage, the ATM/ATR kinases are activated and phosphorylate downstream effectors including Chk1 and Chk2, which in turn phosphorylate and activate Wee1 while inhibiting Cdc25. This coordinated response leads to cell cycle arrest at the G2/M checkpoint, providing time for DNA repair before mitosis. Wee1 inhibition disrupts this protective mechanism by preventing Cdk1 Y15 phosphorylation, forcing premature activation of Cdk1/cyclin B complexes and driving cells with damaged DNA into mitotic catastrophe. Additionally, Wee1 plays a role in regulating DNA replication during S-phase by controlling replication origin firing and preventing replication stress, further contributing to genomic stability maintenance. The complex regulation of Wee1 involves interactions with 14-3-3 proteins, which stabilize Wee1, and targeted degradation via the SCFβ-TrCP ubiquitin ligase complex during mitosis [1] [2].

wee1_pathway DNA_Damage DNA_Damage ATM_ATR ATM_ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1_Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 Inhibits Cdk1 Cdk1 Wee1->Cdk1 pY15 Inhibits Cdc25->Cdk1 Dephosphorylates Activates Mitotic_Catastrophe Mitotic_Catastrophe Cdk1->Mitotic_Catastrophe Premature Activation

Figure 1: Wee1 Signaling Pathway in DNA Damage Response. This diagram illustrates the molecular mechanism by which Wee1 regulates the G2/M checkpoint following DNA damage. DNA damage activates ATM/ATR kinases, which phosphorylate Chk1/Chk2, leading to Wee1 activation and Cdc25 inhibition. Wee1 phosphorylates Cdk1 at Y15, maintaining it in an inactive state and preventing mitotic entry. Wee1 inhibition prevents this inhibitory phosphorylation, leading to premature Cdk1 activation and mitotic catastrophe in cells with unrepaired DNA damage [1] [2].

Mechanism of Radiosensitization by Wee1 Inhibition

The radiosensitization effect of Wee1 inhibition operates through two primary mechanisms: abrogation of the G2/M checkpoint and impairment of homologous recombination repair (HRR). When cancer cells are exposed to ionizing radiation, they typically activate the G2/M checkpoint to arrest the cell cycle and allow time for DNA repair. Wee1 inhibitors override this protective arrest by preventing Cdk1 phosphorylation, forcing cells to enter mitosis with substantial DNA damage. This results in mitotic catastrophe, characterized by aberrant chromosome segregation, micronuclei formation, and eventual cell death. The second mechanism involves the disruption of HRR, a high-fidelity pathway for repairing DNA double-strand breaks. Wee1 inhibition impairs the formation of Rad51 foci—critical intermediates in HRR—thereby compromising the repair of radiation-induced DNA damage and leading to the accumulation of lethal chromosomal aberrations.

The efficacy of Wee1-mediated radiosensitization is particularly enhanced in p53-deficient tumors, which lack a functional G1 checkpoint and consequently depend more heavily on the G2/M checkpoint for DNA repair. This creates a synthetic lethal interaction where Wee1 inhibition selectively sensitizes p53-deficient cancer cells to radiation while theoretically sparing normal cells with intact p53 function. Additionally, Wee1 inhibition induces replication stress by altering DNA replication dynamics, further contributing to genomic instability in rapidly proliferating cancer cells. The combination of these mechanisms—checkpoint abrogation, HRR impairment, and replication stress induction—creates a powerful approach for enhancing the efficacy of radiotherapy across various cancer types [3] [1] [4].

Therapeutic Rationale and Combination Strategies

Wee1 Inhibition as a Radiosensitization Approach

The strategic application of Wee1 inhibitors as radiosensitizers represents a promising approach in oncology, particularly for tumors with specific molecular vulnerabilities. The theoretical foundation for this strategy rests on the concept of synthetic lethality, where Wee1 inhibition becomes preferentially toxic to cancer cells exposed to radiation due to their pre-existing DNA repair deficiencies. Pancreatic cancer studies have demonstrated that Wee1 inhibition using AZD1775 combined with radiation produces significant tumor growth delay and even complete eradication in 20% of xenograft models, highlighting the potent radiosensitizing effects achievable through this approach [3]. The selective sensitization of p53-deficient cells provides a molecular basis for patient stratification, potentially identifying those most likely to benefit from Wee1 inhibitor/radiation combinations.

Beyond single-agent radiosensitization, Wee1 inhibitors show enhanced efficacy when combined with other DNA-damaging agents or targeted therapies. In pancreatic cancer models, the combination of Wee1 and PARP inhibitors produces significantly greater radiosensitization than either agent alone, resulting in persistent DNA damage and complete tumor eradication in a subset of cases [3] [4]. Similarly, in glioblastoma, Wee1 inhibition counteracts resistance to PI3K inhibition by abrogating PI3K inhibitor-induced G2/M arrest and forcing cells into mitotic catastrophe [5]. These combination strategies leverage the interconnected nature of DNA damage response pathways to create synergistic antitumor effects that enhance radiation efficacy while potentially limiting therapeutic resistance.

combo_therapy Radiation Radiation DNA_DSBs DNA_DSBs Radiation->DNA_DSBs Wee1_Inhibitor Wee1_Inhibitor G2_Checkpoint_Abrogation G2_Checkpoint_Abrogation Wee1_Inhibitor->G2_Checkpoint_Abrogation PARP_Inhibitor PARP_Inhibitor HRR_Defect HRR_Defect PARP_Inhibitor->HRR_Defect PI3K_Inhibitor PI3K_Inhibitor PI3K_Inhibitor->G2_Checkpoint_Abrogation Induces Arrest Mitotic_Catastrophe Mitotic_Catastrophe DNA_DSBs->Mitotic_Catastrophe HRR_Defect->Mitotic_Catastrophe G2_Checkpoint_Abrogation->Mitotic_Catastrophe

Figure 2: Combination Therapy Workflow. This diagram illustrates the mechanistic basis for combining Wee1 inhibitors with other therapeutic agents. Radiation induces DNA double-strand breaks (DSBs), while PARP inhibitors create HRR defects, and PI3K inhibitors induce G2 arrest. Wee1 inhibition abrogates the G2 checkpoint, working synergistically with these agents to force cells with DNA damage into mitotic catastrophe [3] [4] [5].

Experimental Protocols and Methodologies

In Vitro Radiosensitization Assessment
4.1.1 Clonogenic Survival Assay

The clonogenic survival assay represents the gold standard method for evaluating radiosensitization effects in vitro, measuring the ability of single cells to form colonies following combined treatment with radiation and Wee1 inhibitors.

  • Cell Preparation: Plate exponentially growing cancer cells (e.g., MiaPaCa-2 pancreatic cancer cells, AsPC-1, or patient-derived glioma-initiating cells) at appropriate densities (100-10,000 cells/well depending on radiation dose) in 6-well plates. Allow cells to adhere for 4-6 hours before treatment.
  • Drug Treatment: Add Wee1 inhibitor (e.g., this compound or AZD1775) at predetermined concentrations (typically 50-300 nM based on IC50 values) 2-4 hours before irradiation. Include vehicle controls and drug-only controls for normalization.
  • Irradiation: Expose cells to graded doses of ionizing radiation (0-8 Gy) using a clinical irradiator at room temperature. Return cells to incubator immediately after irradiation.
  • Colony Formation: Maintain cells for 10-14 days with medium changes every 5-7 days until visible colonies form (>50 cells per colony).
  • Fixation and Staining: Remove medium, wash with PBS, fix with methanol:acetic acid (3:1) for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
  • Quantification: Count colonies manually or using automated colony counters. Calculate plating efficiency (PE = colonies formed/cells plated) for non-irradiated controls and surviving fraction (SF = colonies formed/(cells plated × PE)) for irradiated treatments.
  • Data Analysis: Plot survival curves (log SF vs. radiation dose) and calculate radiation enhancement ratios (rER = mean inactivation dose control/mean inactivation dose drug) using linear-quadratic model fitting. An rER >1 indicates significant radiosensitization [3] [4].
4.1.2 Cell Cycle Analysis by Flow Cytometry

Assessment of cell cycle distribution and G2/M checkpoint abrogation provides mechanistic insights into Wee1 inhibitor activity.

  • Cell Treatment: Treat cells with Wee1 inhibitor (100-300 nM) for 24 hours, with or without radiation (2-4 Gy). Include appropriate controls.
  • Harvesting: Collect both floating and adherent cells (using trypsinization), pool, and wash with ice-cold PBS.
  • Fixation: Resuspend cell pellets in 70% ethanol added dropwise while vortexing gently. Fix at -20°C for at least 2 hours or overnight.
  • Staining: Centrifuge fixed cells, wash with PBS, and resuspend in propidium iodide (PI) staining solution (50 μg/mL PI, 100 μg/mL RNase A in PBS). Incubate at 37°C for 30 minutes in the dark.
  • Analysis: Analyze samples using a flow cytometer with 488 nm excitation, collecting fluorescence through a 585/42 nm bandpass filter. Acquire at least 10,000 events per sample.
  • Data Interpretation: Use DNA content histograms to quantify cell cycle distribution. Wee1 inhibition should decrease the G2/M population in irradiated samples, indicating checkpoint abrogation. Increased sub-G1 population indicates apoptosis induction [4] [5].
4.1.3 DNA Damage Analysis (γH2AX Foci Staining)

γH2AX foci formation serves as a sensitive marker for DNA double-strand breaks and their repair kinetics.

  • Cell Treatment and Fixation: Seed cells on coverslips and treat with Wee1 inhibitor and radiation as described. At various time points post-irradiation (0.5, 2, 6, 24 hours), wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilization and Blocking: Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes, then block with 5% normal goat serum in PBS for 1 hour.
  • Immunostaining: Incubate with anti-γH2AX primary antibody (1:1000 dilution) overnight at 4°C, followed by Alexa Fluor-conjugated secondary antibody (1:2000) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI (300 nM) for 5 minutes.
  • Imaging and Quantification: Mount coverslips and acquire images using a fluorescence microscope with 60× objective. Count γH2AX foci in at least 50 cells per condition across multiple fields. Persistent γH2AX foci at later time points (6-24 hours) indicate impaired DNA repair in Wee1 inhibitor-treated cells [4].
Molecular Mechanism Elucidation
4.2.1 Immunoblotting for Signaling Pathway Analysis

Western blot analysis confirms target engagement and elucidates mechanistic aspects of Wee1 inhibition.

  • Protein Extraction: Harvest cells in SDS lysis buffer (10 mM Tris, 2% SDS) supplemented with protease and phosphatase inhibitors. Sonicate briefly and heat at 95°C for 10 minutes.
  • Electrophoresis: Separate 20-50 μg total protein by SDS-PAGE (8-12% gels depending on target protein size) and transfer to PVDF membranes.
  • Antibody Probing: Block membranes with 5% BSA in TBST for 1 hour, then incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-pCdk1 (Y15), anti-Cdk1, anti-γH2AX, anti-cleaved caspase-3, anti-PARP, anti-Wee1, and anti-GAPDH/β-actin as loading controls.
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and develop using enhanced chemiluminescence substrate.
  • Expected Results: Wee1 inhibitor treatment should decrease pCdk1 (Y15) levels, indicating target engagement. Increased γH2AX, cleaved caspase-3, and cleaved PARP demonstrate persistent DNA damage and apoptosis induction [4] [5].
4.2.2 Homologous Recombination Repair (HRR) Assay

HRR functionality can be assessed using reporter cell lines or Rad51 focus formation assays.

  • DR-GFP Reporter Assay: Use MiaPaCa-2 cells stably expressing DR-GFP reporter plasmid. Transfect with I-SceI expression vector to induce site-specific double-strand breaks.
  • Treatment: Add Wee1 inhibitor 2 hours before I-SceI transfection. Maintain inhibitor throughout the experiment.
  • Analysis: Harvest cells 48-72 hours post-transfection and analyze GFP-positive cells by flow cytometry. Reduced GFP-positive percentage in Wee1 inhibitor-treated cells indicates HRR impairment.
  • Alternative Rad51 Focus Formation: Immunostain for Rad51 foci as described for γH2AX. Wee1 inhibition should reduce radiation-induced Rad51 foci formation, indicating defective HRR [4].
In Vivo Tumor Radiosensitization Studies

Animal models provide critical preclinical data on Wee1 inhibitor efficacy and potential toxicities.

  • Tumor Implantation: Subcutaneously inject 5×10^6 human cancer cells (e.g., MiaPaCa-2) into the flanks of immunocompromised mice (nu/nu or NSG). Allow tumors to grow to 100-200 mm³ before randomization into treatment groups (n=6-10/group).
  • Drug Administration: Prepare Wee1 inhibitor (e.g., AZD1775) in 0.5% methylcellulose and administer by oral gavage (50-100 mg/kg) daily for 2-3 weeks. For combination studies, include PARP inhibitors (olaparib, 50 mg/kg) or other partners.
  • Radiation Protocol: Anesthetize mice and shield body while exposing tumor to focal radiation (2-5 Gy per fraction) using a small animal irradiator. Administer radiation 2-4 hours after drug treatment for optimal sensitization.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume as (length × width²)/2. Monitor body weight as an indicator of treatment toxicity.
  • Endpoint Analysis: Sacrifice mice when control tumors reach predetermined size (e.g., 1000 mm³). Process tumors for immunohistochemistry analysis of γH2AX, cleaved caspase-3, and Ki-67 to confirm mechanism of action.
  • Data Interpretation: Significant tumor growth delay or complete regression in combination groups demonstrates radiosensitization efficacy. Statistical analysis typically uses repeated measures ANOVA with post-hoc tests [3] [4].

Quantitative Data Summary

Radiosensitization Efficacy Across Cancer Types

Table 1: Summary of Wee1 Inhibitor Radiosensitization Effects in Preclinical Models

Cancer Type Cell Line/Model Wee1 Inhibitor Combination Agent Radiation Dose Key Findings Reference
Pancreatic Cancer MiaPaCa-2 (p53 mutant) AZD1775 None 2-6 Gy Moderate radiosensitization (rER: ~1.5-2.0) [3] [4]
Pancreatic Cancer AsPC-1 AZD1775 None 2-6 Gy Moderate radiosensitization (rER: ~1.5-2.0) [3] [4]
Pancreatic Cancer MiaPaCa-2 xenograft AZD1775 Olaparib 2 Gy × 5 fractions Significant tumor growth delay (13 days vs radiation alone); 20% complete eradication [3] [4]
Glioblastoma Patient-derived GICs AZD1775/MK1775 PI3K inhibitor (BKM120) 2-6 Gy Synergistic cytotoxicity; abrogation of PI3Ki-induced G2/M arrest [5]
Various Cancers Multiple cell lines AZD1775 Chemotherapy (gemcitabine, cisplatin) 2-6 Gy Enhanced radiosensitization in p53-deficient models [1]
Combination Therapy Effects

Table 2: Quantified Effects of Wee1 Inhibitor Combinations with Other Therapeutics

Combination Type Experimental Model Single Agent Effect Combination Effect Mechanistic Insight

| Wee1i + PARPi | MiaPaCa-2 cells | Wee1i: rER ~1.5 PARPi: rER ~1.2 | rER >3.0 | G2 checkpoint abrogation + HRR inhibition | | Wee1i + PI3Ki | GBM cells (p53 mutant) | PI3Ki: G2/M arrest Wee1i: minimal effect alone | Synergistic cell death (CI <0.7) | Mitotic catastrophe after G2 arrest abrogation | | Wee1i + Radiation | AsPC-1 cells | Radiation alone: SF2 ~0.45 Wee1i alone: 20% growth inhibition | SF2 ~0.15 with combination | Persistent γH2AX foci; reduced Rad51 foci | | Wee1i + Gemcitabine + Radiation | Pancreatic cancer models | Gemcitabine + Radiation: moderate growth delay | Significant enhancement vs chemotherapy + radiation alone | Replication stress enhancement |

Technical Considerations and Optimization

Drug Handling and Formulation

Proper handling of Wee1 inhibitors is critical for experimental reproducibility and accurate results. This compound and related compounds are typically supplied as lyophilized powders that should be stored at -20°C in desiccated conditions protected from light. For in vitro studies, prepare stock solutions in high-quality DMSO at concentrations of 10-50 mM, aliquoting to avoid freeze-thaw cycles. Final DMSO concentrations in cell culture should not exceed 0.1% to prevent solvent toxicity. For in vivo administration, AZD1775 is commonly formulated in 0.5% methylcellulose with continuous stirring to ensure uniform suspension. Oral gavage typically uses 50-100 mg/kg dosing based on animal weight, administered 2-4 hours before radiation to coincide with peak plasma concentrations.

Dose optimization represents a critical step in experimental design. Recommended starting concentrations for in vitro work range from 50-300 nM for AZD1775, with precise concentrations determined by initial cytotoxicity assays. Schedule-dependent effects are significant, with maximal radiosensitization observed when Wee1 inhibitors are administered 2-4 hours before radiation. For combination studies with PARP inhibitors, simultaneous administration or Wee1 inhibitor pretreatment typically yields superior results to reverse sequences. Researchers should include appropriate controls including vehicle-treated, drug-only, radiation-only, and combination treatments to properly attribute observed effects [3] [4] [5].

Cell Line Selection and Culture Conditions

Judicious selection of appropriate cell models significantly impacts study outcomes and biological relevance. Pancreatic cancer lines (MiaPaCa-2, AsPC-1) and patient-derived glioma-initiating cells (GICs) have been extensively validated in Wee1 inhibition studies. Importantly, p53 status should be determined before experimentation, as p53-deficient models typically show enhanced sensitivity to Wee1 inhibition due to their G1 checkpoint deficiency. Authentication of cell lines through short tandem repeat profiling is essential to prevent misidentification issues, with regular mycoplasma testing to maintain culture purity.

Culture conditions should maintain exponential growth throughout experiments, as Wee1 inhibition effects are most pronounced in actively cycling cells. For clonogenic assays, optimal seeding densities must be determined empirically for each cell line and radiation dose to yield countable colonies (typically 20-200 per well). In serum-free cultures of cancer stem cells (e.g., GICs), supplement with appropriate growth factors (EGF, bFGF) to maintain stemness properties. For 3D culture systems (spheroids, organoids), drug penetration considerations may necessitate higher inhibitor concentrations or extended exposure times compared to monolayer cultures [4] [5].

Conclusion and Future Perspectives

The strategic inhibition of Wee1 kinase represents a promising approach for enhancing radiotherapy efficacy across multiple cancer types, particularly those with deficiencies in DNA repair pathways. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating Wee1 inhibitors in both in vitro and in vivo settings, with particular emphasis on mechanism-based combination strategies. The synergistic interaction between Wee1 inhibitors and PARP inhibitors or other DNA-damaging agents highlights the potential for innovative combination regimens that exploit cancer-specific vulnerabilities.

Future directions in Wee1-targeted radiosensitization research should focus on biomarker development for patient selection, optimization of treatment scheduling in clinical contexts, and evaluation of normal tissue toxicity profiles. Additionally, the development of next-generation Wee1 inhibitors with improved pharmacokinetic properties and blood-brain barrier penetration may expand applications to additional cancer types, including primary brain tumors and metastases. As clinical development of Wee1 inhibitors progresses, these carefully validated preclinical protocols will continue to provide the foundation for translating mechanistic insights into therapeutic advances.

References

protocol for Wee1-IN-3 administration in xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Dosing Regimens for WEE1 Inhibitors

The table below summarizes key parameters from recent preclinical studies using WEE1 inhibitors in various xenograft models.

Cancer Model Inhibitor Used Dose & Frequency Administration Route Treatment Duration Reported Efficacy
Triple-Negative Breast Cancer (PDX) [1] AZD1775 (adavosertib) 30 mg/kg Oral gavage Not specified Significant tumor growth suppression
Glioblastoma (PDX) [2] MK-1775 75 mg/kg (long-term) or 100 mg/kg (short-term) Oral gavage Twice daily (Mon-Fri), once daily (weekends) 1.74-fold increase in survival (long-term)
Acute Myeloid Leukemia [3] MK1775 40 mg/kg, twice daily Oral gavage 2 consecutive days per week, for 3 weeks Synergistic effect with TKI therapy
Ovarian Cancer (In vivo combo study) [4] Adavosertib 75 mg/kg, twice daily Oral gavage 2 consecutive days per week, for 3 weeks Significant in vivo growth inhibition

Detailed Experimental Workflow

A typical in vivo efficacy study involves several key stages, from model establishment to data analysis. The diagram below outlines this general workflow, which is adaptable based on specific research questions.

workflow Start 1. Model Establishment A 2. Tumor Volume Measurement & Randomization Start->A Tumor cells inoculated B 3. Drug Administration Oral Gavage A->B Tumors reach ~200 mm³ C 4. Tumor & Body Weight Monitoring B->C Daily/ scheduled dosing D 5. Endpoint Analysis C->D Tumors reach endpoint volume

Supporting In Vitro Protocol

Before in vivo studies, in vitro assays are crucial for determining drug sensitivity. The CellTiter-Glo 3D cell viability assay is a standard method used for patient-derived organoids (PDOs) and other 3D models [1].

  • Key Steps:
    • Cell Seeding: Plate cells or organoids into a white-walled, tissue-culture-treated 384-well assay plate.
    • Drug Treatment: Treat with a serial dilution of the WEE1 inhibitor. A typical high-throughput screening (HTS) system tests a range of concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).
    • Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C with 5% CO₂.
    • Viability Assay: Add an equal volume of CellTiter-Glo 3D Reagent to each well. Protect the plate from light and shake on an orbital shaker for 5 minutes to induce cell lysis.
    • Signal Stabilization: Allow the plate to incubate at room temperature for 25 minutes to stabilize the luminescent signal.
    • Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.

Mechanism of Action and Biomarker Analysis

WEE1 kinase is a key regulator of the G2/M cell cycle checkpoint. Its inhibition leads to unscheduled mitotic entry and cell death, especially in cancer cells with underlying replication stress or DNA damage [5] [6]. The following diagram illustrates this core mechanism and suggests key biomarkers for your analysis.

mechanism DNA_Damage DNA Damage or Replication Stress WEE1_Inhib WEE1 Inhibitor DNA_Damage->WEE1_Inhib Induces CDK1_Act CDK1 Activation (Reduced pY15) WEE1_Inhib->CDK1_Act Inhibits Mitotic_Catastrophe Premature Mitotic Entry & Mitotic Catastrophe CDK1_Act->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

  • Recommended Biomarker Analysis:
    • Western Blot: Assess key proteins like phospho-CDK1 (Tyr15), total CDK1, phospho-H2AX (Ser139, γH2AX as a marker of DNA damage), and cleaved caspase-3 or cleaved PARP for apoptosis confirmation [1] [5] [6].
    • Immunohistochemistry (IHC): Validate signaling changes and DNA damage (e.g., γH2AX) in formalin-fixed paraffin-embedded (FFPE) tumor tissues from the xenograft models [1] [2].
    • Flow Cytometry: Analyze cell cycle distribution, typically showing an abrogation of G2/M arrest and an increase in sub-G1 population (indicative of cell death) [5] [4].

Important Considerations for Your Protocol

  • Strain and Housing: The studies commonly use immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1wjl/SzJ (NSG) or athymic nude mice to host human xenografts [1] [2].
  • Formulation: The specific formulation for oral gavage (e.g., vehicle of 0.5% methoxycellulose) is critical for proper dissolution and bioavailability [2].
  • Combination Therapy: WEE1 inhibitors show strong synergy with DNA-damaging agents (like cytarabine [7]), other targeted therapies (like KRAS G12C [8] or FLT3 inhibitors [3]), and immunotherapy [9]. Your protocol should be adjusted accordingly for combination studies.

References

Comprehensive Application Notes and Protocols for Wee1-IN-3 in Synthetic Lethality Screening Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Synthetic Lethality and WEE1 Biology

Synthetic lethality (SL) represents a powerful functional relationship between genes wherein disruption of either gene alone is viable but simultaneous disruption of both genes leads to cell death. This concept, first discovered in fruit flies in the 1940s and later explored in yeast models, has emerged as a transformative approach in cancer therapeutics by exploiting cancer-specific genetic vulnerabilities [1] [2]. The clinical validation of this approach came with the development of PARP inhibitors for BRCA-deficient cancers, which demonstrated that synthetic lethality could be successfully harnessed for targeted cancer treatment [1] [3]. WEE1 kinase has subsequently emerged as a promising synthetic lethal target, particularly in cancers with specific DNA repair deficiencies or oncogenic backgrounds.

WEE1 is a serine/threonine kinase that functions as a critical regulator of cell cycle progression, primarily by phosphorylating and inhibiting cyclin-dependent kinases (CDKs) to enforce cell cycle checkpoints [4]. As the "gatekeeper" of the G2-M checkpoint, WEE1 prevents cells with damaged DNA from entering mitosis, providing time for DNA repair [4] [5]. In cancer cells, especially those with TP53 mutations or specific oncogenic stresses, this G2-M checkpoint becomes essential for survival. Inhibition of WEE1 forces premature mitotic entry, leading to catastrophic mitosis and apoptosis specifically in cancer cells while sparing normal cells with intact G1-S checkpoints [4]. This forms the mechanistic basis for WEE1's role in synthetic lethality approaches, making Wee1-IN-3 a valuable chemical tool for probing these relationships.

WEE1 Inhibitor Profiling and Quantitative Data

WEE1 Inhibitors and Their Characteristics

Table 1: Profile of Selected WEE1 Inhibitors

Compound Alternative Names Key Features Development Status
This compound BCHCD, WEE1 inhibitor II Tool compound; used extensively in mechanistic studies Preclinical research
AZD1775 MK-1775, Adavosertib First-in-class; most clinically advanced Phase II trials (discontinued)
Debio 0123 - PLK family-sparing Phase I/II trials
ZN-c3 - Improved therapeutic window Phase I/II trials
IMP7068 - PLK family-sparing Phase I trials

This compound (also known as BCHCD or WEE1 inhibitor II) has been extensively utilized as a chemical probe in mechanistic studies to elucidate WEE1's biological functions beyond cell cycle regulation. Research has revealed that this compound selectively modulates Nav1.2 channel activity through its interaction with fibroblast growth factor 14 (FGF14), suggesting potential neurological functions of WEE1 kinase [6]. In electrophysiological studies, this compound at 15 μM significantly suppressed peak sodium current (INa) density and slowed the tau of fast inactivation while causing depolarizing shifts in the voltage dependence of activation and inactivation [6]. These findings indicate that WEE1 kinase participates in complex signaling networks that extend beyond its canonical cell cycle functions.

Quantitative Synthetic Lethality Screening Results

Table 2: Experimental Screening Results with WEE1 Inhibition

Cancer Type Genetic Context Combination Agent Effect Reference
AML Mixed genotype Cytarabine Synergistic cell death (CI<1) [5]
AML MLL-rearranged Cytarabine Decreased proliferation [5]
Solid tumors TP53 mutant - Single-agent activity [4]
Various HR deficiency PARP inhibitors Enhanced sensitivity [1]
Leukemia cells - Hydroxyurea Abrogated S-phase arrest [5]

The synergistic potential of WEE1 inhibition has been quantitatively demonstrated in acute myeloid leukemia (AML) models, where combination indices (CI) below 1 indicated strong synergy between WEE1 inhibitors and cytarabine [5]. Interestingly, contrary to initial expectations, WEE1 inhibition in AML cells was found to abrogate S-phase arrest induced by cytarabine, broadening the potential mechanisms by which WEE1 inhibitors sensitize cancer cells to chemotherapeutic agents [5]. This highlights the importance of context-specific mechanisms in synthetic lethality relationships and underscores the value of tools like this compound for dissecting these complex biological relationships.

Genetic Screening Protocols for WEE1 Synthetic Lethality

Genome-wide CRISPR Screening for WEE1 SL Partners

Protocol Objective: To identify synthetic lethal partners of WEE1 using pooled CRISPR screening in cancer cell lines.

Materials and Reagents:

  • Cas9-expressing cancer cell lines of interest
  • Genome-wide CRISPR knockout library (e.g., Brunello or GeCKO)
  • This compound dissolved in DMSO to appropriate stock concentration
  • Puromycin for selection
  • Polybrene for transduction enhancement
  • DNA extraction kit
  • Next-generation sequencing platform

Methodology:

  • Library Transduction:

    • Culture Cas9-expressing cells in appropriate medium to 30-40% confluency
    • Transduce cells with CRISPR library at an MOI of 0.3-0.5 to ensure single integration events
    • Include polybrene at 4-8 μg/mL to enhance transduction efficiency
    • Spinfect by centrifugation at 1000 × g for 30-60 minutes at 32°C
  • Selection and Treatment:

    • 24 hours post-transduction, add puromycin (1-5 μg/mL depending on cell line) to select for transduced cells
    • Maintain selection for 5-7 days until >90% of non-transduced control cells are dead
    • Split cells into two arms: this compound treated (at predetermined IC50 concentration) and DMSO vehicle control
    • Culture cells for 14-21 days, maintaining library representation of at least 500x coverage at each passage
  • Genomic DNA Extraction and Sequencing:

    • Harvest at least 1×10^7 cells per condition for genomic DNA extraction
    • Amplify integrated sgRNA sequences using PCR with barcoded primers
    • Purify PCR products and quantify by next-generation sequencing
    • Sequence to a depth of at least 500 reads per sgRNA to ensure statistical power
  • Data Analysis:

    • Align sequencing reads to the reference sgRNA library
    • Calculate sgRNA fold depletion in this compound treated versus control using specialized algorithms (MAGeCK, edgeR)
    • Identify significantly depleted genes (FDR < 0.05) as potential WEE1 synthetic lethal partners
    • Validate hits using individual sgRNAs in secondary screens

Technical Notes: Maintain minimum 500x library coverage throughout the experiment to prevent stochastic loss of sgRNA diversity. Determine optimal this compound concentration through dose-response curves prior to screening. Include multiple biological replicates to enhance statistical power.

High-Throughput Validation Screening

Protocol Objective: To validate putative synthetic lethal hits from primary screens in a targeted format.

Materials and Reagents:

  • Custom-designed focused sgRNA library targeting 50-200 hits from primary screen
  • Cas9-expressing cells as above
  • This compound and appropriate controls
  • Cell viability assay reagents (e.g., CellTiter-Glo)

Methodology:

  • Arrayed Screening Setup:

    • Transduce cells with individual sgRNAs in 96-well or 384-well format
    • Include non-targeting control sgRNAs and essential gene targeting positive controls
    • After puromycin selection, treat with this compound at IC50 concentration
  • Viability Assessment:

    • After 5-7 days of treatment, measure cell viability using CellTiter-Glo or similar assay
    • Normalize values to non-targeting controls on a per-plate basis
    • Calculate percent viability reduction compared to DMSO-treated controls
  • Hit Confirmation:

    • Consider genes with >50% reduction in viability in this compound treated versus control as validated
    • Require at least 2 independent sgRNAs showing consistent effects
    • Proceed to mechanistic studies for top confirmed hits

Therapeutic Combination Protocols

WEE1 Inhibition with DNA-Damaging Agents

Protocol Objective: To evaluate synthetic lethality between this compound and DNA-damaging chemotherapeutics.

Materials and Reagents:

  • Cancer cell lines with defined genetic backgrounds (e.g., TP53 mutant/WT, HR deficiency)
  • This compound dissolved in DMSO
  • DNA-damaging agents (cytarbine, cisplatin, etoposide, etc.)
  • Cell culture reagents and equipment
  • Flow cytometer for cell cycle analysis
  • Apoptosis detection reagents (Annexin V, PI)

Methodology:

  • Dose-Response Matrix Setup:

    • Plate cells in 96-well plates at optimal density (typically 200-5000 cells/well depending on growth rate)
    • The next day, treat with serial dilutions of this compound alone, DNA-damaging agent alone, or combinations in a matrix format
    • Include DMSO vehicle controls with equivalent concentrations
    • Use at least n=4 replicates per condition
  • Viability Assessment and Synergy Calculation:

    • After 72-120 hours (depending on cell doubling time), measure cell viability using ATP-based or metabolic assays
    • Generate dose-response curves for single agents and combinations
    • Calculate combination indices (CI) using the Chou-Talalay method in software such as CalcuSyn
    • Consider CI < 0.9 as synergistic, CI 0.9-1.1 as additive, and CI > 1.1 as antagonistic
  • Mechanistic Studies:

    • For synergistic combinations, perform cell cycle analysis by flow cytometry (PI staining)
    • Assess apoptosis induction by Annexin V/PI staining at 24, 48, and 72 hours
    • Evaluate DNA damage markers (γH2AX, pKAP1) by immunofluorescence or Western blot

Technical Notes: Use the lowest possible DMSO concentrations (<0.1% final) to avoid solvent toxicity. Include recovery experiments where drugs are washed out after 24 hours to model pulsatile clinical dosing schedules.

Computational Approaches for Predicting WEE1 Synthetic Lethality

Machine Learning Prediction of SL Interactions

Protocol Objective: To utilize computational methods for predicting WEE1 synthetic lethal partners.

Background: Recent advances in machine learning have produced numerous algorithms for SL prediction. Benchmarking studies have identified SLMGAE, GCATSL, and PiLSL as top-performing methods for classification tasks, while SLMGAE, GRSMF, and PTGNN excel at ranking potential SL pairs [7]. These tools can prioritize candidates for experimental validation, significantly reducing the search space.

Implementation Workflow:

  • Data Collection:

    • Gather known SL pairs from databases (SynLethDB, SLDB)
    • Collect molecular features for genes: protein-protein interactions (BioGRID), gene ontology annotations, pathway information (KEGG), gene expression data (CCLE, TCGA)
    • Preprocess and normalize all feature matrices
  • Model Training and Prediction:

    • Implement selected algorithms (SLMGAE recommended) using published code
    • Train models using known SL pairs with appropriate negative sampling
    • Generate predictions for WEE1 synthetic lethal partners across the genome
    • Rank predictions by confidence scores
  • Experimental Prioritization:

    • Filter predictions based on biological plausibility and cancer relevance
    • Prioritize genes with existing small-molecule inhibitors for translational potential
    • Validate top predictions using focused CRISPR screens
Free Energy Calculations for WEE1 Inhibitor Optimization

Protocol Objective: To optimize kinome-wide selectivity of WEE1 inhibitors using free energy perturbation calculations.

Background: The high conservation of kinase ATP-binding pockets makes achieving selectivity challenging. Free energy calculations offer a physics-based approach to predict binding affinities and optimize both potency and selectivity [4]. This approach has been successfully applied to design selective WEE1 inhibitors by leveraging the unique Asn gatekeeper residue in WEE1 compared to other kinases.

Implementation Workflow:

  • Structure Preparation:

    • Obtain high-quality crystal structures of WEE1 and off-target kinases
    • Prepare protein structures (add hydrogens, assign protonation states)
    • Prepare ligand structures (geometry optimization, partial charge assignment)
  • Relative Binding Free Energy (L-RB-FEP+) Calculations:

    • Set up thermodynamic cycle for transforming reference compound to novel designs
    • Run simulations in both solvent and protein environments
    • Calculate relative binding free energies for design ideas
    • Prioritize compounds with predicted high WEE1 affinity and low off-target affinity
  • Protein Residue Mutation (PRM-FEP+) Calculations:

    • For selective compound designs, simulate point mutations of gatekeeper residue
    • Calculate impact on binding affinity across kinome
    • Use predictions to focus synthetic efforts on compounds with optimal selectivity profiles

Pathway Diagrams and Experimental Workflows

WEE1 Synthetic Lethality Mechanism

wee1_sl_mechanism WEE1 Synthetic Lethality Mechanism (Width: 760px) DNA_Damage DNA Damage (Replication Stress) ATR_Activation ATR/CHK1 Activation DNA_Damage->ATR_Activation WEE1_Activation WEE1 Activation ATR_Activation->WEE1_Activation CDK_Inhibition CDK1/2 Inhibition (Phosphorylation) WEE1_Activation->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK_Inhibition->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe CDK_Inhibition->Mitotic_Catastrophe Premature Mitotic Entry DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Wee1_IN_3 This compound Wee1_IN_3->WEE1_Activation Inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Cancer_Context Cancer Context: TP53 Mutation/HR Deficiency Cancer_Context->Wee1_IN_3

Synthetic Lethality Screening Workflow

sl_screening_workflow Synthetic Lethality Screening Workflow (Width: 760px) Start Define Genetic Context (TP53 mut, HRD, etc.) Cell_Selection Select Isogenic Cell Pairs or Cancer Cell Panel Start->Cell_Selection Screening_Type Screening Approach Cell_Selection->Screening_Type CRISPR Genome-wide CRISPR Screening Screening_Type->CRISPR Genetic   Chemical Chemical Library Screening Screening_Type->Chemical Chemical   Wee1_IN3_Treatment This compound Treatment (IC50 concentration) CRISPR->Wee1_IN3_Treatment Chemical->Wee1_IN3_Treatment Hit_Identification Hit Identification (Depleted sgRNAs/Compounds) Wee1_IN3_Treatment->Hit_Identification Validation Secondary Validation (Individual sgRNAs/Dose Response) Hit_Identification->Validation Mechanistic_Studies Mechanistic Studies (Cell Cycle, Apoptosis, DNA Damage) Validation->Mechanistic_Studies Therapeutic_Combination Therapeutic Combination Testing Mechanistic_Studies->Therapeutic_Combination

Conclusion and Future Perspectives

The application of this compound in synthetic lethality screening represents a powerful approach for identifying context-specific cancer vulnerabilities. As demonstrated through the protocols outlined herein, the integration of genetic screening, therapeutic combinations, and computational predictions provides a comprehensive framework for exploiting WEE1-dependent synthetic lethality. The finding that WEE1 inhibition synergizes with cytarabine in AML models, particularly through unexpected mechanisms like S-phase arrest abrogation, highlights the importance of empirical testing in relevant biological contexts [5].

Future directions in WEE1 synthetic lethality screening will likely focus on refining patient selection biomarkers and developing next-generation inhibitors with improved kinome-wide selectivity [4]. The ongoing clinical development of PLK-sparing WEE1 inhibitors (Debio 0123, IMP7068) suggests that minimizing off-target toxicity remains a priority [4]. Additionally, the integration of multi-omics data with machine learning approaches will enhance our ability to predict WEE1 synthetic lethality in specific molecular contexts, potentially enabling more personalized therapeutic applications. As these tools and understanding continue to evolve, WEE1 targeting promises to remain at the forefront of synthetic lethality-based cancer therapeutics.

References

optimizing Wee1-IN-3 selectivity over PLK1 and other kinases

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Wee1 Inhibitor Selectivity

Here are solutions to common challenges researchers face when optimizing kinase selectivity.

Problem Area Specific Issue & Symptoms Proposed Solution & Rationale Key Experimental Validation

| Kinase Selectivity | Issue: Inhibitor shows high off-target activity against PLK1 and other kinases. Symptom: Poor selectivity in kinome-wide profiling (e.g., DiscoverX scanMAX); observed myelosuppression in models [1]. | 1. Target Selectivity Pocket: Design bulkier, aliphatic R1 substituents to exploit the smaller gatekeeper residue (Leu130) in PLK1 vs. Wee1 (Asn376) [1]. 2. Computational Screening: Use Protein Residue Mutation Free Energy Perturbation (PRM-FEP+) to virtually screen designs against common off-target gatekeeper residues (Thr, Val, Phe, Leu) [2]. | 1. Kinase Profiling: Use a broad panel (e.g., DiscoverX scanMAX). 2. Co-crystallography: Confirm compound binding mode in Wee1 selectivity pocket [1] [3]. | | In Vitro Efficacy vs. Toxicity | Issue: Selective inhibitor successfully spares PLK1 but still causes thrombocytopenia [1]. Symptom: Significant toxicity in in vitro CFU-Mk (megakaryocyte) assay. | Rationale: Thrombocytopenia may be an on-target effect of Wee1 inhibition, not solely due to PLK1 [1]. Strategy: Explore intermittent dosing schedules in vivo to separate efficacy from toxicity. | 1. CFU-Mk Assay: Test compounds for inhibitory effect on megakaryocyte colony formation [1]. 2. Proximal PD Marker: Correlate toxicity with CDK1 (pY15) inhibition in relevant cell models [1]. |

Frequently Asked Questions (FAQs)

Q1: Why is selectivity over PLK1 so critical for Wee1 inhibitor development? PLK1 inhibition has been strongly implicated in dose-limiting toxicities like thrombocytopenia and neutropenia [1]. The first-generation inhibitor AZD1775 was equipotent against Wee1 and PLK1, making it difficult to determine the root cause of observed myelosuppression. Developing PLK1-sparing inhibitors is therefore essential to establish a wider therapeutic window [1] [2].

Q2: If my selective Wee1 inhibitor still causes thrombocytopenia, does that mean it's still inhibiting PLK1? Not necessarily. Recent evidence suggests that thrombocytopenia can be an on-target effect of Wee1 inhibition itself. Studies show a strong correlation between Wee1 inhibition, in vitro antitumor effects, and in vitro thrombocytopenia, regardless of the chemical series or selectivity over PLK1 [1].

Q3: What are the key structural features to target for achieving selectivity? The ATP-binding pocket offers key opportunities. Focus on the selectivity pocket near the gatekeeper residue (Asn376 in Wee1). Introducing larger, aliphatic groups at the R1 position is well-tolerated in Wee1 but clashes with the bulkier leucine gatekeeper (L130) in PLK1 [1]. The front pocket (R3 substitution) also contains non-conserved residues that can be exploited [1].

Q4: What advanced computational methods can accelerate selectivity optimization? A framework combining Ligand-based Relative Binding Free Energy (L-RB-FEP+) and Protein Residue Mutation Free Energy (PRM-FEP+) calculations is highly effective. L-RB-FEP+ rapidly identifies potent scaffolds, while PRM-FEP+ models the effect of mutating Wee1's gatekeeper to those of off-target kinases, predicting kinome-wide selectivity much faster than experimental profiling alone [2].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Colony Forming Unit-Megakaryocyte (CFU-Mk) Assay

This assay is critical for assessing the potential for thrombocytopenia in vitro [1].

  • 1. Principle: The assay measures the ability of bone marrow-derived hematopoietic progenitor cells to form megakaryocyte colonies in a semi-solid medium, reflecting platelet production potential.
  • 2. Materials:
    • Human or murine bone marrow mononuclear cells (or CD34+ progenitor cells).
    • Methylcellulose-based medium supplemented with cytokines (e.g., TPO, IL-3, IL-6, SCF).
    • 35 mm culture dishes or 24-well plates.
    • Test compounds and vehicle controls.
    • Incubator at 37°C, 5% CO₂.
  • 3. Procedure:
    • Suspend the progenitor cells in the cytokine-enriched methylcellulose medium.
    • Add the Wee1 inhibitor compounds at a range of concentrations (e.g., 0.1 nM - 10 µM). Include a vehicle control (e.g., DMSO).
    • Plate the cell suspension in dishes and culture for 12-14 days.
    • Score megakaryocyte colonies (typically >20 cells) under an inverted microscope. Colonies can be identified by their large, opaque appearance and may be confirmed by immunostaining for CD41.
  • 4. Data Analysis:
    • Calculate the number of CFU-Mk colonies for each treatment group.
    • Express results as a percentage of the colony count in the vehicle control.
    • An IC₅₀ value for the inhibition of colony formation can be determined.
Protocol 2: Cellular CDK1 (pY15) Analysis using MSD

This Meso Scale Discovery (MSD) assay measures a proximal pharmacodynamic marker of Wee1 target engagement [1].

  • 1. Principle: An immunoassay using electrochemiluminescence detection to quantify the phosphorylation levels of CDK1 at tyrosine 15 in cultured tumor cells treated with your inhibitor.
  • 2. Materials:
    • Relevant tumor cell line (e.g., from a p53-deficient cancer).
    • MSD MULTI-ARRAY plates coated with a capture antibody specific for CDK1 (pY15).
    • SULFO-TAG labeled detection antibody.
    • MSD Read Buffer T.
    • MSD MESO QuickPlex SQ 120 instrument.
  • 3. Procedure:
    • Plate tumor cells and treat with a dose range of your Wee1 inhibitor for a set time (e.g., 24 hours).
    • Lyse the cells and add the lysates to the MSD plate.
    • After washing, add the detection antibody.
    • Add Read Buffer and measure the signal intensity on the MSD instrument.
  • 4. Data Analysis:
    • Normalize the signal to the vehicle control (100% phosphorylation) and a baseline control (0% phosphorylation, if available).
    • Plot the percentage of CDK1 (pY15) vs. inhibitor concentration to determine the IC₅₀ for cellular Wee1 inhibition.

Workflow & Pathway Visualizations

The following diagrams, generated with DOT language, illustrate the core concepts and workflows.

Diagram 1: Wee1 Signaling in the DNA Damage Response

This diagram outlines the key role of Wee1 in the G2/M checkpoint, which is the basis for its therapeutic targeting.

wee1_pathway DNA_Damage DNA_Damage ATM_ATR ATM_ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1_Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 Inactivates CDK1_CyclinB CDK1/Cyclin B (MPF Complex) Wee1->CDK1_CyclinB Phosphorylates CDK1_pY15 CDK1 pY15 (Inactive) CDK1_CyclinB->CDK1_pY15 Mitotic_Catastrophe Mitotic_Catastrophe CDK1_CyclinB->Mitotic_Catastrophe Premature Entry (Damaged DNA) CDK1_pY15->CDK1_CyclinB If Repaired Cdc25->CDK1_pY15 Dephosphorylates (DNA Repair OK)

Diagram 2: Computational Selectivity Optimization Workflow

This flowchart depicts the integrated computational and experimental strategy for achieving kinome-wide selectivity.

comp_workflow Start Start Enumeration De Novo Design & Enumeration Start->Enumeration L_RB_FEP_Wee1 L-RB-FEP+ (Wee1 Pocket) Enumeration->L_RB_FEP_Wee1 L_RB_FEP_PLK1 L-RB-FEP+ (PLK1 Pocket) L_RB_FEP_Wee1->L_RB_FEP_PLK1 Promising Designs Potent_Ideas Potent & PLK1-Sparing Design Ideas L_RB_FEP_PLK1->Potent_Ideas Synthesize_Test Synthesize & Test (80 compounds) Potent_Ideas->Synthesize_Test Kinome_Scan Kinome-Wide Profiling (DiscoverX scanMAX) Synthesize_Test->Kinome_Scan Selectivity_Issue Selectivity Issues with other kinases Kinome_Scan->Selectivity_Issue PRM_FEP PRM-FEP+ (Gatekeeper Mutations) Selectivity_Issue->PRM_FEP Analyze Gatekeeper Dependencies Selective_Optimized Selective & Optimized Inhibitors PRM_FEP->Selective_Optimized Selective_Optimized->Synthesize_Test Next Design Cycle

References

addressing off-target liabilities of Wee1-IN-3

Author: Smolecule Technical Support Team. Date: February 2026

Common Off-Target Liabilities & Mechanisms

The following table summarizes the primary off-target issues and their underlying causes identified in recent studies, which are applicable to the Wee1 inhibitor class.

Off-Target Liability Proposed Mechanism / Cause Experimental Evidence / Context
PLK Family Inhibition Lack of selectivity in the ATP-binding pocket; a common issue with first-generation inhibitors like AZD1775 (adavosertib) [1] [2]. Kinase panel profiling revealed this as a major initial liability for novel chemotypes [1] [2].
Integrated Stress Response (ISR) Activation Off-target activation of the kinase GCN2, leading to phosphorylation of eIF2α and increased ATF4 protein levels. This is an off-target effect independent of WEE1 inhibition [3]. Identified via CRISPRi screens; observed with AZD1775, ZN-c3, and Debio0123, but not with PROTAC-based WEE1 degraders or molecular glues [3].
Kinome-Wide Off-Targets Inhibition of kinases with different gatekeeper residues. The unique Asn gatekeeper of Wee1 is a key selectivity handle [1]. Kinome-wide scanMAX panel screening of novel compounds revealed off-target hits against kinases with Thr, Val, Phe, or Leu gatekeeper residues [1].
QT Prolongation Not fully elucidated, but considered a potential class effect. Newer inhibitors are designed to avoid it [4]. Preliminary clinical data for APR-1051 highlights the absence of QT prolongation as a key differentiator [4].

Troubleshooting Methodologies & Protocols

Here are detailed experimental strategies, derived from recent publications, to diagnose and mitigate these liabilities.

Validating Kinome-Wide Selectivity

This protocol uses computational predictions to focus experimental efforts, saving significant time and resources [1] [2].

  • Method: Protein Residue Mutation Free Energy Perturbation (PRM-FEP+)
  • Workflow:
    • Identify Selectivity Handle: Determine the key residue in the ATP-binding pocket that differs between Wee1 (Asn gatekeeper) and off-target kinases. The gatekeeper residue is the primary handle [1].
    • Run PRM-FEP+ Simulations: Instead of running simulations on dozens of off-target kinase structures, perform alchemical transformations on the Wee1 protein itself. Mutate the Wee1 gatekeeper residue (e.g., Asn) to the residue found in off-target kinases (e.g., Thr, Phe, Leu) in the presence of your ligand [1].
    • Predict Selectivity: The calculated change in binding affinity (ΔΔG) indicates how much the ligand's potency would change if the gatekeeper were different. A large, unfavorable ΔΔG for a mutation suggests the ligand will be selective for Wee1 over that off-target [1].
    • Experimental Validation: Confirm predictions using a broad kinase profiling panel like DiscoverX scanMAX [1].
Confirming On-Target Mechanism and Diagnosing ISR

This protocol helps verify that observed cellular effects are due to on-target Wee1 inhibition and not off-target pathway activation [3].

  • Method: Western Blot Analysis of Key Pathway Markers
  • Workflow:
    • Treat Cells: Treat relevant cancer cell lines (e.g., RPE-1 TP53-/-) with your Wee1 inhibitor (e.g., 0.1 - 1 µM for AZD1775) for 6-24 hours. Include a control and a GCN2 inhibitor (e.g., 1 µM GCN2iB) in a combination treatment [3].
    • Lyse Cells and Perform Western Blot: Probe for the following key markers:
      • On-Target Efficacy: Phospho-CDK1 (Tyr15) - Increase indicates successful Wee1 inhibition [5].
      • ISR Activation: Phospho-GCN2 (Thr899), Phospho-eIF2α (Ser51), and total ATF4 - Increase indicates off-target ISR activation [3].
    • Interpret Results: If ISR markers are elevated, use pharmacological inhibitors (ISRIB, GCN2iB) to determine if they rescue the observed cell viability loss, confirming ISR's role in the toxicity [3].
Optimizing Combination Therapies

This protocol provides a framework for testing Wee1 inhibitors with other agents to improve efficacy and overcome resistance [6] [7].

  • Method: Synergy Assay (e.g., Cell Viability/Resazurin)
  • Workflow:
    • Select Agent: Choose a combination agent based on a strong biological rationale. Examples from literature include:
      • DNA Damaging Agents: Gemcitabine, Cisplatin [6].
      • Targeted Therapies: FLT3 inhibitors (in AML) [7], PI3K inhibitors [8].
      • Agents Targeting mRNA Translation: Molecular glues like CC-90009 (GSPT1 degrader) [3].
    • Setup Experiment: Plate cells in 96-well plates. Treat with a matrix of concentrations for both the Wee1 inhibitor and the combination agent, including all single-agent and combination doses. Incubate for 72-96 hours [3] [7].
    • Assay and Analyze: Measure cell viability using a resazurin-based assay or similar. Analyze the data using software like CompuSyn to calculate Combination Index (CI) values. A CI < 1 indicates synergy [8] [7].

Experimental Workflow Diagram

The following chart illustrates the integrated computational and experimental workflow for addressing off-target liabilities, as demonstrated in successful campaigns [1] [2].

workflow Start Start: Novel Wee1 Inhibitor Comp1 Ligand FEP+ Predict Wee1/PLK1 potency Start->Comp1 Exp1 Kinase Panel Profiling (e.g., DiscoverX) Comp1->Exp1 Comp2 Protein FEP+ (PRM-FEP+) Model kinome-wide selectivity Exp1->Comp2 Identifies off-targets Design Design & Synthesis of selective compounds Comp2->Design Guides design based on gatekeeper residue Exp2 In vitro/In vivo Validation Potency, Selectivity, DMPK Design->Exp2 Exp2->Design Iterative Optimization

Key Takeaways for Your Research

  • No Single Solution: Addressing off-target effects requires a multi-faceted approach combining computational design, broad experimental profiling, and mechanistic follow-up.
  • Gatekeeper is Crucial: The Asn gatekeeper residue of Wee1 is a critical handle for achieving kinome-wide selectivity. Exploiting this through computational design is a powerful strategy [1].
  • ISR is a Key Off-Target: Be aware that many small-molecule Wee1 inhibitors can activate the Integrated Stress Response (ISR) via GCN2, which is an off-target effect independent of Wee1 inhibition. This should be tested for [3].

References

Understanding and Mitigating Hematological Toxicity of WEE1 Inhibitors: A Technical FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the primary mechanisms behind the hematological toxicity observed with WEE1 inhibitors like adavosertib (AZD1775)?

Emerging evidence points to two major mechanisms: on-target effects on rapidly dividing bone marrow progenitor cells and a recently discovered off-target effect.

  • On-Target Cell Cycle Effects: WEE1 is a key kinase that controls the G2/M cell cycle checkpoint and regulates replication fork progression during S-phase. Its inhibition forces cells, including rapidly dividing bone marrow cells, to prematurely enter mitosis and undergo replication catastrophe, leading to cell death [1] [2]. This is the intended effect in cancer cells, but it also impacts healthy, fast-dividing cells, causing neutropenia and thrombocytopenia [3].
  • Off-Target Integrated Stress Response (ISR) Activation: A 2025 study revealed that several small-molecule WEE1 inhibitors (e.g., AZD1775, Zn-c3, Debio0123) activate the Integrated Stress Response (ISR) pathway independently of WEE1 inhibition. This occurs through unintended activation of the kinase GCN2, which phosphorylates eIF2α, leading to a global reduction in protein synthesis. This "dual toxicity" from both genotoxic stress and ISR activation contributes significantly to the drug's toxicity profile [3].

Q: What strategies can be used to reduce hematological toxicity in experimental models?

Research suggests several promising approaches, ranging from novel drug designs to combination therapies and patient stratification.

Table 1: Strategies for Mitigating Hematological Toxicity of WEE1 Inhibitors

Strategy Mechanism Key Findings & Rationale
Next-Generation Inhibitors Use inhibitors with reduced off-target ISR activation. PROTAC-based WEE1 degraders (using small-molecule warheads) and molecular glues show reduced or no ISR activation, suggesting a path to a better therapeutic window [3].
Combination with ISR Inhibitors Chemically inhibit the off-target pathway. Co-treatment with ISRIB (Integrated Stress Response inhibitor) or GCN2iB (GCN2 kinase inhibitor) rescued cell viability in models treated with AZD1775, confirming the role of ISR in toxicity [3].
Inhibitor Scheduling Optimize dosing schedule to allow bone marrow recovery. While not detailed in the results, this is a common clinical approach for cytostatic drugs. Investigating intermittent dosing schedules in models can help identify regimens that spare healthy cells.
Biomarker-Driven Patient Selection Select patients whose tumors are highly dependent on WEE1. Identify genetic backgrounds with inherent sensitivity (e.g., TP53 mutations, KRAS mutations, deficiencies in FBH1 or SIRT1). This allows for lower, less toxic dosing while maintaining efficacy [3].

Q: Are there any detailed experimental protocols for testing these mitigation strategies?

Yes, the search results provide robust methodologies for key experiments. Below is a detailed protocol based on the cited research.

Experimental Protocol: Evaluating Toxicity and Efficacy of WEE1 Inhibition In Vitro

This protocol outlines steps to assess cell viability, apoptosis, and ISR activation in response to WEE1 inhibitors, alone and in combination with other agents [4] [2] [3].

  • Cell Culture and Plating:

    • Use relevant cell lines (e.g., hematopoietic cell lines RPE-1 TP53-/- or HAP1) or primary patient-derived samples.
    • For primary acute lymphoblastic leukemia (ALL) blasts, use an hTERT-immortalized mesenchymal stem cell (MSC) co-culture system to better mimic the bone marrow microenvironment. Seed MSCs 16 hours before adding primary cells in serum-free AIM-V medium [2].
    • Plate cells in 96-well or 384-well plates at optimized densities (e.g., 1-3 × 10^4 primary blasts per well).
  • Drug Treatment:

    • Test Compounds: WEE1 inhibitor (e.g., AZD1775), ISR inhibitor (e.g., ISRIB, GCN2iB), molecular glue (e.g., CC-90009).
    • Prepare a dose-response matrix for combination studies. Treat cells for 96 hours [2].
  • Viability and Synergy Assessment:

    • Metabolic Activity: Use resazurin-based assays (e.g., alamarBlue) or CellTiter-Glo Luminescent Cell Viability Assay to measure viability at the end of treatment [4] [2] [3].
    • Synergy Calculation: Analyze combination data using software that implements models like Chou-Talalay to calculate a Combination Index (CI), where CI < 1 indicates synergy [4] [5].
    • Direct Cell Counting: Use trypan blue exclusion assay with an automated cell counter as an alternative method [5].
  • Apoptosis Analysis by Flow Cytometry:

    • After drug treatment (e.g., 24 or 96 hours), harvest cells.
    • Use an Annexin V-APC apoptosis detection kit according to the manufacturer's instructions.
    • Analyze by flow cytometry; cells positive for Annexin V are counted as apoptotic [4] [6].
  • Mechanistic Analysis via Western Blot:

    • Treat cells with relevant inhibitors and harvest protein lysates.
    • Probe for markers of the Integrated Stress Response:
      • Phospho-GCN2 (Thr-899)
      • Phospho-eIF2α (Ser-51)
      • ATF4
    • To confirm the role of GCN2, repeat the experiment with a GCN2 inhibitor (GCN2iB) in the combination [3].

The following diagram illustrates the core mechanisms of toxicity and the primary mitigation strategy targeting the off-target ISR pathway, as identified in the recent research.

G Wee1i WEE1 Inhibitor (e.g., AZD1775) GCN2_Act Off-Target: Activates GCN2 Kinase Wee1i->GCN2_Act Wee1_kinase On-Target: Inhibits WEE1 Kinase Wee1i->Wee1_kinase eIF2a_P Phosphorylation of eIF2α (Ser51) GCN2_Act->eIF2a_P ISR Integrated Stress Response (ISR) Activation eIF2a_P->ISR Toxicity Hematological Toxicity ISR->Toxicity Off-Target CDK_Act Premature CDK1/CDK2 Activation Wee1_kinase->CDK_Act Mitosis Forced Mitotic Entry & Replication Stress CDK_Act->Mitosis Death Cell Death (On-Target) Mitosis->Death On-Target ISRi Mitigation: ISR Inhibitor (e.g., ISRIB) Block Blocks eIF2α downstream signaling ISRi->Block Block->ISR  Inhibits ReducedTox Reduced Toxicity Block->ReducedTox

I hope this structured technical guide provides a solid foundation for your research. The field is advancing rapidly, particularly with the development of next-generation inhibitors.

References

optimizing Wee1-IN-3 dosing to minimize gastrointestinal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Toxicity and Dosing Principles

The gastrointestinal toxicity (such as diarrhea) and myelosuppression (anemia, neutropenia, thrombocytopenia) commonly observed with WEE1 inhibitors like Adavosertib are primarily on-target effects. These occur because the drug disrupts cell cycle checkpoints in rapidly dividing cells, including those in the gut lining and bone marrow [1] [2].

The diagrams below illustrate the core mechanism of action of a WEE1 inhibitor and the logical workflow for managing its associated toxicity.

wee1_mechanism DNA_Damage DNA Damage (e.g., from Chemotherapy) G2_M_Checkpoint Dependent on G2/M Checkpoint DNA_Damage->G2_M_Checkpoint WEE1_Inhibitor WEE1 Inhibitor G2_M_Checkpoint->WEE1_Inhibitor Vulnerability Mitotic_Catastrophe Mitotic Catastrophe & Cell Death WEE1_Inhibitor->Mitotic_Catastrophe Normal_Cells Normal Cells (e.g., GI Tract) Normal_Cells->Mitotic_Catastrophe Causes Toxicity Cancer_Cells p53-Deficient Cancer Cells Cancer_Cells->Mitotic_Catastrophe Causes Therapeutic Effect

toxticity_workflow Identify_Toxicity Identify Common Toxicities Tox1 Diarrhea, Myelosuppression Identify_Toxicity->Tox1 Root_Cause Determine Root Cause Cause1 Checkpoint disruption in rapidly dividing cells Root_Cause->Cause1 Strategy Develop Mitigation Strategy Strat1 Intermittent Dosing Strategy->Strat1 Strat2 Optimal Combination & Scheduling Strategy->Strat2 Tox1->Root_Cause Cause1->Strategy

Clinical Dosing and Toxicity Management of Adavosertib

The following table summarizes dosing regimens and associated toxicities from clinical trials of Adavosertib, which provide a foundation for understanding dosing principles to manage toxicity [1].

Context / Combination Adavosertib Dose (Schedule) Combination Agent Dose (Schedule) Reported Grade 3+ Toxicities
Monotherapy [1] 225 mg, twice daily for 2.5 days, 2 weeks on/1 week off None Myelosuppression (anemia, neutropenia, thrombocytopenia), Diarrhea
With Carboplatin [1] 225 mg, twice daily for 2.5 days (Week 1) Carboplatin AUC 5 (Day 1, q21d) Higher rate of grade 3 toxicities when added to standard treatment
With Gemcitabine [1] 175 mg, once daily for 2 days (Weeks 1-3) Gemcitabine 1000 mg/m² (Days 1, 8, 15, q28d)
With Paclitaxel [1] 225 mg, twice daily for 2.5 days (Weeks 1-3) Paclitaxel 80 mg/m² (Days 1, 8, 15, q28d)
With Chemoradiation (LAPC) [1] 150 mg, once daily (Days 1-2, 8-9, q21d) Gemcitabine + Radiation (concurrent)

Based on the clinical data, here are the key strategies for mitigating toxicity:

  • Intermittent Dosing: Most regimens use Adavosertib for only 2.5 to 3 days per week or in specific weeks of a cycle to allow normal cells time to recover [1].
  • Dose Reduction: The recommended phase II dose (RP2D) for combination therapy is often lower than the monotherapy maximum tolerated dose (MTD). For instance, the RP2D with chemoradiation was 150 mg once daily [1].
  • Optimal Scheduling: The sequence and schedule with combination chemotherapies are critical. Dosing Adavosertib in a specific sequence (e.g., after DNA-damaging agents) is designed to maximize cancer cell death while managing toxicity [1] [2].

References

overcoming Wee1-IN-3 metabolic stability issues

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Investigating Metabolic Stability

  • Q: What does "metabolic stability" mean in drug discovery?

    • A: Metabolic stability refers to how resistant a compound is to breakdown by metabolic enzymes (like those in the liver). Poor metabolic stability is a major cause of low oral bioavailability and short half-life, meaning the drug doesn't last long enough in the body to be effective [1].
  • Q: What are the first steps if my compound, like Wee1-IN-3, shows poor metabolic stability?

    • A: The first step is to conduct a structured assessment to pinpoint the issue.
      • Identify Major Metabolites: Use techniques like LC-MS/MS to see what your compound is being broken down into. This tells you the "what".
      • Identify Responsible Enzymes: Use specific chemical inhibitors or recombinant enzymes in your assays to find out which enzymes (e.g., a specific CYP450) are primarily metabolizing your compound. This tells you the "how" [2].
      • Review the Structure: Analyze the chemical structure of this compound for common metabolic "soft spots," such as specific functional groups that are known to be vulnerable to oxidation or hydrolysis.

Experimental Guide for Metabolic Stability Assessment

The table below outlines a standard higher-throughput microsomal stability assay, a common method for early-stage metabolic screening [1].

Step Protocol Description Key Considerations

| 1. Assay Setup | Incubate the test compound with liver microsomes (or hepatocytes) in a buffer containing NADPH, which acts as a cofactor for metabolic reactions. This is often performed in a 96-well format for efficiency. | - System Choice: Liver microsomes are common for phase I metabolism, while hepatocytes can provide a more complete picture including phase II metabolism and transporter effects [2].

  • Nonspecific Binding: Correction for compound binding to microsomes and labware is critical for accurate results [2]. | | 2. Reaction & Sampling | Start the reaction and take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). | - Substrate Concentration: The concentration should be optimized to be relevant and not saturate the enzymes [2].
  • Termination: The reaction at each time point is stopped, typically by adding a solvent like acetonitrile. | | 3. Sample Analysis | Analyze the samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to measure the amount of parent compound remaining at each time point. | - Data Output: The primary result is the percent remaining of the parent compound over time, which is used to calculate half-life and intrinsic clearance [1].
  • Quality Control: Variability between microsome batches and sources must be carefully controlled and normalized [1]. |

Strategies to Overcome Poor Metabolic Stability

If your assessment confirms poor stability, here are potential strategies to consider, often employed through medicinal chemistry:

  • Structural Modification (Bioisosteric Replacement): This is the most direct approach. Identify the metabolically vulnerable part of the molecule (the "soft spot") and replace it with a different atom or group of atoms that has similar biological properties but is more resistant to breakdown.
  • Formulation Strategies: Advanced formulations can sometimes protect a drug from metabolism until it is absorbed. Techniques like nanoparticles, liposomes, or co-administration with absorption enhancers can be explored.
  • Combination with Metabolic Inhibitors: In a research context, a compound is sometimes co-administered with a specific inhibitor of the metabolizing enzyme (e.g., CYP450 inhibitors). This is often a tool to prove a mechanism rather than a long-term clinical solution.

To visualize how a WEE1 inhibitor like this compound fits into the broader cellular context and why its stability is so important for function, see the pathway below.

wee1_pathway ReplicationStress Replication Stress & DNA Damage WEE1 WEE1 Kinase ReplicationStress->WEE1 CDK1_CDK2 CDK1 / CDK2 WEE1->CDK1_CDK2 Inactivates (phosphorylates) CellCycleCheckpoint G2/M Cell Cycle Checkpoint CDK1_CDK2->CellCycleCheckpoint Holds in G2 Phase GenomicInstability Mitotic Catastrophe & Genomic Instability CDK1_CDK2->GenomicInstability Forces Mitotic Entry With Damaged DNA WEE1Inhibitor WEE1 Inhibitor (e.g., this compound) WEE1Inhibitor->WEE1 Blocks WEE1Inhibitor->CDK1_CDK2 Leads to Premature Activation

A Practical Workflow for Your Project

To bring these concepts together, you can follow this logical workflow to diagnose and address metabolic instability.

workflow Start Poor Metabolic Stability Observed Step1 In Vitro Assay (Microsomes/Hepatocytes) Start->Step1 Step2 Metabolite & Enzyme Identification (LC-MS/MS) Step1->Step2 Step3 Structure Analysis (Find 'Soft Spots') Step2->Step3 Step4 Medicinal Chemistry (Bioisosteric Replacement) Step3->Step4 Step5 Re-test New Analogues Step4->Step5 Step5->Step1 Iterate

References

strategies to enhance Wee1-IN-3 blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge: BBB Penetration of Wee1 Inhibitors

The central issue is that many promising Wee1 inhibitors show limited distribution to brain tumors, which can severely restrict their efficacy in treating intracranial diseases like glioblastoma (GBM) [1] [2].

Table 1: Documented BBB Penetration of Wee1 Inhibitors

Inhibitor Name (Code) Evidence of BBB Penetration Key Findings / Quantitative Data Source / Context

| MK-1775 (Adavosertib/AZD1775) | Limited & Heterogeneous | Penetrates, but poorly: Normal brain-to-whole blood ratio of ~5%. Heterogeneous distribution: MALDI-MS imaging showed markedly lower and heterogeneous drug levels in orthotopic brain tumors vs. flank tumors. [1] | Preclinical GBM xenograft models. [1] | | MK-1775 (Adavosertib/AZD1775) | Confirmed, but Potentially Insufficient | Successfully detected in human glioblastoma tissue, confirming it can cross the human BBB. [3] | Clinical trial in human glioblastoma patients. [3] | | Novel BBB-permeable Wee1 Inhibitors (e.g., Wee1i-a) | Promising Preclinical Data | Developed specifically for BBB penetrance. Showed synergism with Chk1 inhibitors in patient-derived GBM stem-like cells. [4] | Screening of novel compounds in 3D clonogenic assays. [4] |

Strategies to Enhance Brain Delivery

Here are the primary strategies being explored to overcome the BBB, which can guide your experimental design.

Strategy 1: Develop Novel BBB-Permeable Inhibitors

The most direct approach is to design new compounds with inherent BBB penetration capabilities.

  • Evidence: Research is focused on synthesizing and screening novel, BBB-permeable Wee1 and Chk1 inhibitors. These novel inhibitors have shown promising synergistic effects in killing patient-derived GBM stem-like cells in 3D clonogenic assays, establishing their potential as viable new therapies [4].
  • Experimental Consideration: When evaluating new compounds, assess properties like molecular weight, lipophilicity (LogP), and unbound fraction early in the pipeline, as these influence passive diffusion across the BBB [1].
Strategy 2: Rational Combination with BBB-Penetrant Chemotherapies

Combining a Wee1 inhibitor with chemotherapy agents that also cross the BBB can be a powerful strategy, particularly for tumors with brain metastases.

  • Evidence: The combination of Adavosertib (AZD1775) and capecitabine was effective in preclinical models of triple-negative breast cancer (TNBC). This combination was chosen partly because both drugs cross the blood-brain barrier, making it a viable strategy for treating brain metastases [5] [6].
  • Experimental Workflow: The diagram below outlines a standard workflow for validating such a combination in a preclinical setting, from in vitro synergy to in vivo efficacy studies.

Start Start: Rational Combination Design A In Vitro Synergy Screening (e.g., Clonogenic Assays, Cell Viability Assays) Start->A B Mechanistic Studies (Apoptosis, DNA Damage via γH2AX, Cell Cycle) A->B C In Vivo Efficacy (Flank Models) (Tumor Growth Inhibition, TGI Analysis) B->C D Confirm BBB Penetration & Efficacy (Orthotopic Models) (Drug Level Measurement via LC-MS/MS, MALDI-MSI) C->D End End: Data for Clinical Translation D->End

Abbreviations: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Imaging).

Technical FAQs & Troubleshooting

Q1: How do I experimentally measure and confirm the BBB penetration of a Wee1 inhibitor in my models?

  • Recommended Method: Use Mass Spectrometry Imaging (MALDI-MSI) in addition to traditional homogenization-based methods (LC-MS/MS).
  • Protocol Insight: As performed in [1], administer a single dose of the inhibitor to mice with both orthotopic (brain) and heterotopic (flank) tumors. Harvest tumors 2 hours post-dose, flash-freeze, and prepare cryo-sections for MALDI-MSI analysis. This technique visually maps the spatial distribution of the drug (e.g., at m/z 501.2 for MK-1775) within the tumor tissue, revealing heterogeneity that homogenization might miss.
  • Troubleshooting: If drug levels are low in the brain, confirm your methodology by comparing distribution in flank vs. orthotopic tumors, as done in the cited study. Significantly lower levels in brain tumors confirm a delivery issue.

Q2: My Wee1 inhibitor is effective in subcutaneous mouse models but fails in orthotopic brain models. What should I investigate?

  • Likely Cause: This is a classic sign of limited BBB penetration, as explicitly demonstrated with MK-1775 [1].
  • Actionable Steps:
    • Confirm Drug Delivery: First, use the methods above to quantify and visualize the drug in your orthotopic tumors.
    • Explore Combinations: If developing a new inhibitor is not feasible, pivot to a combination strategy with a BBB-penetrant partner, such as capecitabine [5] or radiation [1].
    • Re-evaluate Model: Ensure you are using a clinically relevant orthotopic model for final efficacy studies, as flank models can be misleading for brain cancers.

Q3: What are the key mechanisms that make the combination of Wee1 inhibitors with DNA-damaging agents effective? The synergy arises from forcing cancer cells with DNA damage into mitotic catastrophe. The following diagram illustrates the core signaling pathway that is targeted.

DNA_Damage DNA Damage (e.g., from Chemo/Radiation) ATR_Chk1 ATR/CHK1 Pathway Activation DNA_Damage->ATR_Chk1 Wee1 WEE1 Kinase Activation ATR_Chk1->Wee1 pCDK1 p-CDC2 (CDK1) (Tyr15 Phosphorylation) Wee1->pCDK1 G2_Arrest G2/M Cell Cycle Arrest (DNA Repair & Survival) pCDK1->G2_Arrest Mitotic_Catastrophe Premature Mitotic Entry Mitotic Catastrophe & Cell Death pCDK1->Mitotic_Catastrophe Dephosphorylation Leads To Wee1_IN_3 Wee1 Inhibitor (e.g., Wee1-IN-3) Wee1_IN_3->Wee1  Inhibits Wee1_IN_3->pCDK1  Reduces

References

Core Mechanisms and Predictive Biomarkers for WEE1 Inhibitor Response

Author: Smolecule Technical Support Team. Date: February 2026

WEE1 kinase is a crucial regulator of the G2/M cell cycle checkpoint. Its inhibition forces cells with DNA damage to undergo mitotic catastrophe instead of repairing themselves [1]. The table below summarizes the key factors that influence a cancer's susceptibility to WEE1 inhibitors.

Factor Mechanism of Influence Example Cancer Types / Contexts
TP53 Mutation [2] [3] Loss of G1/S checkpoint; increased reliance on G2/M checkpoint (WEE1). Creates "synthetic lethality". Uterine serous carcinoma, many solid tumors [3].
High WEE1 Expression [4] [2] Potential biomarker for aggressive disease and WEE1 dependency. Triple-negative breast cancer (TNBC), glioma, melanoma, liver cancer [4] [2].
Replication Stress & DNA Damage [5] Increases intrinsic genomic instability; WEE1 inhibition exacerbates this stress. Ovarian cancer under hyperthermia; cancers with high replication stress [5].
Specific Molecular Subtypes [4] Response linked to pathways active in specific subtypes. Basal-like (BL) subtype of TNBC [4].
Kinase Gatekeeper Residue [6] Wee1's Asn gatekeeper is rare; off-target kinases with larger residues (e.g., Phe, Leu) can affect drug selectivity and toxicity. Impacts kinome-wide selectivity; PLK1 inhibition linked to toxicity of some inhibitors [6].

A Workflow for Systematic Troubleshooting

When faced with variable efficacy, you can use the following investigative workflow to pinpoint the cause. The diagram below outlines the key steps, from characterizing your models to testing combination strategies.

workflow Start Variable Efficacy of WEE1 Inhibitor Step1 Characterize Experimental Models Start->Step1 Step2 Analyze Biomarker Status Step1->Step2 Step3 Investigate Mechanism of Action Step2->Step3 Step4 Evaluate Combination Strategies Step3->Step4 Step5 Identify Cause of Variability Step4->Step5

Step 1: Characterize Your Experimental Models

Ensure your models (cell lines, PDOs, PDXs) are well-characterized for key biomarkers:

  • TP53 Status: Sequence to confirm mutant vs. wild-type status [3].
  • WEE1 Expression Levels: Use Western blot or IHC to compare protein levels between responsive and non-responsive models. High expression often correlates with sensitivity [4] [2].
  • Cancer Subtyping: For complex cancers like TNBC, confirm the molecular subtype (e.g., basal-like vs. luminal) [4].
Step 2: Analyze Biomarker Status in Your Data

Correlate the characterization data from Step 1 with the observed efficacy (e.g., IC50 values, apoptosis rates). You should expect to see:

  • Highest sensitivity in models that are TP53 mutant AND have high WEE1 expression.
  • Reduced or no sensitivity in models that are TP53 wild-type OR have low WEE1 expression.
Step 3: Investigate the Mechanism of Action

If biomarker status does not fully explain the variability, conduct mechanistic experiments to confirm the drug is working as intended in your sensitive vs. resistant models.

  • Western Blot Analysis: Treat cells with the WEE1 inhibitor and probe for:
    • Target Engagement: Decrease in phosphorylated CDK1 (Tyr15) [4] [3].
    • DNA Damage: Increase in γH2AX [4] [7].
    • Apoptosis Activation: Cleaved caspase-3/7 [4].
  • Cell Cycle Analysis: Use flow cytometry to confirm an accumulation of cells in the G2/M phase and evidence of mitotic catastrophe [5].
Step 4: Evaluate Combination Strategies

Resistance can often be overcome by rational combinations. Preclinical evidence supports several strategies:

  • ATR Inhibitors (e.g., VE-822, AZD6738): Dual inhibition synergistically increases DNA damage and apoptosis [4] [7].
  • DNA-Damaging Chemotherapy (e.g., Cisplatin, Gemcitabine): WEE1 inhibition prevents repair of chemotherapy-induced DNA damage [4] [2].
  • PARP Inhibitors (e.g., Olaparib): This combination exploits overlapping DNA damage response pathways [1].

Key Takeaways for Your Research

  • Response is not random but dictated by the genetic makeup of the cancer [4] [2] [3]
  • Systematically validate predictive biomarkers like TP53 status and WEE1 expression levels in your models [4] [2]
  • Mechanistic confirmation is crucial; use Western blot and cell cycle analysis to verify target engagement and expected downstream effects [4] [5]
  • Consider rational drug combinations to overcome intrinsic resistance or enhance efficacy [4] [7]

References

Mechanisms of Acquired Resistance to Wee1 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Based on the latest research, several key mechanisms can confer resistance to Wee1-targeted therapy. Understanding these is the first step in troubleshooting experimental outcomes.

Mechanism Description Key Components / Pathways
Adaptive Upstream Pathway Rewiring [1] Cancer cells rapidly rewire signaling pathways after targeted therapy. Inhibition of one pathway (e.g., PI3K) activates WEE1 as an adaptive resistance mechanism. PI3K pathway inhibition -> WEE1 activation -> CDC2 phosphorylation (Tyr15) -> G2/M arrest -> Resistance.
Kinome-Wide Off-Target Selectivity [2] Lack of selectivity in early-generation inhibitors leads to off-target toxicity, narrowing the therapeutic window and driving resistance. Inhibitors binding the ATP-pocket may poorly distinguish WEE1 from other kinases. Gatekeeper Residue: WEE1 has a rare Asn gatekeeper. Inhibitors effective against kinases with Thr, Val, Phe, or Leu gatekeepers have more off-target effects. Example: AZD1775's off-target inhibition of PLK1 is linked to toxicity.
Cross-Talk with DNA Damage Checkpoints [3] WEE1 inhibition can impair the ATR/Chk1 signaling pathway, but this cross-talk is complex and may be co-opted by cells to survive. WEE1 inhibition -> CDK1/2 & PLK1 activation -> Claspin/CtIP degradation -> Impaired ATR/Chk1 activation -> Increased replicative stress & DNA damage.
Activation of the Integrated Stress Response (ISR) [4] Some WEE1 small-molecule inhibitors activate the Integrated Stress Response (ISR) via an off-target mechanism, contributing to their toxicity profile. WEE1 inhibitor (e.g., AZD1775) -> GCN2 kinase activation -> eIF2α phosphorylation -> ATF4 protein increase -> Attenuated global mRNA translation.

Experimental Approaches for Investigating Resistance

Here are detailed methodologies and strategic approaches you can use to diagnose and overcome resistance in your models.

Diagnostic & Predictive Profiling

To identify intrinsic or acquired resistance, incorporate these assays into your workflow:

  • Biomarker Analysis & Patient Stratification

    • TP53 Mutation Status: Confirm the p53 status of your cell lines or models. Tumors with TP53 mutations are generally more sensitive to WEE1 monotherapy due to their reliance on the G2/M checkpoint [5]. Wild-type p53 may confer resistance.
    • HRD Status: Evaluate Homologous Recombination Deficiency (HRD). HRD-positive cancers (e.g., those with BRCA1/2 mutations) show higher sensitivity to WEE1 inhibitors [5].
    • Gene Expression Signatures: Assess the expression of genes related to resistance. High expression of WEE1 itself is linked to poor prognosis after chemotherapy and may indicate a higher likelihood of resistance development [5]. High-throughput screens have also identified SIRT1, ATRX, and RBM10 as potential genetic modifiers of WEE1 inhibitor response [4].
  • Kinase Selectivity Profiling

    • scanMAX Panel: Use commercial kinome-wide selectivity panels (e.g., Eurofins' DiscoverX scanMAX with 403 wild-type human kinases) to profile your lead compounds. This is crucial for identifying off-target liabilities that could contribute to toxicity or unexpected resistance pathways [2].
    • Gatekeeper Residue Analysis: When analyzing kinome data, cluster off-target hits by their gatekeeper residue (Thr, Val, Phe, Leu) to understand the selectivity pattern of your inhibitor and guide structural optimization [2].
Strategic Approaches to Overcome Resistance

To combat resistant cells, consider these combination strategies and next-generation compounds:

  • Rational Combination Therapies

    • With DNA-Damaging Agents: Combine WEE1 inhibitors with chemotherapeutics that induce replication stress, such as gemcitabine or cisplatin. This combination exploits the role of WEE1 in the DNA damage response (DDR) and can overcome chemoresistance [5] [3].
    • With PI3K Pathway Inhibitors: In models where PI3K inhibition activates WEE1, use a combination of PI3K + WEE1 inhibitors. This strategy prevents adaptive resistance and shows synergistic cytotoxicity, particularly in p53-mutant cells [1].
    • With ISR Modulators: If your WEE1 inhibitor activates the Integrated Stress Response (ISR), explore combinations that exploit this. For instance, pairing a WEE1 inhibitor with a GSPT1 molecular glue (e.g., CC-90009) creates a synergistic lethal effect dependent on GCN2 kinase [4].
  • Next-Generation Inhibitors and Modalities

    • Developing Selective Inhibitors: Employ structure-based drug design to create inhibitors that specifically exploit WEE1's unique Asn gatekeeper residue. This improves kinome-wide selectivity and reduces off-target toxicity [2].
    • Alternative Modalities: Consider using PROTAC-based WEE1 degraders or molecular glues. Early research indicates that these modalities may achieve on-target efficacy with reduced activation of the off-target Integrated Stress Response (ISR), potentially offering a better therapeutic window [4].

The following diagram illustrates the core experimental workflow for investigating and addressing WEE1 inhibitor resistance, integrating the key concepts and strategies discussed.

workflow cluster_1 Diagnostic & Predictive Phase Start Start: Investigate WEE1i Resistance Profile Profile Biomarkers & Kinome Start->Profile Analyze Analyze Resistance Mechanisms Profile->Analyze Combos Test Rational Combination Therapies Analyze->Combos  Identify targetable  vulnerabilities NewCpds Develop Next-Generation Inhibitors/Degraders Analyze->NewCpds  For intrinsic/off-target  resistance

References

Wee1-IN-3 versus AZD1775 adavosertib potency and selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Data on AZD1775 and the Selectivity Challenge

The table below summarizes the key characteristics of AZD1775 (adavosertib) as a benchmark WEE1 inhibitor.

Property AZD1775 (Adavosertib)
WEE1 IC₅₀ 5.2 nM [1]
Primary Mechanism Potent, ATP-competitive inhibitor of WEE1 kinase [1].
Key Selectivity Issue Dual inhibition of WEE1 and PLK1 with similar nanomolar potency (IC₅₀ for PLK1: 15-34 nM) [2] [3].
Hypothesized Toxicity Myelosuppression (e.g., thrombocytopenia, neutropenia) is a dose-limiting toxicity, potentially linked to its off-target PLK1 inhibition [2] [4].
Clinical Status First-in-class, has progressed to multiple Phase II clinical trials [5] [1].

A central theme in the recent literature is the effort to develop next-generation WEE1 inhibitors with improved selectivity over PLK1 to achieve a better therapeutic window [2] [4]. The selectivity of a WEE1 inhibitor is often assessed by its ratio of PLK1 IC₅₀ to WEE1 IC₅₀; a higher ratio indicates greater selectivity for WEE1.

Key Experimental Methods for Profiling WEE1 Inhibitors

To objectively compare inhibitors like Wee1-IN-3 and AZD1775, the following experimental protocols are standard in the field. You can use this framework to evaluate any available data on this compound.

Experiment Goal Recommended Methodology
In Vitro Kinase Potency (IC₅₀) Biochemical Kinase Assays: Use purified WEE1 and PLK1 kinases to determine the half-maximal inhibitory concentration (IC₅₀) for each target. This is the primary metric for potency and initial selectivity assessment [2] [3].
Kinome-Wide Selectivity Platforms like DiscoverX scanMAX: Profile the compound against a panel of hundreds of wild-type human kinases (e.g., 403 kinases) at a single concentration (e.g., 1 µM) to identify off-target interactions across the kinome [4].
Cellular Target Engagement Immunoblotting for pCDK1 (Tyr15): Treat cancer cell lines with the inhibitor and measure the reduction in phosphorylated CDK1 by Western blot. This confirms on-target engagement of WEE1 in a cellular context [6] [7].
In Vitro Hematotoxicity Colony Forming Unit-Megakaryocyte (CFU-Mk) Assay: Test the compound's inhibitory effect on platelet progenitor cells. This assay is used as an in vitro surrogate for predicting thrombocytopenia (platelet loss), a key clinical toxicity [2].

The Mechanism of WEE1 Inhibition

The following diagram illustrates the core mechanism of WEE1 inhibitors and the rationale for their use in cancer therapy, particularly in tumors with TP53 mutations.

wee1_mechanism DNA_Damage DNA Damage G2_Arrest Cell Cycle Arrest at G2/M Checkpoint DNA_Damage->G2_Arrest TP53_Mutation TP53 Mutation (Common in Cancer) TP53_Mutation->G2_Arrest WEE1_Activity WEE1 Kinase Activity (Phosphorylates CDK1) G2_Arrest->WEE1_Activity Mitotic_Catastrophe Mitotic Catastrophe & Cell Death WEE1_Activity->Mitotic_Catastrophe Prevents WEE1_Inhibitor WEE1 Inhibitor (e.g., AZD1775) WEE1_Inhibitor->WEE1_Activity Inhibits WEE1_Inhibitor->Mitotic_Catastrophe Forces Entry Into Mitosis with DNA Damage

References

comparing Wee1-IN-3 with PD0166285 Wee1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

PD0166285 at a Glance

The following table summarizes the key characteristics and experimental findings for PD0166285, as reported in the literature.

Feature Description
Inhibitor Class Pyrido[2,3-d]pyrimidine compound [1] [2].
Primary Target(s) Wee1 (IC₅₀ = 24 nM) and PKMYT1 (IC₅₀ = 72 nM); a dual inhibitor [3] [4] [5].
Key Mechanism Abrogates G2/M cell cycle checkpoint by inhibiting CDK1 inhibitory phosphorylation (Tyr15), forcing premature mitotic entry and mitotic catastrophe [1] [3] [2].
Evidence & Models B16 mouse melanoma [1], Lung Squamous Cell Carcinoma (LUSC) [3], Esophageal Squamous Cell Carcinoma (ESCC) [5], various others (cervical, colon, ovarian) [2].
Synergy & Combination Strong synergy with cisplatin in TP53-mutant LUSC [3] and radiotherapy in ESCC [5].

| Key Assays/Protocols | • Cell Viability: CCK-8 assay [3] [5]. • Cell Cycle Analysis: PI staining + Flow Cytometry [1] [3] [5]. • Apoptosis: Annexin V-PE / FITC staining + Flow Cytometry [3] [5]. • Protein & Phosphorylation: Western Blot (e.g., p-CDK1, γ-H2AX, PARP cleavage) [3] [5]. • DNA Damage: Comet Assay; γ-H2AX immunofluorescence [3] [5]. |

Status of Wee1-IN-3 Data

A significant challenge for this direct comparison is the lack of specific experimental data for This compound in the search results I obtained. While it is listed among several Wee1 inhibitors in a review article [6], the provided content does not include details on its potency (IC₅₀), specific experimental models, protocols, or performance data, making a head-to-head objective comparison impossible at this time.

Wee1 Inhibition Mechanism

The diagram below illustrates the core mechanism of Wee1 inhibition, which is shared by compounds like PD0166285, and how it leads to cell death, particularly in cancer cells with dysfunctional p53.

wee1_pathway DNA_Damage DNA Damage p53 Wild-type p53 DNA_Damage->p53 G2_Checkpoint Dependence on G2/M Checkpoint DNA_Damage->G2_Checkpoint G1_Checkpoint Intact G1/S Checkpoint p53->G1_Checkpoint p53_mutant p53 Mutation/Dysfunction G1_Checkpoint_Lost Lost G1/S Checkpoint p53_mutant->G1_Checkpoint_Lost G1_Checkpoint_Lost->G2_Checkpoint Increased Wee1 Wee1 Kinase G2_Checkpoint->Wee1 CDK1 CDK1/Cyclin B (Inactive) Wee1->CDK1 Dephosphorylation (Activation) pCDK1 p-CDK1 (Tyr15) Inactive Wee1->pCDK1 Phosphorylates CDK1->pCDK1 Mitosis Mitotic Entry CDK1->Mitosis pCDK1->Mitosis Blocks Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe With DNA Damage Apoptosis Apoptosis (Cell Death) Mitotic_Catastrophe->Apoptosis Wee1_Inhibitor Wee1 Inhibitor (e.g., PD0166285) Wee1_Inhibitor->Wee1 Inhibits

Interpretation & Research Recommendations

The available data strongly positions PD0166285 as a robust, well-characterized tool for preclinical research, especially in TP53-mutant cancers and in combination with DNA-damaging agents. To proceed with your comparison guide, here are some suggestions:

  • Deepen the Search for this compound: You may need to consult specialized chemical and pharmacological databases. Sources like PubChem, IUPHAR/BPS Guide to PHARMACOLOGY, or commercial supplier product literature (e.g., MedChemExpress, Selleckchem) often contain curated biochemical data, including IC₅₀ values and selective activity profiles.
  • Define Comparison Metrics: For a meaningful guide, establish clear comparison criteria. Key metrics should include:
    • Potency & Selectivity: IC₅₀ for Wee1 and other kinases (especially PKMYT1).
    • Cellular Activity: Efficacy in proliferation and clonogenic assays across cell lines.
    • Mechanistic Validation: Ability to reduce p-CDK1 (Tyr15) and induce mitotic markers.
    • Therapeutic Window: Comparison of efficacy in cancer vs. non-malignant cells.

References

efficacy comparison of Wee1-IN-3 with ZN-c3 and Debio-0123

Author: Smolecule Technical Support Team. Date: February 2026

Clinical-Stage WEE1 Inhibitors Overview

For your reference, the table below summarizes available information on key clinical-stage WEE1 inhibitors.

Inhibitor Name Other Names Highest Phase Key Characteristics (from Preclinical/Clinical Studies)
ZN-c3 Azenosertib Phase II [1] [2] Orally bioavailable, selective; shows robust tumor growth inhibition in models; clinical activity in advanced solid tumors [3].
Debio-0123 N/A Phase I/II [1] [2] Oral, highly selective; being evaluated in combination therapies for breast cancer, glioblastoma, and small cell lung cancer [1] [2].
Adavosertib AZD1775, MK-1775 Phase II [1] [4] First-in-class; extensive clinical trial data; limited by toxicity (myelosuppression, diarrhea); often used as a benchmark in studies [1] [4].
Wee1-IN-3 N/A Research compound No development status or public data available for direct comparison.

Experimental Insights and Mechanisms

While direct comparisons are unavailable, understanding the experimental approaches used to characterize WEE1 inhibitors can guide your own research.

  • Key Assays for Profiling: For compounds like ZN-c3, key experiments include cell proliferation assays (e.g., CellTiter-Glo), Western blotting to monitor phospho-CDK1 (Tyr15) reduction and DNA damage markers (γH2AX), and apoptosis assays (e.g., cleaved caspase-3) [3]. Selectivity is often assessed using kinome-wide profiling panels [5].
  • Mechanism of WEE1 Inhibition: The following diagram illustrates the core mechanism of WEE1 inhibitors and their synergistic effect with DNA-damaging agents, a key rationale for their use in cancer therapy.

wee1_mechanism DNA_damage DNA Damage WEE1_activity WEE1 Kinase Activity DNA_damage->WEE1_activity CDK1_phospho pY15-CDK1/2 WEE1_activity->CDK1_phospho Cell_cycle_arrest G2/M Cell Cycle Arrest CDK1_phospho->Cell_cycle_arrest DNA_repair DNA Repair Cell_cycle_arrest->DNA_repair WEE1_inhibitor WEE1 Inhibitor WEE1_inhibitor->WEE1_activity  Inhibits CDK_activity CDK1/2 Activity WEE1_inhibitor->CDK_activity  Promotes Mitotic_entry Forced Mitotic Entry CDK_activity->Mitotic_entry Mitotic_catastrophe Mitotic Catastrophe & Apoptosis Mitotic_entry->Mitotic_catastrophe

A Path Forward for Your Research

Given the lack of public data, generating your own comparative data is the most viable path.

  • Source Compounds for Direct Testing: Acquire this compound, ZN-c3, and Debio-0123 from chemical vendors. AZD1775 can serve as a useful benchmark due to its extensive characterization [1] [4].
  • Design a Tiered Experimental Plan:
    • Biochemical Profiling: Start with kinase inhibition assays (IC50 determination) against WEE1 and a selectivity panel (e.g., DiscoverX scanMAX) to assess kinome-wide off-target effects [5].
    • Cellular Phenotyping: Progress to cell-based assays. Test anti-proliferative effects (IC50) across a panel of cancer cell lines with defined genetic backgrounds (e.g., TP53 mutation status) [1] [3]. Use Western blotting to confirm on-target mechanism (reduction of pY15-CDK1) and induction of DNA damage and apoptosis markers [3].
    • Investigate Combinations: Explore synergy with standard DNA-damaging chemotherapy (e.g., gemcitabine, cisplatin) or radiation, as this is a primary therapeutic rationale for WEE1 inhibitors [1] [4].

References

validating Wee1-IN-3 mechanism through CDK1 phosphorylation status

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of WEE1 Inhibition

The table below summarizes the direct molecular consequences of WEE1 inhibition, which are crucial for validating Wee1-IN-3's mechanism of action.

Key Event Direct Measurement Observed Change upon WEE1 Inhibition Biological Consequence
CDK1/2 Activation [1] [2] [3] Decrease in inhibitory phosphorylation on CDK1 (Tyr15) and CDK2 [1]. Rapid dephosphorylation (within 20-60 minutes) [1]. Unleashed CDK1/2 activity, driving premature cell cycle progression [2].
Downstream Substrate Phosphorylation [1] Increase in phosphorylation of CDK1/2 substrates (e.g., DNA repair factors). >600 potential CDK sites showed increased phosphorylation [1]. Perturbed DNA repair (53BP1, RIF1, MDC1) and replication dynamics [1].
RIF1 Phosphorylation [2] Phosphorylation of RIF1 at Ser2205. Induced, CDK1-dependent phosphorylation [2]. Dormant origin firing and altered replication initiation [2].

The relationship between WEE1 inhibition and its downstream cellular effects can be visualized in the following pathway diagram, which integrates the key events detailed in the table above.

G Wee1Inhibitor WEE1 Inhibitor (e.g., this compound) WEE1 WEE1 Kinase Wee1Inhibitor->WEE1  Inhibits CDK1_2 CDK1 / CDK2 (Inactive, phosphorylated) WEE1->CDK1_2  Phosphorylates (Maintains inactive state) CDK1_2_Active CDK1 / CDK2 (Active, dephosphorylated) CDK1_2->CDK1_2_Active  Dephosphorylation by CDC25 Substrates Downstream Substrates (e.g., RIF1, 53BP1, MDC1) CDK1_2_Active->Substrates  Hyperphosphorylation CellEvents Premature G1/S Transition Dormant Origin Firing Replication Stress Perturbed DNA Repair CDK1_2_Active->CellEvents  Drives Substrates->CellEvents  Altered Function

Experimental Validation Protocols

To generate comparative data for your guide, you can employ the following established experimental methodologies. The table below outlines key protocols for validating the on-target mechanism of a WEE1 inhibitor.

Method Key Procedure Steps Critical Controls & Measurements Application in Validation

| Quantitative Phosphoproteomics [1] | 1. Treat cells with inhibitor (e.g., 1µM, 20-90 min). 2. Lyse cells, digest proteins, enrich phosphopeptides (Ti-IMAC). 3. Analyze by LC-MS/MS with TMT labeling. | - Monitor global CDK substrate phosphorylation.

  • Specifically track CDK1-T14/Y15 dephosphorylation.
  • Include DMSO vehicle control. | Systematically identifies all phosphorylation changes directly/indirectly caused by inhibitor treatment. | | Immunoblotting (Western Blot) [2] [4] | 1. Treat cells with inhibitor for various durations.
  • Prepare whole-cell lysates.
  • Separate proteins via SDS-PAGE, transfer to membrane, probe with antibodies. | - Primary Antibodies: p-CDK1 (Y15), total CDK1, p-RIF1 (S2205), γH2AX.
  • Normalize with loading controls (e.g., Actin, GAPDH). | Confirms specific phosphorylation changes on key targets; fast and cost-effective for dose/time curves. | | Cell Cycle Analysis (Flow Cytometry) [2] [4] | 1. Treat cells with inhibitor.
  • Pulse with EdU to label replicating DNA.
  • Fix, stain for DNA content (e.g., DAPI/Propidium Iodide) and incorporate EdU click-chemistry.
  • Analyze by flow cytometry. | - Measure EdU incorporation vs. DNA content.
  • Identify premature S-phase entry & replication stress (EdU-negative S-phase cells). | Provides functional readout of CDK hyperactivation on cell cycle progression. |

Therapeutic Context & Combination Potential

Understanding the broader context of WEE1 inhibition can help frame the value of this compound. WEE1 is an attractive cancer target because its inhibition forces cells with pre-existing DNA damage or replication stress (common in cancer) to undergo mitotic catastrophe [5] [3].

  • Synergistic Combinations: WEE1 inhibitors show strong synergy with DNA-damaging agents (e.g., gemcitabine, cisplatin) and radiotherapy. They are also being explored in combination with TKI-therapy in FLT3-ITD positive AML and with hyperthermia in ovarian cancer models [6] [5] [4].
  • Biomarkers for Efficacy: The effectiveness of WEE1 inhibitors is closely tied to specific cellular contexts. Key biomarkers and contexts that predict sensitivity include p53 deficiency, presence of homologous recombination deficiency (HRD), and high levels of replication stress [5] [3]. These factors can be used to stratify responders in comparative studies.

Key Considerations for Your Comparison Guide

When structuring your comparison guide for a professional audience, consider moving beyond basic mechanism validation:

  • Compare Potency and Specificity: Use the immunoblotting and phosphoproteomics protocols to directly compare this compound with other inhibitors (e.g., Adavosertib/AZD1775) on parameters like the speed and magnitude of CDK1 Y15 dephosphorylation and the breadth of the off-target phosphoproteome.
  • Profile in Relevant Models: Test the inhibitor in disease-specific cell lines (e.g., AML, ovarian cancer) that mimic the therapeutic context of use, and measure subsequent cell death (apoptosis assays) and replication stress (DNA fiber assays).
  • Correlate Biomarker Status with Response: Intentionally include models with varying p53 status or HRD status in your experiments to demonstrate how these biomarkers influence the compound's efficacy.

References

Wee1-IN-3 validation in patient-derived xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

WEE1 Inhibitor (AZD1775) Data from PDX Models

Cancer Type PDX Model Details Treatment Protocol Key Findings & Quantitative Data

| Triple-Negative Breast Cancer (TNBC) [1] | Models established from patient surgical specimens; retained original pathological characteristics. | 30 mg/kg, administered via oral gavage [1] | > Tumor growth suppression in PDXs with high WEE1 expression. > Mechanism: Inhibited WEE1 and CDK1 phosphorylation, increased γH2AX (DNA damage marker), induced G2/M arrest, activated Caspase 3/7 (apoptosis) [1]. | | Lung Adenocarcinoma (KRAS G12C mutant) [2] | Models generated using KRAS G12C mutant human lung adenocarcinoma cell lines. | Adavosertib combined with a KRAS G12C inhibitor (G12Ci) [2] | > Synergistic effect observed with G12Ci. > Mechanism: Induced DNA replication stress, caused DNA damage, and led to cell apoptosis. Marked anti-tumor effects in tumor xenograft models [2]. | | Ovarian Cancer [3] | In-house developed miniaturized device used to mimic clinical hyperthermia treatment. | AZD1775 combined with hyperthermia [3] | > Significant tumor reduction in vivo. > Mechanism: Hyperthermia causes CDK1 hyperactivation and replication stress; WEE1 inhibition prevents cell cycle repair, leading to mitotic catastrophe [3]. |

Experimental Workflow in PDX Models

The methodology for validating WEE1 inhibitors in PDX models generally follows a standardized, multi-step process. The diagram below outlines a typical experimental workflow.

workflow cluster_pharma Drug Treatment Phase start Patient Tumor Tissue Acquisition pdx_gen PDX Model Generation start->pdx_gen charac Model Characterization (IHC, Genomics) pdx_gen->charac treatment In Vivo Treatment Study charac->treatment dosing Compound Dosing (e.g., Oral Gavage, IP) treatment->dosing analysis Tumor & Biomarker Analysis monitoring Tumor Volume Monitoring dosing->monitoring harvesting Tumor Harvesting monitoring->harvesting harvesting->analysis

WEE1 Signaling Pathway and Inhibitor Mechanism

WEE1 is a critical kinase in the DNA damage response (DDR) pathway. The following diagram illustrates its role and how its inhibition leads to cancer cell death.

pathway dsdna DNA Damage or Replication Stress atr ATR/CHK1 Pathway Activation dsdna->atr wee1 WEE1 Kinase Activation atr->wee1 cdk1 CDK1 (Tyr15 Phosphorylation) wee1->cdk1 cdk1_active CDK1 Hyperactivation wee1->cdk1_active Loss of Inhibition arrest Cell Cycle Arrest at G2/M Checkpoint cdk1->arrest repair DNA Repair arrest->repair survival Cell Survival repair->survival inhibitor WEE1 Inhibitor (e.g., AZD1775) inhibitor->wee1 Inhibits forced_mitosis Forced Mitotic Entry cdk1_active->forced_mitosis catastrophe Mitotic Catastrophe forced_mitosis->catastrophe apoptosis Apoptosis (Caspase 3/7 Activation) catastrophe->apoptosis

References

comparative analysis of Wee1-IN-3 in TP53 mutant versus wild-type models

Author: Smolecule Technical Support Team. Date: February 2026

WEE1 Inhibitor Efficacy & TP53 Status

Cancer Type Model System TP53 Status Key Findings on Efficacy Proposed Mechanism Citation
NSCLC (KRAS-mutant) 8 Cell Lines Mutant vs Wild-Type More effective in TP53 mutant (Mean IC50: 0.28 μM) vs wild-type (Mean IC50: 6.50 μM) Increased DNA damage, reduced p-AKT, apoptosis; independent of Wee1 kinase inhibition [1]
Acute Lymphoblastic Leukemia (ALL) 27 Primary Patient Samples Mixed (Mutant & Wild-Type) Effective independent of TP53 status in most samples (18/27) S-phase disruption and apoptosis, even without DNA-damaging agents [2]
Lung Carcinoma H1299 Cell Line (ts-p53) Wild-Type (functional) Protected from radiosensitization by WEE1 inhibitor p53 inhibits CDC2 dephosphorylation and cyclin B1 expression [3]

Experimental Protocols from Key Studies

To help you evaluate the data, here are the methodologies from the two primary preclinical studies cited above.

  • Study in KRAS-mutant NSCLC [1]

    • Cell Lines: Eight KRAS-mutant NSCLC cell lines with defined TP53 and STK11 status were used.
    • Cytotoxicity Assay: Cells were treated with AZD1775 for 72 hours, and cell viability was measured to calculate IC50 values.
    • Colony Formation Assay: Cells were treated with AZD1775 for a longer duration (10-14 days) to assess the ability to form colonies.
    • Western Blot Analysis: Used to examine protein levels related to apoptosis (PARP cleavage), DNA damage (γH2AX), and survival signaling (p-AKT, p-ERK).
    • Cell Cycle and Apoptosis Analysis: Flow cytometry was performed to analyze cell cycle distribution and the sub-G1 population (indicative of apoptosis).
  • Study in Acute Lymphoblastic Leukemia (ALL) [2]

    • Patient Samples: Drug responses were tested on primary and patient-derived xenograft (PDX) ALL blasts (n=27).
    • Co-culture Model: Leukemic blasts were co-cultured with hTERT-immortalized bone marrow-derived mesenchymal stem cells (MSCs) to mimic the tumor microenvironment.
    • Drug Treatment & Viability Assay: Cells were treated with adavosertib for 96 hours in a dose-response manner. Live cell counts were determined using fluorescence image analysis.
    • Combination Studies: A two-way drug matrix was used to test adavosertib with conventional chemotherapeutics (e.g., cytarabine). Synergy was quantified using the Bliss independence model.
    • Mechanistic Investigation: Flow cytometry and Western blotting were used to analyze cell cycle, apoptosis, and related proteins.

Biological Mechanism of WEE1 Inhibition

The differential effect of WEE1 inhibitors based on TP53 status is rooted in cell cycle biology. The following diagram illustrates the key signaling pathways involved.

wee1_p53_mechanism DNA_Damage DNA_Damage Cell Cycle Stress Cell Cycle Stress DNA_Damage->Cell Cycle Stress WEE1_Inhibitor WEE1_Inhibitor WEE1 Kinase WEE1 Kinase WEE1_Inhibitor->WEE1 Kinase Inhibits p-CDK1 (Inactive) p-CDK1 (Inactive) WEE1_Inhibitor->p-CDK1 (Inactive) Prevents p53_Status p53_Status TP53 Mutant TP53 Mutant p53_Status->TP53 Mutant TP53 Wild-Type TP53 Wild-Type p53_Status->TP53 Wild-Type G2/M Arrest G2/M Arrest Mitotic Entry Mitotic Entry Forced with DNA damage Forced with DNA damage Mitotic Entry->Forced with DNA damage Apoptosis Apoptosis TP53 Mutant->Apoptosis  Favors G1/S Checkpoint G1/S Checkpoint TP53 Wild-Type->G1/S Checkpoint  Activates WEE1 Kinase->p-CDK1 (Inactive) Promotes p-CDK1 (Inactive)->G2/M Arrest CDK1 (Active) CDK1 (Active) p-CDK1 (Inactive)->CDK1 (Active) Dephosphorylation CDK1 (Active)->Mitotic Entry Cell Survival Cell Survival G1/S Checkpoint->Cell Survival  Allows repair Forced with DNA damage->Apoptosis  Leads to Forced with DNA damage->Cell Survival  Avoided

  • Lack of Data on Wee1-IN-3: The search results do not contain a direct comparative analysis of This compound. The most extensively studied WEE1 inhibitor in both preclinical and clinical contexts is adavosertib (AZD1775).
  • Context-Dependent Conclusions: The relationship between TP53 status and WEE1 inhibitor efficacy is not absolute. While some studies, particularly in KRAS-mutant NSCLC, strongly support greater efficacy in TP53-mutant models [1], others, such as in ALL, demonstrate potent activity regardless of TP53 status [2].
  • Underlying Rationale: The biological rationale for targeting TP53-mutant cells with WEE1 inhibitors remains sound. These cells often lose the G1/S checkpoint and become reliant on the G2/M checkpoint, controlled by WEE1, for DNA repair. Abrogating this checkpoint can force cells with DNA damage into lethal mitosis [3] [4].
  • Emerging Mechanisms: Recent research indicates that the efficacy of small-molecule WEE1 inhibitors like adavosertib may also involve off-target effects, such as activation of the Integrated Stress Response (ISR) kinase GCN2, which can contribute to cytotoxicity independently of TP53 [5].

References

biomarker validation for Wee1-IN-3 treatment response

Author: Smolecule Technical Support Team. Date: February 2026

Key Predictive Biomarkers for WEE1 Inhibition

The following table summarizes the major genetic and functional biomarkers associated with sensitivity to WEE1 inhibitors, as identified in recent studies.

Biomarker Category Specific Marker Biological Rationale Supporting Evidence
Genetic Alterations TP53 mutation Loss of G1/S checkpoint; increased reliance on G2/M checkpoint mediated by WEE1 [1] [2]. Preclinical and clinical trials (e.g., AZD1775) show efficacy in TP53-mutant tumors, including ovarian and colorectal cancers [1] [2].
CCNE1 amplification Induces replication stress, increasing dependency on WEE1 for genome integrity [1]. Preclinical models show CCNE1-amplified cancers are highly sensitive to WEE1 inhibition [1].
SETD2 mutation / H3K36me3 loss Leads to a disorganized chromatin structure and elevated replication stress [1]. Synthetic lethal interaction with WEE1 inhibition identified in preclinical models [1].
Functional States High Replication Stress Inherent genomic instability increases dependency on WEE1-mediated fork protection and cell cycle control [1] [3]. A hallmark of many cancers sensitive to WEE1 inhibitors; can be indicated by γH2AX foci [3].
CDK1 Hyperactivation Directly indicates a cell is primed for mitotic entry; WEE1 inhibition pushes cells into catastrophic division [3]. Identified via phosphoproteomics; measured by low inhibitory phosphorylation (CDK1-pT14/Y15) [3].

Experimental Models & Protocols for Validation

To validate these biomarkers for a specific compound like Wee1-IN-3, the following experimental models and protocols, used in recent studies for other WEE1 inhibitors, can be employed.

Model / Assay Key Protocol Details Application & Readout
Patient-Derived Organoids (PDOs) & Xenografts (PDXs) Establishment: Culture from patient surgical specimens. Drug Screening: Use 3D cell viability assays (e.g., CellTiter-Glo 3D) for high-throughput screening [4]. Response Concordance: PDO/PDX responses highly concordant with patient clinical outcomes. IC50 Calculation: Determine half-maximal inhibitory concentration [4].
Functional & Mechanism-Based Assays Western Blot: Analyze protein expression/phosphorylation (e.g., WEE1, CDK1-pY15, γH2AX, Cleaved Caspase-3) [4] [3] [5]. Target Engagement: Confirm inhibition of WEE1 (reduced CDK1-pY15). Mechanism: Document DNA damage (↑γH2AX) and apoptosis [4] [3].
Flow Cytometry: Assess cell cycle profile (e.g., propidium iodide staining) and apoptosis (e.g., Annexin V staining) [4] [6]. Phenotypic Effect: Quantify abrogation of G2/M arrest and induction of cell death [6] [5].
Advanced Profiling Techniques Phosphoproteomics: Use TMT-based LC-MS/MS to profile global phosphorylation changes in response to treatment [3] [6]. Data Integration: Integrate with transcriptomic/data to build predictive models (e.g., SignalingProfiler) [6]. Biomarker Discovery: Identify novel predictive phosphorylation signatures or pathway activations. Resistance Mechanisms: Uncover adaptive resistance pathways [6] [7].

The Core Signaling Pathway

The diagram below illustrates the core mechanism of WEE1 and how its inhibition leads to cell death in vulnerable cancer cells. This is particularly crucial in cells that have lost the G1/S checkpoint (e.g., through TP53 mutation).

wee1_pathway DNA_Damage_Stress DNA Damage & Replication Stress WEE1 WEE1 Kinase DNA_Damage_Stress->WEE1 Activates G2_M_Checkpoint G2/M Cell Cycle Checkpoint Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK1_inactive CDK1/Cyclin B (Inactive, phosphorylated) WEE1->CDK1_inactive Phosphorylates Inhibits CDK1_active CDK1/Cyclin B (Active, dephosphorylated) CDK1_inactive->CDK1_active Cdc25 phosphatase Activates CDK1_active->G2_M_Checkpoint Triggers CDK1_active->Mitotic_Catastrophe Premature Entry With Damaged DNA WEE1_Inhibitor WEE1 Inhibitor (e.g., this compound) WEE1_Inhibitor->WEE1 Inhibits

Research Perspectives and Future Directions

  • Combination Therapies: WEE1 inhibitors show strong synergy with DNA-damaging agents (e.g., gemcitabine, cisplatin) [2], PI3K inhibitors [5], and TKI therapy in FLT3-ITD positive AML [6]. This expands their therapeutic utility and can be a key area for this compound testing.
  • Novel Biomarkers: Emerging research suggests that defects in mRNA translation can synergize with the off-target activation of the Integrated Stress Response (ISR) by some WEE1 inhibitors [8]. This represents a new avenue for biomarker exploration.
  • Toxicity Management: Clinical trials highlight dose-limiting toxicities like myelosuppression [2]. A rigorous biomarker-driven patient selection strategy is crucial to improve the therapeutic window for any WEE1 inhibitor, including this compound.

References

×

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

497.25392326 g/mol

Monoisotopic Mass

497.25392326 g/mol

Heavy Atom Count

37

Dates

Last modified: 02-18-2024

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